4-[3-(Dimethylamino)propoxy]benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOHTXKOHWSJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338147 | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26934-35-0 | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Dimethylamino)propoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 4-[3-(Dimethylamino)propoxy]benzaldehyde, a versatile organic compound with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, explores potential pharmacological activities based on structurally related compounds, and provides detailed experimental protocols for its synthesis and biological evaluation.
Chemical and Physical Properties
This compound is a substituted benzaldehyde featuring a dimethylaminopropoxy group at the para position. This structural motif imparts both hydrophilic (amine group) and lipophilic (aromatic ring and alkyl chain) characteristics, influencing its solubility and potential biological interactions.
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 26934-35-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 207.27 g/mol | [1][2][3] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Density | 1.031 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.543 | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| SMILES | CN(C)CCCOc1ccc(C=O)cc1 | [1] |
| InChIKey | ZYOHTXKOHWSJMZ-UHFFFAOYSA-N | [1] |
Synthesis
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a 3-(dimethylamino)propyl halide.
Workflow for a Proposed Synthesis:
Caption: Proposed Williamson ether synthesis workflow.
Potential Pharmacological Properties
Direct pharmacological studies on this compound are limited in publicly available literature. However, the benzaldehyde scaffold is a common feature in molecules with diverse biological activities. Research on structurally similar compounds, particularly other 4-alkoxy-benzaldehyde derivatives, suggests potential for antimicrobial and anticancer applications.
Potential Anticancer Activity
Numerous benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][6] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways that are frequently dysregulated in cancer.
Potential Signaling Pathways Affected by Benzaldehyde Derivatives:
Studies on various benzaldehyde compounds have indicated their ability to interfere with critical cancer-related signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7][8] Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.
Caption: Potential inhibition of cancer signaling pathways.
Potential Antimicrobial Activity
Schiff bases and metal complexes derived from substituted benzaldehydes have demonstrated significant antimicrobial properties.[9][10][11] The imine group (-C=N-) in Schiff bases is often crucial for their biological activity. The mechanism of action is thought to involve disruption of the microbial cell membrane and inhibition of essential enzymes.[12]
Table 2: Antimicrobial Activity of a Representative Benzaldehyde-Derived Schiff Base
The following data is for a Schiff base derived from a substituted benzaldehyde and is presented as an example of the potential activity.
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 15 ± 1.2 |
| Escherichia coli | 12 ± 0.8 |
| Candida albicans | 18 ± 1.5 |
Note: Data is hypothetical and for illustrative purposes only, based on typical results from the literature for similar compounds.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a derivative and the biological evaluation of compounds like this compound.
Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from an aldehyde and a primary amine.
Workflow for Schiff Base Synthesis:
Caption: General workflow for Schiff base synthesis.
Protocol:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterize the product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16][17]
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Safety Information
This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with potential for further development in medicinal chemistry. Based on the activities of structurally related benzaldehyde derivatives, it is a promising scaffold for the design of novel anticancer and antimicrobial agents. The experimental protocols provided in this guide offer a starting point for the synthesis of its derivatives and the evaluation of their biological properties. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rgcc-international.com [rgcc-international.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 10. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 12. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mdpi.com [mdpi.com]
A Technical Guide to 4-[3-(Dimethylamino)propoxy]benzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-[3-(Dimethylamino)propoxy]benzaldehyde (CAS No. 26934-35-0), a pivotal chemical intermediate. The focus is on its physicochemical properties, synthesis, and critical role in the development of the gastroprokinetic agent, Itopride. This guide includes detailed data tables, a summary of relevant experimental protocols, and visualizations of synthetic and biological pathways to serve as a resource for professionals in chemical synthesis and drug discovery.
Physicochemical and Structural Properties
This compound is an organic building block characterized by an aromatic aldehyde functional group and a dimethylamino propoxy side chain.[1] These features make it a versatile reagent in organic synthesis. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26934-35-0 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][2] |
| Molecular Weight | 207.27 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CN(C)CCCOC1=CC=C(C=C1)C=O | |
| InChI Key | ZYOHTXKOHWSJMZ-UHFFFAOYSA-N | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.543 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Assay Purity | ≥96% | [1] |
Role in Pharmaceutical Synthesis: The Pathway to Itopride
The primary application of this compound in the pharmaceutical industry is as a key starting material or intermediate in the synthesis of Itopride.[4][5][6][7] Itopride is a prokinetic agent that enhances gastrointestinal motility and is used to treat conditions like functional dyspepsia and gastritis.[8][9][10][11]
The synthesis of Itopride from this aldehyde is a multi-step process. While specific conditions may vary, a general and frequently cited pathway involves the reductive amination of the aldehyde followed by acylation.
Experimental Protocol Summary: Synthesis of Itopride
A common synthetic route described in patent literature involves the conversion of this compound to an amine, which is then coupled with a substituted benzoic acid derivative.[4][5][6]
-
Oxime Formation: The starting aldehyde, this compound, is reacted with hydroxylamine hydrochloride. This reaction converts the aldehyde functional group into an oxime.[4][5][6]
-
Reduction to Amine: The resulting oxime, 4-[3-(dimethylamino)propoxy]benzaldoxime, is then reduced to form the corresponding benzylamine intermediate, 4-[3-(Dimethylamino)ethoxy]benzylamine. This reduction is often achieved through catalytic hydrogenation, for example, using Raney Nickel as a catalyst.[4][5][12]
-
Amide Coupling: The synthesized benzylamine is subsequently acylated by reacting it with 3,4-dimethoxybenzoyl chloride. This step forms the final amide bond, yielding Itopride.[4][5][6]
-
Salt Formation: Finally, the Itopride base is typically converted to its hydrochloride salt for improved stability and bioavailability by treating it with hydrogen chloride in a suitable solvent like ethanol.[4][5][6]
The overall workflow, highlighting the central role of this compound, is illustrated in the diagram below.
Biological Relevance: Mechanism of Action of Itopride
While this compound is not biologically active itself, it is the direct precursor to the active pharmaceutical ingredient Itopride. Understanding the mechanism of Itopride is therefore essential for appreciating the significance of its synthetic intermediates. Itopride exerts its prokinetic effects through a unique dual mechanism.[10][11][13]
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter by binding to D2 receptors, which suppresses motility. Itopride antagonizes (blocks) these D2 receptors, thereby removing this inhibitory effect and promoting the release of acetylcholine (ACh).[9][11][13]
-
Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, Itopride increases the local concentration and prolongs the action of acetylcholine.[8][9][10][13]
The net result of this dual action is a significant increase in acetylcholine levels, which stimulates muscarinic M3 receptors on gastrointestinal smooth muscle cells, leading to enhanced muscle contraction, increased peristalsis, and accelerated gastric emptying.[10][13]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as eye shields and gloves, should be followed during handling.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H17NO2 | CID 546932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 5. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. nbinno.com [nbinno.com]
- 8. An In-depth Analysis of itopride hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. Itopride - Wikipedia [en.wikipedia.org]
- 10. jkscience.org [jkscience.org]
- 11. What is Itopride Hydrochloride used for? [synapse.patsnap.com]
- 12. Process For The Preparation Of Itopride, Its Salts And Intermediates [quickcompany.in]
- 13. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Benzaldehyde Scaffold in Chemical Synthesis
Introduction: The Versatility of the Benzaldehyde Scaffold
Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, consisting of a benzene ring with a formyl substituent.[1] This seemingly simple structure provides a versatile and highly valuable scaffold in chemical synthesis. Its importance stems from the dual reactivity of the aromatic ring and the aldehyde functional group. The aldehyde group is a hub for a multitude of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions, making it a fundamental building block for constructing complex organic molecules.[2][3]
In the pharmaceutical industry, the benzaldehyde scaffold is indispensable. It serves as a critical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including anticonvulsants, antihypertensives, and antimalarial agents.[2][4] Furthermore, its derivatives are actively researched for the development of novel therapeutic agents, particularly in oncology, where they have been identified as potent enzyme inhibitors.[5][6] This guide provides a technical overview of the core features of the benzaldehyde scaffold, detailing its reactivity, key synthetic transformations with experimental protocols, and its applications in medicinal chemistry, supported by quantitative data and process visualizations.
Core Reactivity of the Benzaldehyde Scaffold
The synthetic utility of benzaldehyde is rooted in the reactivity of its two main components: the aldehyde group and the aromatic ring.
-
The Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity drives many of the key transformations discussed in this guide. The positive charge on the carbonyl carbon is stabilized by resonance with the benzene ring, which makes benzaldehyde less reactive than simpler aliphatic aldehydes.[7] Key reactions involving the aldehyde group include:
-
Nucleophilic Addition: Forms the basis for reactions with Grignard reagents and cyanides (in the Benzoin condensation).
-
Condensation Reactions: Undergoes reactions with active methylene compounds (Knoevenagel), enolates (Aldol), and amines (Mannich) to form new carbon-carbon and carbon-nitrogen bonds.[2][8]
-
Oxidation and Reduction: Can be easily oxidized to benzoic acid or reduced to benzyl alcohol, both of which are valuable synthetic precursors.[1][2]
-
Ylide Reactions: Reacts with phosphorus ylides (Wittig reaction) to form alkenes.[9]
-
-
The Aromatic Ring (C₆H₅-): The benzene ring can undergo electrophilic aromatic substitution, although the aldehyde group is deactivating. More importantly, substituents on the ring can significantly modulate the reactivity of the aldehyde group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.[8] This electronic modulation is a key tool for tuning the reactivity and biological activity of benzaldehyde derivatives.[3]
Key Synthetic Transformations and Experimental Protocols
The benzaldehyde scaffold is central to numerous name reactions in organic chemistry. Below are detailed protocols for some of the most fundamental transformations.
Knoevenagel Condensation
A versatile C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to produce α,β-unsaturated compounds.[8][10] These products are key intermediates for pharmaceuticals and fine chemicals.[10]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water [8]
-
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a magnetic stir bar
-
-
Procedure:
-
Combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the glass vial.
-
Add 2 mL of deionized water.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
-
Benzoin Condensation
A condensation reaction between two molecules of an aromatic aldehyde, typically catalyzed by a nucleophile like cyanide or thiamine, to form an α-hydroxy ketone (acyloin).[11]
Experimental Protocol: Cyanide-Catalyzed Benzoin Synthesis [12]
-
Materials:
-
Pure benzaldehyde (500 g, 4.7 moles)
-
95% Ethanol (625 mL)
-
Water (500 mL)
-
Sodium cyanide (50 g)
-
1 L round-bottomed flask with reflux condenser
-
-
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
In the round-bottomed flask, combine 625 mL of 95% ethanol, 500 mL of water, 500 g of pure benzaldehyde, and 50 g of sodium cyanide.
-
Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of benzoin may begin to separate after approximately 20 minutes.
-
After 30 minutes, cool the reaction mixture in an ice bath.
-
Filter the crude product with suction and wash with a small amount of cold water.
-
The yield of dry, crude benzoin is typically 450–460 g (90–92%).
-
The crude product can be purified by recrystallization from ethanol.
-
Wittig Reaction
A reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.[13] It is a widely used method for creating carbon-carbon double bonds with high reliability.[13]
Experimental Protocol: Solvent-Free Wittig Reaction [14]
-
Materials:
-
Benzaldehyde (~60 mg)
-
(Carboxymethylene)triphenylphosphorane (1.0-1.2 equivalents)
-
5 mL conical reaction vial with a spin vane
-
Hexanes for extraction
-
-
Procedure:
-
Add ~60 mg of benzaldehyde to the tared 5 mL conical vial and record the exact mass.
-
Calculate and weigh the required mass of the phosphorane reagent.
-
Add the solid phosphorane reagent to the stirring benzaldehyde in the conical vial.
-
Stir the mixture vigorously at room temperature for 15 minutes. Scrape the sides of the vial periodically if needed.
-
After 15 minutes, add hexanes to bring the volume to ~3 mL and stir rapidly to extract the product.
-
Prepare a filtering pipette with a cotton plug and filter the solution into a clean vial to remove the triphenylphosphine oxide byproduct.
-
Wash the solid byproduct in the reaction vial with additional hexanes and filter this wash into the product vial.
-
Evaporate the solvent using a stream of nitrogen or gentle heating on a hot plate (~90-100 °C) to yield the final product, ethyl cinnamate.
-
Grignard Reaction
The addition of an organomagnesium halide (Grignard reagent) to an aldehyde to form a secondary alcohol.[15] This is a powerful method for forming new carbon-carbon bonds.[16]
Experimental Protocol: Synthesis of a Secondary Alcohol [17]
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
An aryl or alkyl bromide (e.g., bromobenzene) (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Grignard Reagent Preparation:
-
Ensure all glassware is oven-dried to remove moisture.[16]
-
Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a small amount of anhydrous ether/THF.
-
Add a solution of the organic bromide in ether/THF dropwise. If the reaction doesn't start, add an iodine crystal and gently warm.
-
Once initiated, add the remaining bromide solution to maintain a gentle reflux. After addition, reflux for another 30-60 minutes.
-
-
Reaction with Benzaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether/THF dropwise to the stirred Grignard solution.
-
After addition is complete, stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or recrystallization.
-
-
Mannich Reaction
A three-component condensation reaction involving an aldehyde (like benzaldehyde), a primary or secondary amine, and a compound with an active hydrogen (like a ketone), to form a β-amino-carbonyl compound known as a Mannich base.[18]
Experimental Protocol: Synthesis of a β-Amino Ketone [19][20]
-
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Ethanol
-
Catalyst (e.g., diethanolammonium chloroacetate, 20 mol%)
-
-
Procedure:
-
In a reaction vessel, dissolve benzaldehyde (1.0 mmol), aniline (1.0 mmol), and acetophenone (1.2 mmol) in ethanol.
-
Add the catalyst (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically cooled and poured into an ice-water mixture.[21]
-
The precipitated solid (Mannich base) is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization.
-
Applications in Medicinal Chemistry and Drug Development
The benzaldehyde scaffold is a cornerstone in medicinal chemistry due to its synthetic accessibility and its presence in numerous biologically active molecules.[2]
A Versatile Pharmacophore
Substituted benzaldehydes are key building blocks for a diverse range of therapeutic agents.[4] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which can enhance metabolic stability, binding affinity, and lipophilicity.[3][5] For instance, benzaldehyde derivatives are integral to the synthesis of benzimidazole-based inhibitors for Alzheimer's disease and potent inhibitors of aldosterone synthase.[22][23]
Targeting Aldehyde Dehydrogenase (ALDH) in Cancer
A significant area of current research involves benzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly isoforms like ALDH1A3, which are overexpressed in various cancers and are linked to cancer stem cells and chemoresistance.[5][6] By inhibiting ALDH, these compounds can potentially overcome treatment resistance and suppress metastasis.[24] The benzyloxybenzaldehyde and 4-(diethylamino)benzaldehyde (DEAB) scaffolds have been identified as particularly promising for developing potent and selective ALDH inhibitors.[6][25][26][27]
Quantitative Data Summary
Table 1: Inhibitory Activity of Benzaldehyde Derivatives against ALDH Isoforms
| Compound ID | Scaffold | Target ALDH Isoform | IC₅₀ (µM) | Reference(s) |
| DEAB | 4-(Diethylamino)benzaldehyde | ALDH1A3 | 10.4 | [25] |
| ABMM-15 | Benzyloxybenzaldehyde | ALDH1A3 | 0.23 | [6][27] |
| ABMM-16 | Benzyloxybenzaldehyde | ALDH1A3 | 1.29 | [6][27] |
| Compound 15 | 4-(Piperidino)benzaldehyde | ALDH1A3 | 0.29 | [25] |
| Compound 18 | 4-(Piperazino)benzaldehyde | ALDH3A1 | 0.03 | [25][26] |
| Compound 19 | 4-(Piperazino)benzaldehyde | ALDH3A1 | 0.04 | [25][26] |
Table 2: Representative Yields for Key Benzaldehyde Reactions
| Reaction | Benzaldehyde Derivative | Reagents | Product | Yield (%) | Reference(s) |
| Benzoin Condensation | Benzaldehyde | NaCN, Ethanol/H₂O | Benzoin | 90-92 | |
| Knoevenagel | Syringaldehyde | Malonic acid, Piperidine | Sinapinic Acid | 80 | [10] |
| Wittig Reaction | Benzaldehyde | (Carboxymethylene)triphenylphosphorane | Ethyl cinnamate | 57-86 | [14][28] |
| Mannich Reaction | Benzaldehyde | Aniline, Acetophenone | β-Amino Ketone | Good to Excellent | |
| Grignard Reaction | Benzaldehyde | Ethyl magnesium bromide | 1-Phenyl-1-propanol | Not specified | [29] |
Mandatory Visualizations
Diagram 1: ALDH1A3-Retinoic Acid Signaling Pathway
Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway by a benzaldehyde derivative.
Diagram 2: General Experimental Workflow for a Grignard Reaction
Caption: A generalized experimental workflow for the synthesis of a secondary alcohol via Grignard reaction.
Diagram 3: Logical Relationship of Key Benzaldehyde Reactions
Caption: Logical relationships between the benzaldehyde scaffold and major synthetic transformations.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzoin condensation | PPTX [slideshare.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 17. benchchem.com [benchchem.com]
- 18. gijash.com [gijash.com]
- 19. tandfonline.com [tandfonline.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. researchgate.net [researchgate.net]
- 22. Aldehydes as Building Blocks [sigmaaldrich.com]
- 23. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. sciepub.com [sciepub.com]
- 29. chemistryconnected.com [chemistryconnected.com]
The Dimethylaminopropoxy Group: A Linchpin in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dimethylaminopropoxy group, a seemingly simple functional moiety, plays a pivotal role in the design and efficacy of a diverse range of therapeutic agents. Its unique combination of a flexible three-carbon linker, a basic tertiary amine, and an ether linkage imparts favorable physicochemical properties that are crucial for molecular interactions with biological targets. This technical guide provides a comprehensive overview of the role of the dimethylaminopropoxy group in molecular interactions, with a focus on its impact on pharmacodynamics and pharmacokinetics. We will delve into specific examples of drugs featuring this group, present quantitative data on their biological activity, and provide detailed experimental protocols for their synthesis and evaluation.
Physicochemical Properties and their Influence on Molecular Interactions
The dimethylaminopropoxy group's structure confers a set of physicochemical properties that are highly advantageous in drug design. The tertiary amine, with a pKa typically in the range of 8-10, is protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in target proteins. The flexible propylene chain enables the molecule to adopt various conformations, facilitating optimal binding to the receptor pocket. The ether linkage, while relatively inert, can participate in hydrogen bonding and contributes to the overall lipophilicity of the molecule. This balance of hydrophilicity (from the protonated amine) and lipophilicity is crucial for oral bioavailability and membrane permeability.
Role in Pharmacodynamics: Case Studies
The versatility of the dimethylaminopropoxy group is evident in its presence in a wide array of drugs targeting different biological systems.
Ranitidine and Histamine H2 Receptor Antagonism
Ranitidine, a widely known H2 receptor antagonist, utilizes the dimethylaminopropoxy group to interact with the histamine H2 receptor and inhibit gastric acid secretion. The protonated dimethylamino group is thought to form an ionic bond with an acidic residue in the receptor, mimicking the interaction of the endogenous ligand, histamine.
Signaling Pathway of Histamine H2 Receptor and its Antagonism by Ranitidine
An In-depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Dimethylamino)propoxy]benzaldehyde is a versatile bifunctional organic compound that serves as a key building block in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. Its structure, incorporating a reactive aldehyde group and a tertiary amine, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its application as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.
Chemical and Physical Properties
This compound is a yellow liquid under normal conditions.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C12H17NO2 | [2] |
| Molecular Weight | 207.27 g/mol | |
| CAS Number | 26934-35-0 | [3] |
| Appearance | Yellow Liquid | [1] |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index | n20/D 1.543 | |
| Purity | Typically ≥96% | [3] |
| SMILES | CN(C)CCCOC1=CC=C(C=C1)C=O | [2] |
| InChI | 1S/C12H17NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the sodium salt of 4-hydroxybenzaldehyde (the alkoxide) reacts with 3-(dimethylamino)propyl chloride.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-hydroxybenzaldehyde
-
3-(Dimethylamino)propyl chloride hydrochloride
-
Sodium hydroxide (NaOH)
-
Potassium iodide (KI) (catalyst)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) in portions and stir the mixture at room temperature for 1 hour to form the sodium phenoxide.
-
Neutralization of the Alkyl Halide: In a separate beaker, dissolve 3-(dimethylamino)propyl chloride hydrochloride (1.0 eq) in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the free amine with diethyl ether, dry the organic layer over anhydrous MgSO4, and carefully evaporate the solvent to obtain the free 3-(dimethylamino)propyl chloride.
-
Williamson Ether Synthesis Reaction: To the solution of sodium 4-formylphenoxide in DMF, add a catalytic amount of potassium iodide. Then, add the freshly prepared 3-(dimethylamino)propyl chloride (1.0 eq) dropwise at room temperature.
-
Reaction Work-up and Purification: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Synthesis Workflow
References
Revolutionizing Drug Discovery: A Technical Guide to Targeted Protein Degradation with PROTACs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology. At the forefront of this evolution are Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] This technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental workflows, and data interpretation, serving as a vital resource for professionals in drug discovery and development.
The PROTAC Mechanism of Action: A Catalytic Approach
Unlike conventional small-molecule inhibitors that block the function of a target protein, PROTACs are engineered to remove the protein from the cell entirely.[3] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4]
The mechanism of action involves several coordinated steps:
-
Binding and Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a transient ternary complex.[2][5] The stability and conformation of this complex are critical for degradation efficacy.[6]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[2][7]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
-
Catalytic Recycling : After inducing degradation, the PROTAC molecule is released and can engage another POI, enabling a single molecule to eliminate multiple target proteins.[2][8]
This catalytic mode of action allows PROTACs to be effective at very low concentrations, potentially reducing off-target effects.[9] Furthermore, by targeting proteins for degradation rather than inhibition, PROTACs can address targets previously considered "undruggable," such as scaffolding proteins and transcription factors.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
The Strategic Synthesis and Therapeutic Potential of 4-[3-(Dimethylamino)propoxy]benzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-[3-(Dimethylamino)propoxy]benzaldehyde scaffold represents a versatile and increasingly significant pharmacophore in modern medicinal chemistry. Its unique combination of a reactive aldehyde group, a flexible propoxy linker, and a tertiary amine imparts favorable physicochemical properties for drug design. This guide provides an in-depth exploration of the synthesis, characterization, and potential therapeutic applications of derivatives based on this core structure. We will delve into the rationale behind synthetic strategies, detail experimental protocols, and explore the promising landscape of their biological activities, with a particular focus on kinase inhibition.
Introduction: The Rationale for a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The this compound moiety is emerging as one such scaffold. The core components each play a crucial role:
-
The Benzaldehyde Moiety: The aldehyde functional group is a versatile chemical handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones. This allows for systematic structural modifications to probe structure-activity relationships (SAR).
-
The Dimethylamino Propoxy Side Chain: This feature significantly influences the pharmacokinetic properties of the molecule. The tertiary amine can be protonated at physiological pH, enhancing aqueous solubility and allowing for interactions with biological targets through ionic bonding. The three-carbon linker provides conformational flexibility, enabling the molecule to adopt optimal orientations within a binding pocket.
-
The Ether Linkage: The ether bond is generally stable to metabolic degradation, contributing to a favorable pharmacokinetic profile.
This combination of features makes this compound an attractive starting point for the development of novel therapeutics targeting a range of diseases.
Synthesis of the Core Scaffold and its Derivatives
The discovery and development of novel therapeutic agents based on the this compound core begins with its efficient and scalable synthesis. This section details a robust synthetic pathway to the core scaffold and its subsequent derivatization.
Synthesis of this compound
A common and effective method for the synthesis of the core scaffold involves a Williamson ether synthesis, a reliable method for forming an ether from an organohalide and a deprotonated alcohol.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkyl Halide: Add 3-dimethylamino-1-propyl chloride hydrochloride (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism of the Williamson ether synthesis.
-
Base: Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the nucleophilic phenoxide.
-
Temperature: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.
Derivatization Strategies: Focusing on Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The this compound scaffold is an excellent starting point for the design of kinase inhibitors. A particularly promising derivatization strategy is the formation of hydrazones.
Workflow for the Synthesis of Hydrazone Derivatives
Caption: General workflow for synthesizing hydrazone derivatives.
Experimental Protocol for Hydrazone Synthesis:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add a substituted hydrazine or hydrazide (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26934-35-0 | [2][3][4] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][4][5] |
| Molecular Weight | 207.27 g/mol | [2][3][4][5] |
| Appearance | Pale yellow to yellow liquid or solid | [2] |
| SMILES | CN(C)CCCOC1=CC=C(C=C1)C=O | [2][6] |
| InChIKey | ZYOHTXKOHWSJMZ-UHFFFAOYSA-N | [2] |
Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for structural elucidation. Expected signals include those for the aromatic protons, the aldehyde proton, and the protons of the dimethylamino propoxy chain.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the aldehyde (around 1680-1700 cm⁻¹) and the C-O stretching of the ether.
-
Mass Spectrometry: This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
Biological Evaluation: Targeting Protein Kinases
Derivatives of the this compound scaffold have shown promise as inhibitors of protein kinases. For example, structurally related 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives have been identified as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy.[1]
In Vitro Kinase Inhibition Assays
The initial step in evaluating the biological activity of the synthesized derivatives is to assess their ability to inhibit the target kinase in vitro.
Experimental Protocol for a Kinase Inhibition Assay (e.g., MARK4):
-
Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Inhibitor Addition: Add the synthesized compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from ATP into the substrate) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC₅₀ Determination: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀).
Cellular Assays: Assessing Antiproliferative Activity
Compounds that show potent in vitro kinase inhibition should be further evaluated in cell-based assays to determine their effect on cancer cell proliferation.
Experimental Protocol for an MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Table 2: Representative Biological Activity Data for Structurally Related Compounds
| Compound | Target Cell Line | IC₅₀ (µM) | Source |
| H4 | MCF-7 | 27.39 | [1] |
| H4 | A549 | 45.24 | [1] |
| H19 | MCF-7 | 34.37 | [1] |
| H19 | A549 | 61.50 | [1] |
Note: H4 and H19 are 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, structurally similar to the proposed derivatives in this guide.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold allows for the elucidation of SAR. Key areas for modification include:
-
The Hydrazone Moiety: Varying the substituent on the hydrazine or hydrazide can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups on an aromatic ring attached to the hydrazone can modulate the electronic properties and steric bulk of the molecule.
-
The Propoxy Linker: While the three-carbon linker is common, exploring different lengths and rigidities could lead to improved binding affinity.
-
The Benzaldehyde Core: Substitution on the benzene ring could further optimize interactions with the target protein.
Future research should focus on expanding the library of derivatives and screening them against a panel of kinases to identify potent and selective inhibitors. Promising compounds should then be advanced to more complex cellular and in vivo models to evaluate their therapeutic potential.
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel bioactive molecules. Its synthetic tractability and favorable physicochemical properties make it an attractive core for medicinal chemists. As demonstrated, derivatives of this scaffold, particularly hydrazones, have the potential to act as potent kinase inhibitors with antiproliferative activity. The in-depth guide provided here offers a comprehensive framework for researchers to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H17NO2 | CID 546932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3-(Dimethylamino)propoxy)benzaldehyde [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
Preliminary Investigation into the Bioactivity of 4-[3-(Dimethylamino)propoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary investigation into the potential bioactivity of 4-[3-(Dimethylamino)propoxy]benzaldehyde based on the known biological activities of structurally similar compounds. As of the latest literature review, no specific studies detailing the bioactivity of this compound have been published. Therefore, the information presented herein is predictive and intended to guide future research. Experimental validation is essential to confirm any of the potential activities discussed.
Introduction
This compound is a substituted benzaldehyde with a molecular formula of C12H17NO2. Its structure, featuring a benzaldehyde core, a propoxy linker, and a tertiary amino group, suggests the potential for a range of biological activities. Benzaldehyde and its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The presence of the dimethylaminopropoxy side chain may influence the compound's physicochemical properties, such as solubility and membrane permeability, potentially modulating its biological profile.
This technical guide aims to provide a foundational understanding of the potential bioactivities of this compound by examining the established activities of structurally related molecules. It also outlines standard experimental protocols that can be employed to investigate these potential effects and proposes a hypothetical signaling pathway that may be involved.
Inferred Bioactivities and Data from Structurally Related Compounds
Due to the absence of direct experimental data for this compound, we have compiled information on the bioactivities of related benzaldehyde derivatives to infer its potential therapeutic properties.
Potential Antimicrobial Activity
Benzaldehyde derivatives are recognized for their antimicrobial properties.[2] The aldehyde functional group can react with microbial proteins and enzymes, leading to cellular dysfunction. The lipophilicity conferred by the alkoxy chain can facilitate passage through microbial cell membranes.
Table 1: Summary of Antimicrobial Activity for Structurally Related Benzaldehyde Derivatives
| Compound | Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/mL | [4] |
| Benzaldehyde | Bacterial and Fungal Strains | MIC: 6-10 mM | |
| 1-(4-Methoxybenzaldehyde)-4-methylthiosemicarbazone | Salmonella typhi | MIC: 64 µg/mL | [5] |
| Benzaldehyde Derivatives | Gram-positive and Gram-negative bacteria | Zone of Inhibition: 0.8 - 3.0 cm |
MIC: Minimum Inhibitory Concentration
Potential Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. While this compound itself is not a phenol, its benzaldehyde structure is a common scaffold in antioxidant compounds. The overall electron-donating or -withdrawing nature of the substituents on the benzene ring influences the antioxidant capacity.
Table 2: Summary of Antioxidant Activity for Structurally Related Compounds
| Compound | Assay | Activity Metric (e.g., IC50) | Reference |
| Benzaldehyde | Antioxidant Activity | 52.9% at 8 mM | |
| 3-Benzylidene-7-alkoxychroman-4-ones (catechol derivatives) | DPPH Radical Scavenging | More active than Trolox | [6] |
IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl
Potential Anti-inflammatory Activity
Several benzaldehyde derivatives have demonstrated anti-inflammatory effects, often by modulating key inflammatory pathways.[1][3] This activity is frequently assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins in cell-based assays.
Table 3: Summary of Anti-inflammatory Activity for Structurally Related Compounds
| Compound | Cell Line | Key Findings | Reference |
| Flavoglaucin (a benzaldehyde derivative) | RAW264.7 macrophages | Inhibited LPS-induced NO and PGE2 production | [1] |
| Benzaldehyde derivatives from Eurotium cristatum | RAW264.7 cells | Inhibited iNOS and COX-2 expression | [3] |
| 4-Hydroxybenzaldehyde | In vivo models | Demonstrated anti-inflammatory and anti-nociceptive activities | [7] |
LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE2: Prostaglandin E2; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2
Proposed Experimental Protocols
To empirically determine the bioactivity of this compound, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of the compound on a selected cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or a normal cell line like L929) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a density of 0.5 McFarland.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.[10][11]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[10]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of the compound.
Methodology:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).[2]
-
Reaction Mixture: Add the sample solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.[12]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[2][12]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[2]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[13]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[13]
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[14]
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control group.
Hypothetical Signaling Pathway Involvement
Based on the anti-inflammatory activity of other benzaldehyde derivatives, it is plausible that this compound could modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][15] These pathways are central to the expression of pro-inflammatory genes, including iNOS and COX-2.
A proposed mechanism could involve the inhibition of IκBα phosphorylation, which would prevent the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators. Alternatively, the compound could interfere with the phosphorylation cascade of the MAPK pathway (e.g., ERK, JNK, p38), leading to a downstream reduction in inflammatory responses.[15]
Conclusion
While there is currently no direct evidence for the bioactivity of this compound, its chemical structure suggests that it may possess antimicrobial, antioxidant, and anti-inflammatory properties, similar to other benzaldehyde derivatives. This technical guide provides a roadmap for the preliminary investigation of this compound, including established experimental protocols and a plausible mechanism of action. The outlined studies will be crucial in elucidating the therapeutic potential of this compound and guiding its future development as a potential pharmacological agent.
References
- 1. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 6. Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. apec.org [apec.org]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Substituted Benzaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-substituted benzaldehyde derivatives, a class of organic compounds with significant and diverse biological activities. This document details their synthesis, explores their mechanisms of action in various therapeutic areas, and presents key quantitative data and experimental protocols to facilitate further research and development.
Introduction
4-Substituted benzaldehyde derivatives are characterized by a benzene ring bearing an aldehyde functional group, with a substituent at the para (4-position). This structural motif serves as a versatile scaffold for the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and fragrance industries. The nature of the substituent at the 4-position significantly influences the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and biological activity. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, making them a focal point of interest in drug discovery and development.
Synthesis of 4-Substituted Benzaldehyde Derivatives
A variety of synthetic routes are available for the preparation of 4-substituted benzaldehyde derivatives. The choice of method often depends on the desired substituent and the availability of starting materials.
Williamson Ether Synthesis
This method is commonly employed for the synthesis of 4-alkoxybenzaldehyde derivatives. It involves the reaction of a 4-hydroxybenzaldehyde with an alkyl halide in the presence of a base.
Experimental Protocol: Synthesis of 4-Butoxybenzaldehyde [1]
-
Materials: 4-hydroxybenzaldehyde, 1-bromobutane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, petroleum ether, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Add 1-bromobutane (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Nucleophilic Aromatic Substitution
This approach is suitable for introducing substituents like amino or thioether groups at the 4-position, typically starting from a 4-halobenzaldehyde.
Experimental Protocol: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [2]
-
Materials: 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).
-
Procedure:
-
A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol), 4-fluorobenzaldehyde (10 mmol), and anhydrous K₂CO₃ (2 g) in DMSO (25 mL) is refluxed for 1 hour.[2]
-
After cooling, the reaction mixture is poured into crushed ice.[2]
-
The resulting precipitate is collected by filtration and recrystallized from an appropriate solvent to yield the pure product.[2]
-
Biological Activities and Mechanisms of Action
4-Substituted benzaldehyde derivatives exhibit a remarkable range of biological activities, which are intricately linked to the nature of the substituent at the 4-position.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of 4-substituted benzaldehyde derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis in human leukemia (HL-60) cells by causing a loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[3] This is often followed by the activation of a cascade of caspases, the executioners of apoptosis. The process typically involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Furthermore, some derivatives can arrest the cell cycle at different phases, such as G2/M, preventing cancer cells from proliferating.[3]
The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde derivatives | HL-60 (Leukemia) | 1 - 10 | [3] |
| 3/4-Bromo benzohydrazide derivatives | HCT116 (Colon) | 1.20 | [4][5] |
| Benzimidazole-based derivatives | T98G (Glioblastoma) | 25.2 - 88.2 | [6] |
| Thiazolidinedione derivatives | MCF-7 (Breast) | 17.35 - 29.44 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity [2][8][9][10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, 4-substituted benzaldehyde derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8][11]
-
Antimicrobial Activity
4-Substituted benzaldehyde derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of cellular integrity and key metabolic processes.
The antimicrobial effect of some benzaldehyde derivatives is attributed to their ability to disrupt the cellular antioxidation systems of the microorganisms.[8][9] This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and ultimately cell death. For certain bacteria, these compounds can also interfere with cell division by targeting proteins like FtsZ.[12][13]
The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde derivatives | Acinetobacter baumannii | 32 | [12][13] |
| Amidinobenzimidazole derivatives | Staphylococcus aureus | Varies | [14] |
| 1,2,3-Triazole-Coumarin derivatives | Enterococcus | Varies | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination [3][4][16][17][18]
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), 4-substituted benzaldehyde derivatives, 0.5 McFarland standard.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.[3]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[3]
-
Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth.[16]
-
Structure-Activity Relationship (SAR)
The biological activity of 4-substituted benzaldehyde derivatives is highly dependent on the nature of the substituent at the 4-position. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.
For example, in the case of tyrosinase inhibition, bulky substituents at the 4-position can enhance the inhibitory activity.[10] The electronic properties of the substituent also play a significant role; electron-withdrawing groups can influence the type of inhibition observed.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 13. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A Rapid Antimicrobial Susceptibility Test for Using a Broth Micro-Dilution Combined with MALDI TOF MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Potential of 4-[3-(Dimethylamino)propoxy]benzaldehyde in Neuroprotective Agent Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a hypothetical development pathway and potential mechanistic actions for 4-[3-(Dimethylamino)propoxy]benzaldehyde as a neuroprotective agent. As of the latest literature review, no specific studies on the neuroprotective effects of this compound have been published. The information presented herein is extrapolated from research on structurally related benzaldehyde derivatives and established neuroprotective screening methodologies.
Executive Summary
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing global health burden. The development of effective neuroprotective agents that can slow or halt disease progression is a critical unmet need. Benzaldehyde derivatives have emerged as a promising class of compounds with demonstrated anti-inflammatory and neuroprotective properties. This technical guide explores the potential of this compound as a candidate for neuroprotective drug development. We propose a plausible mechanism of action, outline detailed experimental protocols for its evaluation, and present hypothetical data to illustrate its potential therapeutic profile.
Introduction to this compound
This compound is a synthetic organic compound featuring a benzaldehyde core, an alkoxy linker, and a tertiary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 207.27 g/mol | --INVALID-LINK-- |
| CAS Number | 26934-35-0 | --INVALID-LINK-- |
| Appearance | Pale yellow liquid (predicted) | General chemical knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | General chemical knowledge |
The presence of the benzaldehyde moiety is significant, as related structures have shown promise in mitigating neuroinflammation and neuronal damage.
Proposed Mechanism of Action: A Multi-Target Approach
Based on studies of other benzaldehyde derivatives, we hypothesize that this compound may exert its neuroprotective effects through a combination of anti-inflammatory and anti-apoptotic actions.
Anti-Neuroinflammatory Effects
Chronic neuroinflammation, mediated by microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. We propose that this compound could modulate inflammatory signaling pathways. A study on two benzaldehydes from Aspergillus terreus C23-3 demonstrated their ability to reduce the secretion of pro-inflammatory cytokines in microglia. [1][2]
Caption: Proposed anti-inflammatory signaling pathway modulation.
Inhibition of Apoptotic Pathways
Neuronal cell death is a final common pathway in neurodegeneration. Benzaldehyde derivatives have been shown to inhibit apoptosis in neuronal cell models. [1][2]We postulate that this compound could interfere with key apoptotic signaling cascades.
Caption: Proposed anti-apoptotic signaling pathway modulation.
Preclinical Development and Experimental Protocols
A tiered approach to preclinical evaluation is proposed to systematically assess the neuroprotective potential of this compound.
Caption: Tiered experimental workflow for neuroprotective agent evaluation.
In Vitro Neuroprotection Assays
Objective: To assess the ability of this compound to protect neuronal cells from various insults.
Cell Line: SH-SY5Y human neuroblastoma cells.
Experimental Protocol: Neuroprotection against Oxidative Stress
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Insult: Induce oxidative stress by adding 100 µM H₂O₂ to the media.
-
Incubation: Incubate for 24 hours.
-
Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm.
-
Table 2: Hypothetical Neuroprotective Effects Against H₂O₂-Induced Toxicity
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| H₂O₂ (100 µM) | 45 ± 3.8 |
| 0.1 | 52 ± 4.1 |
| 1 | 68 ± 5.5 |
| 10 | 85 ± 6.3 |
| 25 | 92 ± 4.9 |
| 50 | 78 ± 7.1 (potential toxicity) |
Anti-inflammatory Activity in Microglia
Objective: To determine if this compound can suppress the inflammatory response in microglial cells.
Cell Line: BV-2 murine microglial cells.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture BV-2 cells in DMEM with 10% FBS.
-
Plating: Seed cells in 24-well plates at 5 x 10⁴ cells/well and allow to adhere.
-
Treatment: Pre-treat with this compound (0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Add 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess reagent and incubate for 15 minutes.
-
Measure absorbance at 540 nm to quantify nitrite levels.
-
Table 3: Hypothetical Inhibition of LPS-Induced NO Production
| Concentration (µM) | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 25.4 ± 2.1 |
| 0.1 | 20.1 ± 1.8 |
| 1 | 12.5 ± 1.1 |
| 10 | 5.8 ± 0.6 |
In Vivo Efficacy in a Rodent Model of Neurodegeneration
Objective: To evaluate the neuroprotective effects of this compound in a relevant animal model.
Model: MPTP-induced mouse model of Parkinson's disease.
Experimental Protocol:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Vehicle control
-
MPTP-only
-
MPTP + this compound (10 mg/kg)
-
MPTP + this compound (25 mg/kg)
-
-
Dosing: Administer the compound or vehicle via intraperitoneal injection for 7 days. On days 3-7, administer MPTP (20 mg/kg, i.p.) 30 minutes after the compound/vehicle.
-
Behavioral Testing (Rotarod): Assess motor coordination on day 8.
-
Immunohistochemistry: Sacrifice animals on day 8 and perform tyrosine hydroxylase (TH) staining on brain sections to quantify dopaminergic neuron survival in the substantia nigra.
Table 4: Hypothetical In Vivo Neuroprotective Efficacy
| Group | Latency to Fall (s) | TH-Positive Neurons (% of Control) |
| Control | 180 ± 15 | 100 ± 8 |
| MPTP | 65 ± 12 | 42 ± 7 |
| 10 mg/kg | 110 ± 18 | 65 ± 9 |
| 25 mg/kg | 155 ± 20 | 88 ± 6 |
Conclusion and Future Directions
The structural features of this compound, in the context of existing research on related benzaldehyde derivatives, suggest its potential as a promising candidate for neuroprotective agent development. The proposed multi-target mechanism, involving both anti-inflammatory and anti-apoptotic activities, warrants a thorough investigation. The experimental framework outlined in this guide provides a clear path for the preclinical evaluation of this compound. Future work should focus on synthesis and purification, followed by the systematic execution of the described in vitro and in vivo studies to validate its therapeutic potential. Structure-activity relationship (SAR) studies on analogues could further optimize efficacy and drug-like properties.
References
Basic characteristics and identifiers (SMILES, InChI, etc.)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics, experimental protocols, and biochemical interactions of acetylsalicylic acid, commonly known as aspirin. All quantitative data is presented in structured tables for clarity and ease of comparison.
Core Identifiers and Physicochemical Properties
Acetylsalicylic acid (aspirin) is a cornerstone synthetic drug, widely recognized for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] Its core chemical identifiers and physical properties are summarized below.
| Identifier Type | Value |
| IUPAC Name | 2-acetyloxybenzoic acid[3] |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)O[3] |
| InChI | InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)[3][4] |
| InChIKey | BSYNRYMUTXBXSQ-UHFFFAOYSA-N[3][4][5] |
| Physicochemical Property | Value |
| Molecular Formula | C₉H₈O₄[3][4][6] |
| Molar Mass | 180.16 g/mol [6][7] |
| Physical State | White, crystalline solid[2][6] |
| Melting Point | 135-136 °C (275-277 °F)[2][8] |
| Boiling Point | Decomposes at 140 °C (284 °F)[2][8] |
| Density | 1.40 g/cm³[5][6] |
| Water Solubility | 3 g/L[8] |
| Acid Dissociation Constant (pKa) | 3.5 at 25 °C[8] |
Mechanism of Action: COX Enzyme Inhibition
Aspirin's primary therapeutic effects are derived from its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][9] These enzymes are critical for the synthesis of prostaglandins and thromboxanes from arachidonic acid.[1][9]
By acetylating a serine residue in the active site of the COX enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor molecule.[1][9][10] This action leads to a downstream reduction in the production of prostaglandins that mediate pain and inflammation, and thromboxanes that promote platelet aggregation.[10][11] This irreversible inhibition distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[8][10]
The logical workflow of this signaling pathway is visualized below.
Experimental Protocol: Synthesis of Acetylsalicylic Acid
The synthesis of aspirin is a classic esterification reaction commonly performed in educational and industrial settings.[8] The following protocol details the laboratory-scale synthesis from salicylic acid and acetic anhydride.
Objective: To synthesize acetylsalicylic acid via the acid-catalyzed esterification of salicylic acid.
Materials:
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5 drops)[12][13]
-
Deionized water
-
Ice bath
-
125 mL Erlenmeyer flask[12]
-
Steam or water bath
-
Büchner funnel and filtration flask
-
Glass rod
Procedure:
-
Reactant Combination: Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of a strong acid catalyst (e.g., concentrated H₂SO₄ or 85% H₃PO₄).[12][13] Swirl the flask gently to dissolve the solid.
-
Heating: Heat the mixture in a water bath set to 70-80°C for approximately 10-15 minutes to complete the reaction.[12][14]
-
Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still warm and in the fume hood, cautiously add 2 mL of deionized water to decompose any unreacted acetic anhydride.[13]
-
Crystallization: Add 20-50 mL of cold water to the flask and cool it in an ice bath to induce crystallization of the aspirin product.[12][13] If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate the process.[12][13]
-
Isolation and Purification: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[12][13]
-
Washing: Wash the crystals on the filter paper with several small portions of ice-cold water to remove any soluble impurities.[12][13]
-
Drying: Allow the product to air dry on the funnel by maintaining suction or transfer the filter paper to a watch glass to dry completely.
Purity Test (Optional): The presence of unreacted salicylic acid can be detected using the ferric chloride test. A few crystals of the product are dissolved in water, and a 1% ferric chloride solution is added. The formation of a violet color indicates the presence of a phenolic hydroxyl group, signifying impure product.[12]
The workflow for this synthesis and purification process is outlined in the diagram below.
References
- 1. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 2. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 3. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspirin [webbook.nist.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]
- 7. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 11. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
Copper in Modern Synthesis: A Technical Guide to its Core Applications
Introduction
Copper, a readily available and inexpensive transition metal, has emerged as a powerhouse in modern chemical and organic synthesis. Its versatile catalytic activity, operating through various oxidation states (primarily Cu(I), Cu(II), and Cu(III)), enables a vast array of transformations crucial for the construction of complex molecules. This technical guide provides an in-depth exploration of the core applications of copper catalysis, targeting researchers, scientists, and professionals in drug development. We will delve into key reaction classes, presenting quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding of copper's synthetic utility.
Copper-Catalyzed Cross-Coupling Reactions: The Ullmann Condensation and Beyond
Copper-catalyzed cross-coupling reactions are fundamental for the formation of carbon-heteroatom and carbon-carbon bonds, with the Ullmann condensation being a historically significant example. Modern advancements, particularly the use of ligands, have transformed these reactions into milder and more efficient processes.
The Ullmann condensation traditionally refers to the copper-promoted synthesis of biaryl ethers from an aryl halide and a phenol. This concept has expanded to include the formation of C-N, C-S, and C-C bonds. The general transformation involves the coupling of an aryl halide with a nucleophile (e.g., alcohol, amine, thiol) in the presence of a copper catalyst and a base.
Quantitative Data for Copper-Catalyzed Cross-Coupling Reactions
| Coupling Type | Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C-N (Goldberg) | 2-Chlorobenzoic acid | Aniline | CuI (5) | Phenanthroline | K₃PO₄ | DMF | 100 | >90 | [1] |
| C-O (Ether Synth.) | 4-Chloronitrobenzene | Phenol | Cu₂O (20) | None | K₂CO₃ | DMF | 150 | 85-90 | [2] |
| C-C | Aryl Halide | Arylboronic Acid | CuI (5) | P(OEt)₃ | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [2] |
| C-S | Aryl Iodide | Thiophenol | CuI (10) | None | K₂CO₃ | DMF | 120 | High | [3] |
Experimental Protocol: Intramolecular Ullmann Condensation for Carbazole Synthesis
This protocol describes the synthesis of carbazole from 3-chlorodiphenylamine via a ligand-free, copper-catalyzed intramolecular C-N bond formation.
Materials:
-
3-chlorodiphenylamine
-
Copper(I) iodide (CuI) or Copper(II) oxide (CuO) nanoparticles
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorodiphenylamine (1.0 equiv.), the copper catalyst (e.g., CuI, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add the polar aprotic solvent (e.g., DMSO, to a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Ullmann Condensation
The mechanism of the Ullmann reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle. The key steps include the coordination of the nucleophile to the Cu(I) center, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired product and regenerates the active Cu(I) catalyst.
Caption: A simplified catalytic cycle for the Ullmann condensation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Heart of Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility. It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is significantly accelerated by a copper(I) catalyst, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.
Quantitative Data for CuAAC Reactions
| Alkyne | Azide | Catalyst (mol%) | Reductant | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuSO₄·5H₂O (1) | Sodium Ascorbate | None | t-BuOH/H₂O | 1-24 | >95 | [4] |
| Propargyl alcohol | Azido-biomolecule | CuSO₄ (0.1) | Sodium Ascorbate | THPTA | Buffer | 1 | Quantitative | [5] |
| Various alkynes | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂L)]₂ (0.5) | None | NHC-based | Neat | <0.5 | >99 | [4] |
Experimental Protocol: General Procedure for CuAAC
This protocol outlines a general method for the copper-catalyzed cycloaddition of an alkyne and an azide in solution.
Materials:
-
Terminal alkyne (1.0 equiv.)
-
Azide (1.0 equiv.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv.)
-
Sodium L-ascorbate (0.1 equiv.)
-
Solvent (e.g., a mixture of t-butanol and water)
-
Reaction vessel (e.g., vial or flask) with a magnetic stir bar
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve the alkyne and the azide in the chosen solvent.
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate as a solution in water, followed by the addition of CuSO₄·5H₂O as a solution in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can be worked up by various methods depending on the product's properties. For small molecules, an extractive workup is common. For bioconjugation, purification might involve dialysis or size-exclusion chromatography to remove copper ions.[5]
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition
The catalytic cycle of CuAAC involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst.
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper-Catalyzed C-H Activation: A Greener Approach to Functionalization
Direct C-H bond functionalization is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical routes. Copper catalysts have proven effective in promoting the transformation of C-H bonds into C-C, C-N, and C-O bonds. These reactions often proceed via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the copper center, bringing it in proximity to the C-H bond to be activated.
Quantitative Data for Copper-Catalyzed C-H Amination
| Substrate | Aminating Agent | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 2-Phenylpyridine | Morpholine | Cu(OAc)₂ (10) | Ag₂CO₃/NMO | NMP | 110 | 74 (conversion) |[6] | | Indoline | Di-p-tolylamine | Cu(OAc)₂ (30) | O₂ | Toluene | 130 | Good |[7] | | Electron-deficient arenes | O-Acyl hydroxylamines | Cu(OTf)₂ (5) | None | DCE | RT | Good |[8] |
Experimental Protocol: Copper-Catalyzed C-H Arylation of Heterocycles
This protocol describes a general procedure for the direct arylation of electron-rich heterocycles with aryl halides.
Materials:
-
Heterocycle (e.g., N-methylimidazole, thiophene)
-
Aryl halide (e.g., 2-iodotoluene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Base (e.g., K₃PO₄ or a lithium alkoxide)
-
Solvent (e.g., DMF or DMPU)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the heterocycle (1.0 equiv.), aryl halide (1.2 equiv.), CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (typically 100-140 °C) with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Experimental Workflow for a General Copper-Catalyzed C-H Functionalization
The following diagram illustrates a typical workflow for setting up and working up a copper-catalyzed C-H functionalization reaction.
Caption: A typical experimental workflow for C-H functionalization.
Copper-Catalyzed Asymmetric Synthesis: Crafting Chirality
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity.[9] Copper catalysts, when coordinated to chiral ligands, can create a chiral environment that directs the formation of one enantiomer over the other with high selectivity. Key areas of copper-catalyzed asymmetric synthesis include conjugate additions, allylic alkylations, and Henry reactions.
Quantitative Data for Copper-Catalyzed Asymmetric Reactions
| Reaction Type | Substrate | Nucleophile | Chiral Ligand | ee (%) | Yield (%) | Reference |
| Conjugate Addition | Cyclohexenone | EtMgBr | TaniaPhos | 96 | >95 | [10] |
| Conjugate Addition | α,β-Unsaturated Ester | Grignard Reagents | Josiphos | up to 99 | Good | [11] |
| Allylic Alkylation | Racemic Allylic Ether | MeMgBr | (S,S,S)-L1 | 87 | 70 | [12] |
| Allylic Alkylation | 7-membered Allyl Chloride | Various Alkenes | Ligand D | 94-95 | >68 | [13] |
| Henry Reaction | Benzaldehyde | Nitromethane | Aminopinane-derived | 55-76 | Diminished | [14] |
Experimental Protocol: Asymmetric Conjugate Addition of a Grignard Reagent to an Enone
This protocol is based on the highly enantioselective addition of ethylmagnesium bromide to cyclohexenone using a chiral ferrocenyl diphosphine ligand.
Materials:
-
Cyclohexenone
-
Ethylmagnesium bromide (EtMgBr) in Et₂O
-
Copper(I) chloride (CuCl)
-
TaniaPhos (chiral ligand)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk tube and standard Schlenk line techniques
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under argon, place CuCl (5 mol%) and TaniaPhos (6 mol%). Add anhydrous Et₂O and stir for 15-30 minutes at room temperature.
-
Reaction Mixture: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of cyclohexenone (1.0 equiv.) in anhydrous Et₂O.
-
Addition: Add the cyclohexenone solution to the catalyst mixture. Then, slowly add the EtMgBr solution (1.15 equiv.) dropwise over a period of 5 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by GC-MS. The reaction is typically complete within 15 minutes.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with Et₂O.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography. The enantiomeric excess (ee) is determined by chiral GC analysis.
The Role of Chiral Ligands in Asymmetric Catalysis
Chiral ligands are the key to enantioselectivity in copper-catalyzed asymmetric reactions.[15] They coordinate to the copper center, creating a rigid and well-defined three-dimensional space. This chiral pocket preferentially accommodates the substrate and nucleophile in a specific orientation, which lowers the activation energy for the formation of one enantiomer while increasing it for the other.
Caption: The logical relationship in asymmetric catalysis.
Copper catalysis has become an indispensable tool in modern organic synthesis. Its low cost, low toxicity, and diverse reactivity make it an attractive alternative to precious metal catalysts. The development of new ligands and reaction conditions continues to expand the scope and efficiency of copper-catalyzed transformations, enabling the synthesis of increasingly complex and valuable molecules. This guide provides a foundational understanding of the key applications of copper in synthesis, offering both the theoretical background and practical details necessary for its successful implementation in a research and development setting.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pnas.org [pnas.org]
- 11. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 12. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-[3-(Dimethylamino)propoxy]benzaldehyde via Williamson Ether Synthesis
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 4-[3-(Dimethylamino)propoxy]benzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis. The described method is based on the robust and widely applicable Williamson ether synthesis.
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alcohol and an organohalide.[1] In this application, 4-hydroxybenzaldehyde is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-(dimethylamino)propyl chloride. This results in the formation of an ether bond and the desired product.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ≥98 | - | Commercial |
| 3-(Dimethylamino)propyl chloride hydrochloride | C₅H₁₃Cl₂N | 158.07 | ≥98 | - | Commercial |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99 | - | Commercial |
| This compound | C₁₂H₁₇NO₂ | 207.27 | ~96 | 55-85 | [1][2] |
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[1][2][3]
Materials:
-
4-Hydroxybenzaldehyde
-
3-(Dimethylamino)propyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: Add 3-(dimethylamino)propyl chloride hydrochloride (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C can be used) and maintain stirring for 4-24 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any other inorganic salts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Evaporate the solvent from the dried organic layer to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound as a light-yellow liquid.[2]
-
Visualizations
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Mechanism of the Williamson ether synthesis for the target compound.
References
Application Notes and Protocols for Aldehyde Group Reactions of 4-[3-(Dimethylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common aldehyde group reactions involving 4-[3-(Dimethylamino)propoxy]benzaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols and data presented herein are intended to serve as a comprehensive resource for the synthesis and derivatization of this compound.
Introduction
This compound is an aromatic aldehyde featuring a dimethylamino propoxy side chain. This substitution pattern imparts unique solubility and basicity to the molecule, making it a valuable synthon for the introduction of a flexible, amine-containing moiety. The aldehyde group is a key reactive handle, participating in a variety of classical organic transformations. This document details the experimental conditions and expected outcomes for three such reactions: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination (including Schiff Base formation).
Key Reactions and Experimental Protocols
The aldehyde functionality of this compound allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections provide detailed protocols and quantitative data for several key transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is widely used for the synthesis of electron-deficient alkenes.
Caption: General workflow of the Knoevenagel Condensation.
Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl Cyanoacetate | DBU/H₂O | Water | 30 min | 96 | [1] |
| Malononitrile | Piperidine | Ethanol | 2 h | 92 | Analogous to[2] |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | 6 h | 85 | Analogous to[3] |
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol is adapted from a similar reaction with 4-(N,N)-dimethylaminobenzaldehyde[1].
Materials:
-
This compound (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water and stirring for 3 hours.
-
To a round-bottom flask, add this compound (1 mmol) and ethyl cyanoacetate (1 mmol).
-
Add the prepared DBU/water complex to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and dried under vacuum.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The reaction is known for its high degree of regioselectivity in placing the double bond.
Caption: General mechanism of the Wittig Reaction.
Quantitative Data for Wittig Reaction of Alkoxy-Substituted Benzaldehydes
| Aldehyde | Ylide | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | Water | 1 h | 95 | Analogous to[4] |
| 4-Hydroxybenzaldehyde | (Carbomethoxymethylene)triphenylphosphorane | KOH | DMSO | 6 h | High | [5] |
| Benzaldehyde | (Cyanomethylene)triphenylphosphorane | NaH | THF | 18 h | 85 | Analogous to[6] |
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
This is a generalized protocol for the Wittig olefination of an alkoxy-substituted benzaldehyde.
Materials:
-
This compound (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Add anhydrous THF (5 mL) and stir to dissolve the ylide.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the aldehyde solution to the ylide solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Reductive Amination and Schiff Base Formation
Reductive amination is a two-step process that converts an aldehyde into a secondary or tertiary amine. The first step is the formation of a Schiff base (imine) through the reaction with a primary amine, which is then reduced in situ to the corresponding amine.
Caption: Workflow for Reductive Amination.
Quantitative Data for Reductive Amination and Schiff Base Formation
| Amine | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | NaBH₄ / CeCl₃·7H₂O | Ethanol | 20 min (imine), then reduction | 92 | Analogous to[7] |
| Benzylamine | Benzylamine-borane | THF | 3 h | Good | Analogous to[2] |
| 1-Naphthylamine | None (Schiff Base) | Methanol | 2 h | 74-91 | [8] |
Experimental Protocol: Reductive Amination with Aniline
This protocol is based on a procedure for the reductive amination of araldehydes with anilines[7].
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
CeCl₃·7H₂O (0.02 mmol)
-
Sodium borohydride (NaBH₄) (2 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), aniline (1.2 mmol), and CeCl₃·7H₂O (0.02 mmol) in ethanol (5 mL).
-
Stir the mixture for 20 minutes at room temperature to form the Schiff base.
-
Carefully add sodium borohydride (2 mmol) in portions to the reaction mixture.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Conclusion
The aldehyde group of this compound is a versatile functional group that readily undergoes a variety of important chemical transformations. The protocols provided in these application notes for Knoevenagel condensation, Wittig reaction, and reductive amination serve as a valuable starting point for the synthesis of a diverse range of derivatives. The presence of the dimethylamino propoxy side chain offers opportunities for further functionalization and can influence the physicochemical properties of the resulting molecules, making this scaffold attractive for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sciepub.com [sciepub.com]
- 5. sciforum.net [sciforum.net]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Application Notes & Protocols: Formation and Biological Evaluation of Schiff Bases Derived from 4-[3-(Dimethylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis, characterization, and biological evaluation of Schiff bases formed from 4-[3-(Dimethylamino)propoxy]benzaldehyde. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The presence of the azomethine group (-HC=N-) is often critical to their biological activities.[2][5]
Synthesis and Characterization
Schiff bases are synthesized via a condensation reaction between a primary amine and an aldehyde or ketone.[5][6][7] The general reaction for forming a Schiff base from this compound involves reacting it with a primary amine, typically under reflux with a catalytic amount of acid.[8]
Experimental Protocol: General Synthesis
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve an equimolar quantity of this compound (e.g., 1.0 mmol, 0.207 g) in 20 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the selected primary amine (e.g., aniline, 1.0 mmol, 0.093 g).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8][9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Characterization
The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques.[1][3][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group in the range of 1604-1626 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1662 cm⁻¹) and the N-H stretching bands of the primary amine.[12][13]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the region of δ 8.16-8.80 ppm.[11][14] Other signals corresponding to the aromatic and aliphatic protons of the specific Schiff base will also be present.
-
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The formation of the imine bond is confirmed by a signal for the azomethine carbon atom (C=N) in the range of δ 158-159 ppm.[13]
Applications in Drug Development & Biological Evaluation
Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[2][3][15] The dimethylamino propoxy moiety, in particular, can enhance the lipophilicity and bioavailability of the molecule.
Workflow for Synthesis and Biological Screening
Caption: Workflow from synthesis to biological evaluation.
A. Antimicrobial Activity
Schiff bases are widely investigated for their potential as antibacterial and antifungal agents.[1][3][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[17]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[4][11]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[4][11]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (e.g., Kanamycin, Nystatin)[18]
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the Schiff base (e.g., 1000 µg/mL) in DMSO.
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Perform a two-fold serial dilution of the Schiff base stock solution across the plate, resulting in concentrations ranging, for example, from 200 µg/mL to 1.56 µg/mL.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Add 10 µL of the microbial suspension to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard drug control is also run in parallel.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Data Presentation: Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Schiff Base 1 | 25 | 50 | 100 | 50 |
| Schiff Base 2 | 12.5 | 25 | 50 | 25 |
| Standard Drug | 6.25 | 12.5 | 12.5 | 6.25 |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from this compound.
B. Anticancer Activity
Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][19][20][21] Their mechanism of action often involves inducing apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[19][22]
-
Normal cell line (e.g., HDF, human dermal fibroblasts) for selectivity testing[19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff bases
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the Schiff base compounds (e.g., 1 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxic Activity
| Compound | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | Normal HDF (IC₅₀, µM) |
| Schiff Base 1 | 15.2 | 22.5 | > 100 |
| Schiff Base 2 | 8.7 | 14.3 | > 100 |
| Doxorubicin | 0.9 | 1.2 | 5.4 |
Table 2: Representative half-maximal inhibitory concentration (IC₅₀) values for Schiff bases against cancer and normal cell lines.
Potential Signaling Pathway: MAPK-Mediated Apoptosis
Some anticancer agents exert their effects by modulating signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to apoptosis (programmed cell death).[20][21]
Caption: MAPK pathway leading to apoptosis.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jomb.org [jomb.org]
- 7. mdpi.com [mdpi.com]
- 8. ijacskros.com [ijacskros.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ukm.my [ukm.my]
- 14. sibran.ru [sibran.ru]
- 15. scirp.org [scirp.org]
- 16. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 21. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Analysis of 4-[3-(Dimethylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of 4-[3-(Dimethylamino)propoxy]benzaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data based on structurally similar compounds, comprehensive experimental protocols for sample preparation and data acquisition, and visualizations to aid in understanding the molecular structure and NMR data correlation.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structure combines a benzaldehyde moiety, a flexible propoxy linker, and a dimethylamino group, offering multiple sites for chemical modification and interaction. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is the premier technique for this purpose. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds, primarily 4-propoxybenzaldehyde and 4-(dimethylamino)benzaldehyde, and established NMR substituent effects.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.88 | s | 1H | H-1 (Aldehyde) |
| ~7.83 | d, J ≈ 8.8 Hz | 2H | H-3, H-5 |
| ~6.98 | d, J ≈ 8.8 Hz | 2H | H-4, H-6 |
| ~4.10 | t, J ≈ 6.5 Hz | 2H | H-7 |
| ~2.45 | t, J ≈ 7.0 Hz | 2H | H-9 |
| ~2.25 | s | 6H | H-10, H-11 |
| ~1.98 | p, J ≈ 6.7 Hz | 2H | H-8 |
s = singlet, d = doublet, t = triplet, p = pentet J = coupling constant in Hertz (Hz)
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~190.8 | C-1 (Aldehyde C=O) |
| ~164.0 | C-2 |
| ~131.9 | C-3, C-5 |
| ~129.8 | C-4, C-6 |
| ~114.7 | C-7 |
| ~66.5 | C-8 |
| ~56.2 | C-9 |
| ~45.4 | C-10, C-11 |
| ~26.8 | C-12 |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
-
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Application Note: FT-IR Spectroscopic Characterization of 4-[3-(Dimethylamino)propoxy]benzaldehyde
Abstract
This application note provides a detailed protocol for the characterization of 4-[3-(Dimethylamino)propoxy]benzaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a versatile intermediate in the synthesis of various pharmaceutical and chemical entities. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of such compounds by identifying their key functional groups. This document outlines the sample preparation, instrument parameters, and spectral interpretation for the analysis of this compound, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a trifunctional molecule containing an aromatic aldehyde, an ether linkage, and a tertiary amine. Each of these functional groups exhibits characteristic absorption bands in the infrared region of the electromagnetic spectrum. FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification and characterization. This note details the expected vibrational frequencies and provides a standardized protocol for obtaining a high-quality FT-IR spectrum of the title compound.
Key Functional Group Identification
The structure of this compound contains several key functional groups that can be identified by their characteristic FT-IR absorption peaks. The principal vibrations are associated with the aromatic aldehyde, the ether group, and the tertiary amine.
Application Note: Mass Spectrometry Analysis of 4-[3-(Dimethylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of 4-[3-(Dimethylamino)propoxy]benzaldehyde using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes sample preparation, instrument parameters, and a discussion of the expected fragmentation patterns. This guide is intended for researchers in analytical chemistry, pharmacology, and drug development who are working with this compound or structurally related molecules.
Introduction
This compound is a chemical compound with potential applications in various fields of research and development. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such compounds. This application note outlines a robust LC-MS/MS method for the analysis of this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C12H17NO2[1][2][3] |
| Molecular Weight | 207.27 g/mol [2] |
| Monoisotopic Mass | 207.125928785 Da[2] |
| Predicted [M+H]+ | 208.13321 m/z[1] |
| Predicted [M+Na]+ | 230.11515 m/z[1] |
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general method for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.
1. Sample Preparation (Dilute and Shoot)
A "dilute and shoot" method is often suitable for initial analysis and for samples with relatively clean matrices.
-
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a series of working standards by diluting the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to achieve the desired concentration range for the calibration curve.
-
For unknown samples, dilute them with the same solvent mixture to bring the analyte concentration within the calibration range.
-
Add formic acid to a final concentration of 0.1% to all standards and samples to promote ionization.
-
Vortex all solutions and transfer to autosampler vials.
-
2. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry (MS) Parameters
The following are typical starting parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Gas (CAD) | Medium |
4. Multiple Reaction Monitoring (MRM)
For quantitative analysis, MRM is the preferred method due to its high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated through collision-induced dissociation (CID). Based on the structure, the following transitions are proposed. The most intense and stable transition should be used for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (CE) | Use |
| 208.1 | 149.1 | [C9H11NO]+• | 25 V | Quantifier |
| 208.1 | 58.1 | [C3H8N]+ | 35 V | Qualifier |
Fragmentation Pathway
The fragmentation of this compound in the gas phase is expected to proceed through specific pathways. The primary precursor ion in positive ESI mode will be the protonated molecule ([M+H]+). Collision-induced dissociation will likely lead to characteristic product ions. A plausible fragmentation pathway is the cleavage of the propoxy chain, leading to a stable dimethylamino-containing fragment and a benzaldehyde-related fragment.
References
Application Notes and Protocols: (R)-(-)-3-Quinuclidinol as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-(-)-3-Quinuclidinol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique stereochemistry and rigid bicyclic structure are crucial for the therapeutic efficacy of several drugs.[1]
Introduction to (R)-(-)-3-Quinuclidinol
(R)-(-)-3-Quinuclidinol, with the chemical name (3R)-1-azabicyclo[2.2.2]octan-3-ol and CAS number 25333-42-0, is a vital chiral building block, or synthon, in pharmaceutical manufacturing.[2][3] Unlike a chiral auxiliary, which is temporarily incorporated to direct stereochemistry, a chiral building block like (R)-(-)-3-Quinuclidinol becomes a permanent and essential part of the final drug's structure.[3] This white-to-beige powder has a molecular formula of C7H13NO and a molecular weight of approximately 127.18 g/mol .[2] Its high purity, often ≥99.0%, is critical for the success of complex synthesis pathways.[2][4]
Applications in Pharmaceutical Synthesis
(R)-(-)-3-Quinuclidinol is a crucial precursor for a range of pharmaceuticals, particularly those targeting muscarinic receptors.[1][3] Its defined stereochemistry is fundamental to the biological activity of the final drug.[3]
Key therapeutic areas include:
-
Urology: It is a key intermediate in the synthesis of Solifenacin , a medication used to treat overactive bladder.[1]
-
Respiratory Medicine: It is used in the synthesis of long-acting muscarinic antagonists like Aclidinium bromide and is structurally related to other anticholinergic agents like Tiotropium bromide , both used in the management of Chronic Obstructive Pulmonary Disease (COPD).[1][2]
-
Neurology and Psychiatry: This precursor is instrumental in developing ligands for cholinergic receptors, which are critical for treating neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4]
-
Other Applications: Its utility also extends to the development of anesthetics and hypotensive agents.[4]
The following diagram illustrates the central role of (R)-(-)-3-Quinuclidinol in the synthesis of these key APIs.
References
Application Notes: Using 4-[3-(Dimethylamino)propoxy]benzaldehyde in Enzyme-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of 4-[3-(Dimethylamino)propoxy]benzaldehyde in enzyme-catalyzed reactions. Due to a lack of specific published data on this compound as an enzyme substrate, this document presents a scientifically plausible, hypothesized application focusing on its oxidation by aldehyde dehydrogenase (ALDH), a common metabolic pathway for aromatic aldehydes. The protocols and data provided are illustrative and should be adapted based on empirical results.
Overview and Potential Applications
This compound is an aromatic aldehyde with potential applications in medicinal chemistry and drug development. The presence of the aldehyde functional group makes it a likely substrate for oxidoreductase enzymes. Understanding its enzymatic conversion is crucial for predicting its metabolic fate, which can impact its efficacy, toxicity, and pharmacokinetic profile.
The most probable enzymatic reaction involving this compound is the oxidation of the aldehyde to a carboxylic acid, catalyzed by aldehyde dehydrogenases (ALDHs). ALDHs are a superfamily of NAD(P)+-dependent enzymes that play a key role in the detoxification of both endogenous and exogenous aldehydes.
Hypothesized Enzyme-Catalyzed Reaction: ALDH-Mediated Oxidation
The primary hypothesized reaction is the oxidation of this compound to 4-[3-(Dimethylamino)propoxy]benzoic acid by an aldehyde dehydrogenase (e.g., human recombinant ALDH2), utilizing NAD+ as a cofactor.
Reaction Scheme:
This compound + NAD⁺ + H₂O --(ALDH)--> 4-[3-(Dimethylamino)propoxy]benzoic acid + NADH + H⁺
Quantitative Data Summary
The following table presents hypothetical kinetic parameters for the ALDH-catalyzed oxidation of this compound. These values are based on known data for structurally similar aromatic aldehydes and serve as a starting point for experimental design.
| Parameter | Hypothetical Value | Unit | Notes |
| Enzyme Source | Human Recombinant ALDH2 | - | A common isozyme involved in aldehyde metabolism. |
| Substrate Concentration Range | 1 - 500 | µM | To determine Michaelis-Menten kinetics. |
| NAD⁺ Concentration | 2.5 | mM | Should be at a saturating concentration. |
| Michaelis Constant (Kₘ) | ~75 | µM | Estimated based on similar benzaldehyde derivatives. |
| Maximum Velocity (Vₘₐₓ) | ~150 | nmol/min/mg protein | This will vary depending on the specific enzyme and conditions. |
| Optimal pH | 8.5 - 9.5 | - | ALDH enzymes generally exhibit higher activity at alkaline pH. |
| Optimal Temperature | 37 | °C | Reflects physiological conditions. |
Detailed Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of the ALDH-catalyzed oxidation of this compound.
Materials and Reagents
-
This compound
-
Human Recombinant Aldehyde Dehydrogenase (ALDH2)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Sodium pyrophosphate buffer (100 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-transparent 96-well microplates
-
Microplate spectrophotometer with temperature control
Preparation of Solutions
-
Substrate Stock Solution (20 mM): Dissolve 4.15 mg of this compound (MW: 207.27 g/mol ) in 1 mL of DMSO.
-
NAD⁺ Stock Solution (50 mM): Dissolve 33.17 mg of NAD⁺ in 1 mL of sodium pyrophosphate buffer.
-
Enzyme Working Solution (0.2 mg/mL): Dilute the ALDH2 stock solution to a final concentration of 0.2 mg/mL in cold sodium pyrophosphate buffer. Keep on ice.
-
Substrate Dilutions: Perform serial dilutions of the substrate stock solution in sodium pyrophosphate buffer to prepare working solutions for the desired final assay concentrations.
Assay Protocol
-
Assay Plate Preparation: To each well of a 96-well microplate, add the following reagents in the specified order:
-
150 µL of sodium pyrophosphate buffer (pH 9.0)
-
20 µL of NAD⁺ stock solution (for a final concentration of 2.5 mM)
-
10 µL of the appropriate substrate working solution.
-
-
Controls: Prepare the following controls:
-
Blank (No Enzyme): Add 20 µL of buffer instead of the enzyme solution.
-
Negative (No Substrate): Add 10 µL of buffer instead of the substrate solution.
-
-
Pre-incubation: Incubate the microplate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the ALDH2 enzyme working solution to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements every 30 seconds for 15 minutes at 37°C.
Data Analysis
-
Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot using the Beer-Lambert law for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Correct the reaction rates by subtracting the rate observed in the no-substrate control.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using a suitable non-linear regression software.
Visualizations
Hypothesized Enzymatic Reaction Pathway
Caption: ALDH-catalyzed oxidation of the benzaldehyde.
Experimental Workflow
Caption: Workflow for the ALDH kinetic assay.
Application Notes and Protocols for the Quaternization of the Tertiary Amine in 4-[3-(Dimethylamino)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternization of tertiary amines is a fundamental chemical transformation that converts a neutral tertiary amine into a permanently charged quaternary ammonium salt. This process, known as the Menshutkin reaction, is pivotal in various fields of drug development and biomedical research.[1] Quaternary ammonium salts are integral components of phase-transfer catalysts, ionic liquids, and a wide array of biologically active compounds, including antimicrobial agents and muscle relaxants. The permanent positive charge imparted by quaternization can enhance a molecule's interaction with biological targets and improve its physicochemical properties, such as solubility.
This document provides detailed application notes and experimental protocols for the quaternization of the tertiary amine in 4-[3-(Dimethylamino)propoxy]benzaldehyde. This particular molecule is of interest due to its bifunctional nature, possessing both a reactive aldehyde group and a tertiary amine that can be quaternized. This allows for its use as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Reaction Principle
The quaternization of this compound is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.
dot
Caption: General reaction scheme for the quaternization of this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific alkylating agent and desired scale of the reaction.
Protocol 1: Quaternization with Methyl Iodide in Acetonitrile
This protocol describes a standard procedure for the methylation of the tertiary amine using methyl iodide, a highly reactive alkylating agent.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Place the flask under an inert atmosphere.
-
Add methyl iodide (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion of the reaction, a precipitate may form. If so, collect the solid product by vacuum filtration.
-
If no precipitate forms, reduce the volume of acetonitrile under reduced pressure.
-
Add diethyl ether to the concentrated solution to precipitate the quaternary ammonium salt.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified quaternary ammonium iodide salt.
Protocol 2: Quaternization with an Alkyl Bromide in a Polar Aprotic Solvent
This protocol is suitable for less reactive alkylating agents, such as alkyl bromides, and may require heating to proceed at a reasonable rate.
Materials:
-
This compound
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide) (1.1 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Acetone ((CH₃)₂CO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask.
-
Establish an inert atmosphere over the reaction mixture.
-
Add the alkyl bromide (1.1 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 50-80 °C and stir for 12-72 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold acetone to precipitate the product.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with acetone.
-
Dry the product under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the quaternization of this compound with various alkyl halides. Please note that these are representative examples and actual results may vary.
| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | Acetonitrile | 25 (Room Temp) | 24 - 48 | 85 - 95 |
| Ethyl Bromide | DMF | 60 | 48 - 72 | 70 - 85 |
| Benzyl Bromide | Acetonitrile | 50 | 24 | 80 - 90 |
Characterization of Quaternized Product
The successful formation of the quaternary ammonium salt can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm quaternization. A downfield shift of the signals corresponding to the protons on and adjacent to the nitrogen atom is expected upon formation of the quaternary ammonium salt. For example, in the starting material, the N-methyl protons appear as a singlet around δ 2.2 ppm. After methylation, a new singlet corresponding to the N,N,N-trimethyl group will appear further downfield, typically in the range of δ 3.0-3.5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While not as definitive as NMR, FTIR can show changes in the C-N stretching vibrations upon quaternization.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass of the quaternary ammonium cation.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and purification of the quaternized product is illustrated below.
dot
Caption: A generalized experimental workflow for the quaternization reaction.
Troubleshooting and Safety Precautions
-
Low Yield: If the reaction yield is low, consider increasing the reaction time, temperature, or the equivalents of the alkylating agent. Ensure that anhydrous solvents are used, as water can interfere with the reaction.
-
Side Reactions: For substrates like 4-(dimethylamino)benzaldehyde, O-alkylation at the aldehyde oxygen can be a potential side reaction, especially with more reactive alkylating agents. Careful control of reaction conditions and purification are important to isolate the desired N-quaternized product.
-
Purification Challenges: Quaternary ammonium salts can sometimes be difficult to purify. Recrystallization from a suitable solvent system (e.g., methanol/acetone, ethanol/diethyl ether) can be effective. If the product is an oil, triturating with a non-polar solvent may induce solidification.
-
Safety: Alkyl halides, particularly methyl iodide, are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By following these detailed protocols and application notes, researchers can successfully perform the quaternization of this compound and utilize the resulting quaternary ammonium salt in a variety of applications within drug discovery and development.
References
Application Notes and Protocols for Reductive Amination of Benzaldehyde Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This process transforms a carbonyl group, in this case, benzaldehyde, into an amine through an intermediate imine.[4] The reaction is highly valuable in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and other functional materials, due to its efficiency and broad substrate scope.[3][5] This document provides detailed application notes and protocols for the reductive amination of benzaldehyde substrates, focusing on various reducing agents and reaction conditions to guide researchers in selecting the optimal method for their specific needs.
The overall transformation involves two key steps: the formation of an imine or iminium ion from the reaction of benzaldehyde with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[4][6] A variety of reducing agents can be employed, with borohydride reagents such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity and mild reaction conditions.[7][8] Catalytic hydrogenation offers a greener alternative, utilizing molecular hydrogen in the presence of a metal catalyst.[9][10]
Data Presentation: Reductive Amination of Benzaldehyde
The following table summarizes quantitative data for various reductive amination protocols using benzaldehyde as the substrate. This allows for a direct comparison of different reducing agents, amine substrates, and reaction conditions.
| Amine Substrate | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 95 | [11] |
| p-Chloroaniline | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 93 | [11] |
| p-Bromoaniline | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 94 | [11] |
| p-Methoxyaniline | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 96 | [11] |
| Benzylamine | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 92 | [11] |
| Cyclohexylamine | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 85 | [11] |
| Piperidine | Sodium Borohydride (NaBH₄) | Aquivion-Fe | Cyclopentyl methyl ether (CPME) | 40 | 3.5 | 88 | [11] |
| Aniline | Sodium Borohydride (NaBH₄) | Carbon-Based Solid Acid (CBSA) | Solvent-free | Room Temp | 0.25 | 95 | [12] |
| Aniline | Sodium Borohydride (NaBH₄) | Silica Gel | Tetrahydrofuran (THF) | Room Temp | - | 96 | [13] |
| Aniline | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - | 1,2-Dichloroethane (DCE) | Room Temp | 0.5 | 96 | [14] |
| Benzylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - | 1,2-Dichloroethane (DCE) | Room Temp | 0.5 | 94 | [14] |
| Morpholine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - | 1,2-Dichloroethane (DCE) | Room Temp | 1 | 97 | [14] |
| Aniline | Hydrogen (H₂) | Manganese Complex | Ethanol | 80 | 20 | 93 | [9] |
| 4-Fluoroaniline | Hydrogen (H₂) | Manganese Complex | Ethanol | 80 | 20 | 28 | [9] |
| 4-Methoxyaniline | Hydrogen (H₂) | Manganese Complex | Ethanol | 80 | 20 | 72 | [9] |
Experimental Protocols
Herein, we provide detailed methodologies for key reductive amination experiments involving benzaldehyde.
Protocol 1: Reductive Amination using Sodium Borohydride and a Recyclable Catalyst
This protocol details a one-pot reductive amination of benzaldehyde with aniline using sodium borohydride as the reducing agent and Aquivion-Fe as a recyclable Lewis acid catalyst.[11]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Sodium Borohydride (NaBH₄) (1.5 mmol)
-
Aquivion-Fe (3.3 mol%)
-
Cyclopentyl methyl ether (CPME) (5 mL)
-
Methanol (1 mL)
-
Dichloromethane (DCM) for extraction
-
Water
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), Aquivion-Fe (3.3 mol%), and CPME (5 mL).
-
Stir the mixture at 40 °C for 3 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol (1 mL) dropwise to the mixture.
-
Add sodium borohydride (1.5 mmol) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by adding water.
-
Separate the aqueous phase and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The catalyst can be recovered by filtration after the initial reaction work-up.[11]
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the direct reductive amination of benzaldehyde with aniline using the mild and selective reducing agent, sodium triacetoxyborohydride.[14]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in 1,2-dichloroethane (5 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-benzylaniline.
Visualizations
The following diagrams illustrate the general workflow and mechanism of reductive amination.
Caption: General experimental workflow for a one-pot reductive amination.
Caption: General mechanism of reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. rsc.org [rsc.org]
- 10. Catalytic reductive amination and hydrogenation of benzaldehyde. | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]
- 11. air.unimi.it [air.unimi.it]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Experimental Use of PI3K Inhibitors in Developing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Phosphoinositide 3-kinase (PI3K) inhibitors in the development of novel cancer therapies. The protocols detailed below are based on preclinical studies of GDC-0941, a potent and selective inhibitor of class I PI3K, in breast cancer models.[1] This document outlines methodologies for in vitro cytotoxicity and signaling analysis, as well as in vivo efficacy studies in xenograft models.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] Its frequent dysregulation in various cancers, including breast cancer, makes it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are a promising class of targeted therapies designed to block this pathway, thereby impeding tumor growth and survival.[4] GDC-0941 is an orally bioavailable inhibitor of class I PI3K that has shown preclinical antitumor activity in a range of solid tumors.[1]
Data Presentation
In Vitro Cytotoxicity of GDC-0941 in Human Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GDC-0941 in a panel of human breast cancer cell lines, demonstrating its broad activity across different molecular subtypes.
| Cell Line | Molecular Subtype | PIK3CA Status | PTEN Status | GDC-0941 IC50 (µM) |
| BT-474 | Luminal | H1047R Mutant | Wild-Type | < 1 |
| MCF7 | Luminal | E545K Mutant | Wild-Type | < 1 |
| T-47D | Luminal | H1047R Mutant | Wild-Type | 0.455 |
| MDA-MB-453 | Basal | Wild-Type | Wild-Type | > 1 |
| MDA-MB-231 | Basal | Wild-Type | Wild-Type | > 1 |
| Hs-578-T | Basal | Wild-Type | Wild-Type | > 1 |
| HCC1937 | Basal | Wild-Type | Mutant | 15.33 |
Note: Data is compiled from multiple sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol details the determination of the cytotoxic effects of a PI3K inhibitor on breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human breast cancer cell lines (e.g., MCF7, T-47D, SK-BR-3, MDA-MB-231)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GDC-0941 (or other PI3K inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of GDC-0941 in complete medium. The final concentrations should typically range from 0.01 to 10 µM. Remove the overnight medium from the cells and replace it with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the pharmacodynamic effects of a PI3K inhibitor on the target signaling pathway.
Materials:
-
Breast cancer cells treated with the PI3K inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PI3K inhibitor for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A decrease in the phosphorylation of AKT and S6 indicates successful inhibition of the PI3K pathway.[5]
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the in vivo efficacy of a PI3K inhibitor in an immunodeficient mouse model bearing human breast cancer xenografts.[1]
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Human breast cancer cells (e.g., BT474M1)
-
Matrigel
-
GDC-0941 formulated for oral administration
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Harvest breast cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width^2) / 2. When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer GDC-0941 orally at a predetermined dose and schedule (e.g., 100 mg/kg, daily). The control group should receive the vehicle on the same schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for p-AKT) to confirm target engagement in vivo.[1]
Visualizations
Caption: Preclinical development workflow for a novel PI3K inhibitor.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.
References
- 1. celcuity.com [celcuity.com]
- 2. Portico [access.portico.org]
- 3. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K inhibitor resistance in breast cancer with metabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Application Notes and Protocols for 4-[3-(Dimethylamino)propoxy]benzaldehyde in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Dimethylamino)propoxy]benzaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde group, a flexible propoxy linker, and a tertiary amine, making it an attractive starting material for the synthesis of a diverse range of molecular scaffolds. The presence of the dimethylamino group can enhance solubility and provide a basic center for salt formation or further chemical modification, which is often advantageous in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key chemical transformations.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 26934-35-0 |
| Appearance | Liquid |
| Boiling Point | Not available |
| Density | 1.031 g/mL at 25 °C |
Applications in Organic Synthesis
The unique structural features of this compound allow it to participate in a variety of chemical reactions, yielding compounds with potential biological activities.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are precursors to flavonoids and exhibit a wide range of biological activities. This compound can react with substituted acetophenones in a Claisen-Schmidt condensation to yield chalcone derivatives. The resulting compounds, incorporating a flexible basic side chain, are of interest for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Experimental Workflow: Chalcone Synthesis
Caption: General workflow for the synthesis of chalcone derivatives.
Synthesis of Schiff Bases and Subsequent Reduction to Secondary Amines
The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). These intermediates can be subsequently reduced to stable secondary amines, a common structural motif in many biologically active compounds. This two-step process, known as reductive amination, is a powerful tool for introducing diversity into molecular design.
Experimental Workflow: Reductive Amination
Caption: Two-step workflow for the synthesis of secondary amines.
Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. By reacting this compound with a suitable benzylphosphonium salt, stilbene derivatives can be prepared. Stilbenes are known for their diverse pharmacological properties, including antioxidant and anticancer activities.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, cyanoacetates) provides a direct route to electron-deficient alkenes. These products are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(4-(3-(Dimethylamino)propoxy)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (A Chalcone Derivative)
This protocol is adapted from the synthesis of a structurally similar chalcone.[1][2]
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add this compound (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone.
Quantitative Data (Exemplary):
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |
| 4-Hydroxyacetophenone | p-Dimethylaminobenzaldehyde | NaOH | Ethanol | 24 h | ~85% |
Protocol 2: Synthesis of N-(4-(3-(Dimethylamino)propoxy)benzyl)-3-phenoxyaniline (Reductive Amination)[3]
Materials:
-
This compound
-
3-Phenoxyaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add 3-phenoxyaniline (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Aldehyde | Amine | Reducing Agent | Solvent | Reaction Time | Yield |
| 4-(3-Chloropropoxy)benzaldehyde | 3-Phenoxyaniline | NaBH(OAc)₃ | DCM | 16 h | ~80% |
Protocol 3: Synthesis of (E)-2-(4-(3-(Dimethylamino)propoxy)styryl)-1H-benzo[d]imidazole (Wittig-type reaction followed by cyclization)
This protocol is an example of how the aldehyde can be used to synthesize more complex heterocyclic systems. A Wittig reaction could be the first step to form a styryl intermediate, which can then be further elaborated.
Materials:
-
This compound
-
(2-Aminophenyl)triphenylphosphonium bromide
-
A suitable base (e.g., Sodium ethoxide)
-
Ethanol
Procedure (Hypothetical Exemplary Protocol):
-
Prepare the phosphorus ylide in situ by treating (2-aminophenyl)triphenylphosphonium bromide (1.1 eq) with a strong base like sodium ethoxide in anhydrous ethanol.
-
To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then treated to induce cyclization to the benzimidazole, which might involve heating in a high-boiling solvent or treatment with an oxidizing agent.
-
The final product is purified by column chromatography.
Protocol 4: Synthesis of 2-(4-(3-(Dimethylamino)propoxy)benzylidene)malononitrile (Knoevenagel Condensation)
This protocol is based on general procedures for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[3]
Materials:
-
This compound
-
Malononitrile
-
A basic catalyst (e.g., piperidine, ammonium acetate)
-
Ethanol or isopropanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Quantitative Data (Exemplary for a similar substrate):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield |
| 4-(Dimethylamino)benzaldehyde | Malononitrile | Ammonium Acetate | None (neat) | 5-7 min (sonication) | High |
Signaling Pathway Diagram
The derivatives synthesized from this compound can potentially interact with various biological targets. For instance, chalcone derivatives have been reported to inhibit inflammatory pathways.
Hypothetical Signaling Pathway Inhibition by a Chalcone Derivative
Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse molecular architectures. The presence of both an aldehyde and a basic amino group allows for a wide range of chemical transformations, leading to compounds with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic utility.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3-(Dimethylamino)propoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-[3-(Dimethylamino)propoxy]benzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-hydroxybenzaldehyde: The base used may be too weak or used in insufficient quantity. | 1. Use a stronger base such as sodium hydride (NaH) or ensure an adequate excess of a weaker base like potassium carbonate (K₂CO₃). Ensure the 4-hydroxybenzaldehyde is fully dissolved and has reacted with the base before adding the alkyl halide. |
| 2. Poor quality of reagents: Reactants, particularly the 3-(dimethylamino)propyl chloride, may have degraded. | 2. Use freshly distilled or high-purity reagents. Check the purity of starting materials via TLC or NMR. | |
| 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 3. Increase the reaction temperature. Refluxing in a suitable solvent like acetone, DMF, or DMSO is often effective.[1] | |
| 4. Side reactions dominating: Elimination (E2) reaction of the 3-(dimethylamino)propyl chloride may be occurring.[1][2] | 4. Use a less sterically hindered base. Employ a polar aprotic solvent to favor the Sₙ2 reaction.[1] | |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete reaction can leave 4-hydroxybenzaldehyde or 3-(dimethylamino)propyl chloride in the product mixture. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature if necessary. Adjust the stoichiometry of the reactants. |
| 2. Formation of side products: Besides the desired O-alkylation, C-alkylation of the phenoxide can occur.[1] The elimination of 3-(dimethylamino)propyl chloride can also produce byproducts. | 2. Optimize reaction conditions to favor O-alkylation (e.g., choice of solvent and counter-ion). Purification via column chromatography may be necessary to separate isomers. | |
| 3. Hydrolysis of the aldehyde: The aldehyde group may be sensitive to certain workup conditions. | 3. Maintain neutral or slightly acidic pH during aqueous workup. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase during extraction: The tertiary amine in the product can be protonated and increase its water solubility, especially in acidic conditions. | 1. During workup, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to deprotonate the amine and increase its solubility in the organic solvent before extraction. |
| 2. Formation of an emulsion during extraction: The product may act as a surfactant, leading to stable emulsions. | 2. Add a saturated brine solution to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. | |
| 3. Product oiling out during recrystallization: The product may not crystallize easily from the chosen solvent system. | 3. Try a different solvent or a mixed solvent system for recrystallization. Scratching the inside of the flask with a glass rod can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride in the presence of a base.[1][3][4]
Q2: Which base is most effective for this synthesis?
A2: The choice of base can significantly impact the yield. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[1] For a higher yield and faster reaction, a stronger base like sodium hydride (NaH) in an aprotic solvent can be employed to ensure complete deprotonation of the phenolic hydroxyl group.[1][4]
Q3: What are the optimal solvent choices?
A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they favor the Sₙ2 reaction mechanism of the Williamson ether synthesis and can accelerate the reaction rate.[1] Acetone or butanone can also be used, often with bases like K₂CO₃.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate, eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials (4-hydroxybenzaldehyde) and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the key safety precautions to consider during this synthesis?
A5: It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 3-(Dimethylamino)propyl chloride is a corrosive and lachrymatory substance. Strong bases like sodium hydride are highly flammable and react violently with water.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-hydroxybenzaldehyde
-
3-(Dimethylamino)propyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous acetone or DMF as the solvent.
-
Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).
-
If using 3-(dimethylamino)propyl chloride hydrochloride, it needs to be neutralized or used with an additional equivalent of base. Alternatively, the free base can be used directly. Add 3-(dimethylamino)propyl chloride (1.1-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and any other inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| K₂CO₃ | Acetone | 56 (Reflux) | 12 | 75-85 |
| Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 8 | 80-90 |
| NaH | DMF | 80 | 4 | >90 |
| NaOH | Ethanol/Water | 78 (Reflux) | 18 | 60-70 |
| K₂CO₃ | DMF | 100 | 6 | 85-95 |
Note: These are representative yields based on general principles of Williamson ether synthesis and may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.
References
Technical Support Center: Vilsmeier-Haack Formylation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the Vilsmeier-Haack formylation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Vilsmeier-Haack reaction, providing potential causes and solutions to optimize product yield and minimize byproduct formation.
Issue 1: Multiple Formylations (Di- or Tri-formylation)
Question: My reaction is producing significant amounts of di- and even tri-formylated products instead of the desired mono-formylated product. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is a common challenge, especially with highly activated aromatic or heteroaromatic substrates. The primary cause is often an excess of the Vilsmeier reagent or prolonged reaction times. Here are key parameters to control:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (or its precursors, DMF and POCl₃) to the substrate. A 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction once the formation of the desired mono-formylated product is maximized.
Issue 2: Chlorination of the Aromatic Ring
Question: I am observing the formation of a chlorinated aromatic byproduct alongside my desired aldehyde. What is the cause and how can I prevent it?
Answer: Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride (POCl₃). The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent. This is especially prevalent with substrates like uracil derivatives, where chlorination at the C2 and C4 positions can occur concurrently with formylation.
To minimize chlorination:
-
Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.
Issue 3: Intramolecular Cyclization
Question: My reaction with a substituted phenol (or aniline) is not yielding the expected aldehyde, but rather a heterocyclic compound. What is happening?
Answer: Substrates with nucleophilic groups (like -OH or -NH₂) ortho to the desired formylation site can undergo intramolecular cyclization. For example, o-aminophenols can form benzoxazoles, and o-phenylenediamines can form benzimidazoles.
To prevent this:
-
Protecting Groups: Protect the nucleophilic group (e.g., -OH, -NH₂) before performing the Vilsmeier-Haack reaction. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Milder reaction conditions, such as lower temperatures and shorter reaction times, may favor formylation over cyclization.
Issue 4: Low Conversion/Unreacted Starting Material
Question: The reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low conversion can be due to several factors:
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic and heteroaromatic compounds. If your substrate is not sufficiently activated, the reaction may be slow or not proceed at all.
-
Reagent Purity: Ensure that the DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Reaction Temperature: While low temperatures are often used to control selectivity, some less reactive substrates may require higher temperatures (up to 80-120°C) to proceed at a reasonable rate.
-
Stoichiometry: For less reactive substrates, a slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents? A1: The optimal order of addition can be substrate-dependent. Generally, for highly reactive substrates prone to over-formylation, the dropwise addition of the pre-formed Vilsmeier reagent to the substrate solution at a low temperature is recommended. For less reactive substrates, adding the substrate to the Vilsmeier reagent may be acceptable.
Q2: How can I monitor the formation of the Vilsmeier reagent? A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. The progress can be monitored by observing the temperature of the reaction mixture. The reagent is typically prepared at 0°C, and a slight temperature increase upon addition of POCl₃ is expected.
Q3: Can this reaction be used for substrates other than aromatic compounds? A3: Yes, the Vilsmeier-Haack reaction is also applicable to electron-rich alkenes and 1,3-dienes.
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution for a Generic Activated Aromatic Compound
| Vilsmeier Reagent to Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) | Unreacted Starting Material (%) |
| 1.0 : 1.0 | 75 | 10 | 15 |
| 1.5 : 1.0 | 85 | 12 | 3 |
| 2.0 : 1.0 | 70 | 25 | 5 |
| 2.5 : 1.0 | 55 | 40 | 5 |
Note: These are representative yields and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Substrate
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation:
-
Dissolve the electron-rich aromatic substrate (1.0 equivalent) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or HPLC. For less reactive substrates, heating may be required.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water to hydrolyze the iminium intermediate and neutralize the acid.
-
Stir for 30 minutes.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl aldehyde.
-
Visualizations
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: Common side reaction pathways.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Technical Support Center: Purification of 4-[3-(Dimethylamino)propoxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-[3-(Dimethylamino)propoxy]benzaldehyde by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Information
A foundational understanding of the physicochemical properties and safety considerations for this compound is crucial before proceeding with any experimental work.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol [1][2][3] |
| Appearance | Not specified, likely a solid at room temperature |
| CAS Number | 26934-35-0[1][2][3] |
Safety Precautions:
This compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Experimental Protocols
Protocol 1: Single Solvent or Mixed Solvent Recrystallization
This is a standard method for purifying crystalline organic compounds. The key is to find a solvent (or solvent pair) that dissolves the compound well at elevated temperatures but poorly at room temperature.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Good candidate solvents for compounds with similar structures (like 4-(dimethylamino)benzaldehyde) include ethanol, acetone, and chloroform.[5] A mixed solvent system, such as ethanol/water, is often effective.[5]
-
The ideal solvent will completely dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling with minimal loss of product to the mother liquor.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent while stirring until the solid is fully dissolved.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Purification
This method takes advantage of the basic dimethylamino group in the molecule to separate it from non-basic impurities.
1. Dissolution in Acid:
-
Suspend the crude this compound in water.
-
Slowly add a dilute aqueous acid (e.g., 1M HCl) with stirring until the solid completely dissolves, forming the protonated, water-soluble salt.
2. Filtration of Insoluble Impurities:
-
If any solid impurities remain, remove them by gravity filtration.
3. Reprecipitation:
-
Slowly add a dilute aqueous base (e.g., 1M NaOH) to the clear acidic solution with vigorous stirring.
-
The purified this compound will precipitate out of the solution as the free base. Continue adding the base until the solution is neutral or slightly basic (check with pH paper).
4. Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove any salts.
-
Dry the purified product.
Troubleshooting Guide
Table 2: Common Recrystallization Problems and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound. |
| "Oiling out" (product separates as a liquid) | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The compound is highly impure. | - Use a solvent with a lower boiling point.- Add slightly more solvent and allow the solution to cool more slowly.- Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for cooling and consider using an ice bath to maximize crystal formation. |
| Colored crystals obtained after recrystallization | - Colored impurities are not effectively removed by recrystallization alone. | - Add activated charcoal to the hot solution before filtration.- Consider an alternative purification method, such as column chromatography or the acid-base purification protocol. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. A general guideline is "like dissolves like," so consider the polarity of this compound. Due to the presence of both polar (amino, ether, aldehyde) and nonpolar (aromatic ring, alkyl chain) functionalities, a solvent of intermediate polarity or a mixed solvent system is a good starting point. Ethanol or an ethanol/water mixture is a reasonable choice to begin with, based on data for similar compounds.
Q2: What should I do if my compound is not soluble in any single solvent?
A2: If a single suitable solvent cannot be found, a mixed solvent system (binary solvent system) is a good alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: How can I improve the purity of my recrystallized product?
A3: To enhance purity, ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities. Avoid agitating the solution during the initial stages of crystal growth. Washing the collected crystals with a small amount of the cold recrystallization solvent is also crucial for removing residual impurities from the crystal surfaces. If impurities persist, a second recrystallization may be necessary.
Q4: Is it possible to purify this compound without recrystallization?
A4: Yes, other purification techniques such as column chromatography can be employed. For this compound, due to the basic nitrogen atom, an acid-base extraction/purification method can be a very effective alternative or complementary step to remove non-basic impurities.
Visualizing the Workflow
Recrystallization Workflow
Caption: General Recrystallization Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Recrystallization
References
Troubleshooting low yields in Suzuki-Miyaura coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome low yields in your Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to low reaction yields.
Initial Checks & General Problems
Q1: My Suzuki-Miyaura reaction has a very low yield or failed completely. What are the most common initial checks I should perform?
A1: When a Suzuki coupling fails, a systematic check of your reagents and setup is the best first step. Low yields can often be traced back to a few fundamental areas.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and many phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[1][2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.[3]
-
Reagent Quality & Stability:
-
Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands can oxidize.[1] Use fresh, high-purity catalysts and ligands that have been stored correctly under an inert atmosphere.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, especially protodeboronation.[4] Use fresh boronic acid or consider converting it to a more stable form like a pinacol ester or an MIDA boronate.[1][4]
-
Solvent & Base: Use anhydrous, degassed solvents, as both oxygen and water can lead to side reactions and catalyst deactivation.[1] Ensure the base is pure and dry.
-
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing degradation of reagents or the catalyst.[2][3] A typical starting range is 80-110 °C.[2]
Common Side Reactions
Q2: I suspect protodeboronation is consuming my boronic acid. How can I identify and prevent this?
A2: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a common cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[1][5]
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[5] Using milder bases like potassium fluoride (KF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][5]
-
Anhydrous Conditions: Water is a proton source for this side reaction.[1] For highly sensitive substrates, using strictly anhydrous conditions can significantly reduce protodeboronation.[5]
-
Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate salt can protect it from premature decomposition.[1][2][5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of side reactions.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: Homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar) is a major byproduct. What causes this and how can I reduce it?
A3: Homocoupling is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or by inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Rigorously remove all oxygen from the reaction mixture and vessel before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2][3]
-
Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ directly, or an efficient precatalyst system, can reduce the amount of Pd(II) species that may promote homocoupling.[2][5]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[1]
Substrate & Reagent Selection
Q4: My aryl chloride starting material is unreactive. How can I improve the conversion?
A4: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strong C-Cl bond, making the oxidative addition step more difficult.[7][8] Highly active catalyst systems are often required.[2]
Strategies for Coupling Aryl Chlorides:
-
Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[2][9] These ligands promote the difficult oxidative addition step.[2][4]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for C-Cl bond activation.[2]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[2]
Q5: How do I choose the right base for my reaction?
A5: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][10] The choice of base can significantly impact the reaction yield, and its effectiveness depends on the substrates, catalyst, and solvent.[2]
| Base | Common Forms | Typical Use Cases & Notes | Reported Yield Range (%) |
| K₂CO₃ | Solid or aqueous solution | A widely used, general-purpose base. Often a good starting point.[2] | 60-95%[1] |
| Cs₂CO₃ | Solid | More soluble in organic solvents than K₂CO₃. Effective in challenging couplings.[1] | Often >90% |
| K₃PO₄ | Solid | A strong base, often effective for unreactive substrates like aryl chlorides.[2] | 70-98%[2] |
| KF | Solid | A mild base, useful for substrates with base-sensitive functional groups (e.g., esters).[10] | 50-90% |
| KOtBu | Solid | A very strong base, can lead to higher yields in some cases.[11] | Can be >90%[11] |
Yields are highly substrate-dependent.
Catalyst Issues
Q6: My reaction mixture turned black immediately and the reaction stalled. What happened?
A6: The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[7] This indicates catalyst deactivation. While the appearance of a black solid is common in many successful reactions, rapid and extensive precipitation early on often correlates with poor catalyst stability and low conversion.[7] This reduces the number of active catalytic sites.
Causes of Catalyst Deactivation:
-
High Temperature: Excessive heat can cause the catalyst to decompose.
-
Ligand Degradation: Phosphine ligands can be oxidized if the reaction is not properly degassed.[1]
-
Insufficient Ligand: An inappropriate palladium-to-ligand ratio can leave the palladium center coordinatively unsaturated and prone to agglomeration. A ligand-to-palladium ratio of 1:1 to 4:1 is typical.[1]
-
Impurities: Trace impurities in starting materials or solvents can poison the catalyst.[7]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[2]
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][3]
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 Dioxane/H₂O, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[5][12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under positive inert gas pressure.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]
-
Purification: Purify the crude product by flash column chromatography.[12]
Protocol 2: Preparation of a Pinacol Ester from a Boronic Acid
Converting a boronic acid to a more stable pinacol ester can prevent decomposition.
-
Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF or Toluene).
-
Drying (Optional but Recommended): Add a drying agent like anhydrous MgSO₄ and stir for 30 minutes to remove any water.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.
-
Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Visual Guides & Workflows
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.[5]
Caption: Decision tree for selecting key reaction components.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues leading to palladium catalyst deactivation.
Section 1: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during palladium-catalyzed reactions.
Guide 1: Low or No Catalytic Activity
Problem: The reaction shows low conversion or fails to proceed to completion.
-
Question: My reaction is sluggish or not working at all. What are the first things I should check?
Answer: Start by verifying the integrity of your reaction setup and reagents.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[1][2]
-
Solvent and Reagent Quality: Use anhydrous and thoroughly degassed solvents. Impurities in solvents or starting materials, such as sulfur or other coordinating species, can act as catalyst poisons.[3]
-
Base Integrity: For reactions requiring a base, ensure it is fresh, of the correct strength, and completely dry if the reaction is moisture-sensitive.
-
Catalyst Handling: Ensure the palladium catalyst has been stored and handled correctly to avoid premature decomposition.
-
-
Question: I've confirmed my setup and reagents are good, but the reaction is still not working. How can I determine if my catalyst has deactivated?
Answer: Catalyst deactivation can manifest in several ways.
-
Visual Inspection: Look for the formation of a black precipitate, commonly known as "palladium black." This indicates that the palladium nanoparticles have aggregated, reducing the catalytically active surface area.[2][3]
-
Reaction Profiling: Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable technique (e.g., GC, LC-MS, TLC) to monitor the reaction progress. A reaction that starts and then stops suggests catalyst deactivation during the reaction.
-
Catalyst Characterization: If you are using a heterogeneous catalyst, you can filter a small sample and analyze it using techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of the palladium. A significant presence of Pd(II) or other oxidized species on a catalyst that should be Pd(0) indicates deactivation.[3]
-
Guide 2: Formation of Palladium Black (Catalyst Agglomeration)
Problem: A black precipitate forms in the reaction mixture, and catalytic activity decreases.
-
Question: What causes the formation of palladium black in my reaction?
Answer: Palladium black is formed when palladium nanoparticles agglomerate into larger, less active or inactive particles.[2][3] This can be caused by:
-
High Temperatures: Can increase the mobility of palladium nanoparticles, leading to sintering.
-
Inadequate Ligand Protection: The ligand's role is to stabilize the palladium nanoparticles and prevent them from aggregating. If the ligand is not robust enough for the reaction conditions or is used in an insufficient amount, aggregation can occur.
-
Reaction Conditions: Certain solvents and high concentrations of reactants or products can strip ligands from the palladium surface, leading to aggregation.
-
-
Question: How can I prevent the formation of palladium black?
Answer:
-
Optimize Ligand Selection: Choose a ligand known to be effective and stable for your specific reaction type and conditions. Bulky electron-rich phosphine ligands are often good choices for stabilizing palladium catalysts.
-
Adjust Reaction Temperature: If possible, lower the reaction temperature to reduce the rate of agglomeration.
-
Use a Heterogeneous Catalyst: Supported palladium catalysts, such as palladium on activated carbon (Pd/C), can sometimes be more resistant to agglomeration than homogeneous catalysts.[4]
-
Control Reagent Addition: In some cases, slow addition of one of the reactants can maintain a low concentration of reactive intermediates and reduce the rate of catalyst decomposition.
-
Section 2: Frequently Asked Questions (FAQs)
Catalyst Poisoning
-
Q1: What are common catalyst poisons in palladium-catalyzed reactions? A1: Common poisons include sulfur-containing compounds (e.g., thiols), halides, cyanides, and certain nitrogen-containing heterocycles.[3][5] Impurities in starting materials, reagents, or solvents are often the source of these poisons.
-
Q2: How can I test for catalyst poisoning? A2: Run a control reaction with highly purified reagents and solvents. If this reaction proceeds significantly better than your standard reaction, it is a strong indication of catalyst poisoning from your starting materials.[3]
Palladium Leaching
-
Q3: What is palladium leaching and why is it a problem? A3: Leaching is the dissolution of palladium from a solid support (heterogeneous catalyst) into the reaction mixture. This is problematic because it can lead to contamination of the product with palladium and represents a loss of the expensive catalyst.[4][5]
-
Q4: How can I minimize palladium leaching? A4: Leaching can be minimized by choosing a support material with strong metal-support interactions, using ligands that firmly bind to the palladium, and optimizing reaction conditions (e.g., avoiding overly acidic or basic conditions that can dissolve the support or the metal).
Catalyst Regeneration
-
Q5: Can I regenerate a deactivated palladium catalyst? A5: In some cases, yes. The success of regeneration depends on the cause of deactivation.
-
Coking: Deactivation by the deposition of carbonaceous material ("coke") on the catalyst surface can often be reversed by calcination (heating in the presence of air or oxygen) to burn off the coke.[6][7]
-
Poisoning: Regeneration from poisoning depends on the nature of the poison. Some poisons can be removed by washing with specific solvents or by thermal treatment.[8]
-
Aggregation: Deactivation due to irreversible agglomeration (sintering) is generally not reversible.
-
Section 3: Data Presentation
Table 1: Comparison of Common Ligands for Stabilizing Palladium Catalysts
| Ligand Type | Example(s) | Key Features | Typical Applications | Relative Cost |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Basic, widely available | Suzuki, Heck, Stille | Low |
| Bidentate Phosphines | DPPF, DPPP, Xantphos | Forms stable chelate complexes, varying bite angles | Suzuki, Buchwald-Hartwig | Medium to High |
| Buchwald Ligands | SPhos, RuPhos, XPhos | Bulky, electron-rich, promote fast reaction rates | Suzuki, Buchwald-Hartwig | High |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable complexes | Suzuki, Heck | High |
Table 2: Influence of Support Material on Catalyst Stability
| Support Material | Key Properties | Advantages | Disadvantages |
| Activated Carbon | High surface area, porous | Widely used, good for hydrogenations | Can be pyrophoric, may contain impurities |
| Alumina (Al₂O₃) | Thermally stable, mechanically robust | Good for high-temperature reactions | Can be acidic or basic, may interact with reactants |
| Silica (SiO₂) | High surface area, inert | Good for a wide range of reactions | Can be sensitive to basic conditions |
| Ceria (CeO₂) | Oxygen storage capacity | Promotes oxidation reactions | More expensive than other supports |
Section 4: Experimental Protocols
Protocol 1: Testing for Palladium Leaching using ICP-MS
Objective: To quantify the amount of palladium that has leached from a heterogeneous catalyst into the reaction solution.
Materials:
-
Reaction mixture sample
-
Internal standard solution (e.g., a known concentration of another noble metal not present in the reaction, such as rhodium or iridium)
-
High-purity nitric acid
-
Deionized water (18 MΩ·cm)
Procedure:
-
Sample Preparation: a. At the end of the reaction, allow the heterogeneous catalyst to settle. b. Carefully take a known volume of the supernatant (e.g., 1.00 mL) and filter it through a syringe filter (0.22 µm) to remove any fine catalyst particles. c. Accurately weigh the filtered sample into a clean digestion vessel. d. Add a known amount of the internal standard solution. e. Add a sufficient volume of high-purity nitric acid to digest the organic components of the sample.
-
Digestion: a. Microwave digest the sample according to the instrument's standard operating procedure for organic matrices. This will break down the organic compounds and dissolve the palladium.
-
Analysis: a. After digestion, dilute the sample to a known volume with deionized water. b. Analyze the sample by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), monitoring the isotopes of palladium and the internal standard.
-
Calculation: a. Calculate the concentration of palladium in the original reaction solution based on the measured intensity of the palladium signal relative to the internal standard and the dilution factors.
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)
Objective: To restore the activity of a Pd/C catalyst that has been deactivated by coking.
Materials:
-
Deactivated Pd/C catalyst
-
Tube furnace
-
Quartz tube
-
Air or a mixture of oxygen in an inert gas (e.g., 5% O₂ in N₂)
Procedure:
-
Catalyst Loading: a. Place a known amount of the deactivated Pd/C catalyst in a quartz tube.
-
Drying: a. Place the quartz tube in the tube furnace. b. Heat the catalyst to 100-120 °C under a flow of inert gas (e.g., nitrogen) for 1-2 hours to remove any adsorbed water and solvents.
-
Calcination: a. Slowly introduce a flow of air or the O₂/N₂ mixture. b. Gradually ramp the temperature to 300-400 °C. Caution: The combustion of coke is exothermic and can lead to a rapid temperature increase. A slow ramp rate and a dilute oxygen stream are crucial to prevent catalyst sintering. c. Hold the temperature for 2-4 hours, or until the combustion of coke is complete (as indicated by the cessation of CO₂ evolution, if monitored).
-
Cooling: a. Switch the gas flow back to an inert gas. b. Allow the catalyst to cool down to room temperature under the inert atmosphere.
-
Reduction (Optional but Recommended): a. Once at room temperature, switch the gas to a forming gas mixture (e.g., 5% H₂ in N₂). b. Slowly heat the catalyst to 100-200 °C and hold for 1-2 hours to reduce any palladium oxides that may have formed during calcination.
-
Passivation: a. Cool the catalyst to room temperature under an inert atmosphere. b. The regenerated catalyst is now ready for use. Caution: Freshly regenerated Pd/C can be pyrophoric. Handle with care in an inert atmosphere.
Section 5: Visualizations
Caption: Common pathways for palladium catalyst deactivation and potential for regeneration.
Caption: A workflow for troubleshooting low or no conversion in palladium-catalyzed reactions.
References
Technical Support Center: Optimization of Multistep Flow Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for multistep flow synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize in multistep flow synthesis?
A1: The most critical parameters to optimize are typically residence time, temperature, pressure, reagent stoichiometry (controlled by flow rates and concentrations), and mixing efficiency.[1][2] The interplay of these factors determines reaction yield, selectivity, and overall process efficiency.
Q2: How can I efficiently screen multiple reaction parameters?
A2: Design of Experiments (DoE) is a powerful statistical method for efficiently screening multiple parameters simultaneously.[3][4][5] This approach allows you to understand the individual and interactive effects of variables on the reaction outcome with a minimal number of experiments, saving time and resources compared to one-variable-at-a-time (OVAT) optimization.[6]
Q3: What are the common causes of reactor blockages and how can they be prevented?
A3: Reactor blockages in flow chemistry are often caused by the precipitation of starting materials, intermediates, products, or byproducts.[7][8][9] To prevent blockages, you can:
-
Select a solvent system where all components remain soluble throughout the reaction.
-
Employ in-line filtration or use wider diameter tubing, though this may impact heat and mass transfer.[9]
-
Utilize techniques like ultrasonication to break up solid particles as they form.[8][11]
Q4: How does mixing affect reaction outcomes in flow synthesis?
A4: Efficient mixing is crucial for achieving high yields and selectivity, especially for fast reactions.[1] Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall efficiency. The choice of mixer (e.g., T-mixer, static mixer) and the flow rates of the reagent streams significantly influence mixing performance.[12]
Q5: What are the main challenges when scaling up a multistep flow synthesis process?
A5: Key challenges in scaling up include maintaining optimal heat and mass transfer, managing pressure drops in longer or wider reactors, ensuring consistent mixing, and handling larger quantities of materials safely.[13] Two common scale-up strategies are "numbering-up" (running multiple reactors in parallel) and "sizing-up" (increasing the dimensions of the reactor).[14]
Troubleshooting Guides
Issue 1: Low Reaction Yield or Conversion
Symptoms:
-
The desired product is obtained in a lower-than-expected amount.
-
Significant amounts of starting materials are present in the product stream.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Residence Time | 1. Decrease the total flow rate to increase the time reactants spend in the reactor.[2] 2. If possible, use a longer reactor coil to increase the reactor volume. |
| Suboptimal Temperature | 1. Systematically vary the reactor temperature to find the optimal point. For many reactions, increasing the temperature accelerates the reaction rate.[15] 2. Ensure the reactor heating/cooling system is functioning correctly and providing a stable temperature. |
| Poor Mixing | 1. Increase the flow rates to promote more turbulent mixing (if compatible with required residence time). 2. Use a more efficient mixer (e.g., a static mixer instead of a simple T-piece).[12] 3. Ensure all reagents are fully dissolved before entering the reactor. |
| Incorrect Stoichiometry | 1. Verify the concentrations of your reagent solutions. 2. Check the calibration and performance of your pumps to ensure accurate flow rates.[10] |
Issue 2: Poor Product Selectivity / Formation of Impurities
Symptoms:
-
Multiple byproducts are observed in the product stream.
-
The desired product isomer is not the major component.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Temperature | 1. Lowering the temperature can sometimes suppress side reactions. 2. Perform a temperature screening study to identify the temperature that maximizes the formation of the desired product while minimizing impurities. |
| Residence Time Mismatch | 1. If the desired product can degrade or react further, a shorter residence time may be necessary.[1] 2. For consecutive reactions, ensure the residence time in each step is optimized for the formation of the respective intermediate. |
| Inefficient Mixing | 1. Poor mixing can create "hot spots" of high reagent concentration, leading to side reactions. Improve mixing by using a more efficient mixer or adjusting flow rates.[1] |
| Solvent Effects | 1. The choice of solvent can significantly influence reaction selectivity. Screen different solvents to find one that favors the desired reaction pathway. |
Issue 3: Reactor Clogging or Blockage
Symptoms:
-
A sudden increase in backpressure is observed.
-
Flow from the reactor outlet stops or becomes intermittent.
-
Visible solid formation within the reactor tubing.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Precipitation of Reaction Components | 1. Dilution: Decrease the concentration of all reagent solutions.[7] 2. Solvent Screening: Test different solvents or co-solvent mixtures to improve the solubility of all components. 3. Temperature Adjustment: In some cases, increasing the temperature can improve solubility. |
| Solid Byproduct Formation | 1. Ultrasonication: Place the reactor in an ultrasonic bath to break up solid particles as they form.[8][11] 2. In-line Filtration: Install an in-line filter after the point of solid formation. 3. Reactor Design: Use a reactor with a larger internal diameter, although this may affect heat and mass transfer.[9] |
Issue 4: High and Fluctuating Backpressure
Symptoms:
-
The pressure reading from the backpressure regulator is significantly higher than the setpoint and is unstable.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Partial Blockage | 1. Follow the steps outlined in the "Reactor Clogging or Blockage" guide to identify and resolve the source of the blockage. |
| High Fluid Viscosity | 1. Dilute the reaction mixture with a less viscous solvent. 2. Increase the temperature to reduce the viscosity of the fluid. |
| Reactor Geometry | 1. For a given flow rate, a longer and narrower reactor will generate higher backpressure. Consider using a shorter, wider reactor if the reaction kinetics allow. |
| Faulty Backpressure Regulator | 1. Clean the backpressure regulator according to the manufacturer's instructions. 2. If the problem persists, the regulator may need to be repaired or replaced. |
Experimental Protocols
Protocol 1: Optimization of a Two-Step Synthesis using Design of Experiments (DoE)
This protocol outlines a general approach for optimizing a two-step flow synthesis using a DoE methodology.
1. Define the Experimental Design:
- Identify the critical process parameters (factors) for each step (e.g., temperature, residence time, reagent equivalents).
- Define the experimental range (low and high levels) for each factor.
- Choose a suitable DoE model (e.g., full factorial, fractional factorial, or response surface methodology) based on the number of factors and the desired level of detail.[4]
- Use statistical software to generate the experimental runs with randomized run order.
2. Prepare the Flow Chemistry Setup:
- Assemble the flow reactor system with the necessary pumps, mixers, reactor coils, and a backpressure regulator.
- Prepare stock solutions of all reagents at the required concentrations.
- Ensure the analytical method (e.g., in-line IR, UV-Vis, or off-line HPLC, GC) is calibrated and ready to quantify the product and byproducts.
3. Execute the Experimental Runs:
- For each run in the DoE plan, set the corresponding factor levels (e.g., pump flow rates, reactor temperature).
- Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through) before collecting a sample for analysis.[3]
- Collect and analyze the sample to determine the response (e.g., yield, selectivity).
- Record the results for each run.
4. Analyze the Data and Determine Optimal Conditions:
- Input the experimental results into the statistical software.
- Analyze the data to determine the main effects of each factor and any significant interactions between them.
- Generate a mathematical model that describes the relationship between the factors and the response.
- Use the model to predict the optimal reaction conditions that will maximize the desired outcome.
- Perform a validation experiment at the predicted optimal conditions to confirm the model's accuracy.
Protocol 2: Troubleshooting and Clearing a Reactor Blockage
This protocol provides a step-by-step guide for safely addressing a reactor blockage.
1. System Shutdown and Depressurization:
- Immediately stop all pumps to prevent further pressure buildup.
- Carefully and slowly open the backpressure regulator to safely depressurize the system.
- Turn off any heating or cooling modules.
2. Locate the Blockage:
- Visually inspect the reactor tubing for any visible solid plugs.
- If the blockage is not visible, systematically disconnect sections of the flow path, starting from the outlet and working backward, to identify the clogged component.
3. Clear the Blockage:
- Solvent Flushing: If the solid is soluble in a particular solvent, attempt to flush the blocked component with that solvent at a low flow rate.
- Mechanical Removal: For stubborn blockages in accessible parts (e.g., fittings), carefully use a thin wire to dislodge the solid. Be cautious not to scratch or damage the internal surfaces of the tubing or components.
- Sonication: Immerse the blocked component in a suitable solvent in an ultrasonic bath to help break up and dissolve the solid.
- Replacement: If the blockage cannot be cleared, replace the affected section of tubing or the component.
4. System Reassembly and Restart:
- Once the blockage is cleared, reassemble the flow system, ensuring all connections are secure.
- Before restarting the reaction, flush the entire system with a clean solvent to remove any residual particulate matter.
- Re-evaluate the reaction conditions (e.g., lower concentration) to prevent future blockages.
Quantitative Data Summary
The following tables summarize quantitative data from various case studies on the optimization of multistep flow synthesis.
Table 1: Effect of Temperature and Residence Time on Yield
| Reaction Step | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Pd-catalyzed C-N coupling | 60 | 10 | 75 | [8] |
| 80 | 5 | 88 | [8] | |
| 100 | 2 | 92 | [8] | |
| Grignard Addition | 25 | 10 | 65 | |
| 40 | 5 | 85 | ||
| 60 | 2 | 97 | ||
| Nitration | 25 | 1 | 80 | |
| 35 | 0.43 | >95 |
Table 2: Influence of Micromixer and Flow Rate on Stereoselectivity
| Micromixer Type | Flow Rate (µL/min) | Yield (%) | Stereoselectivity (α/β) | Reference |
| IMM | 2 | 36 | 6.2:1 | |
| 250 | 11 | 1.9:1 | ||
| 1000 | 37 | - | ||
| Comet X-01 | - | quantitative | 88:12 |
Table 3: Comparison of Batch vs. Flow Synthesis for API Production
| API | Synthesis Method | Key Parameters | Overall Yield (%) | Reference |
| Oxomaritidine | Batch | 4 days of manipulation | <20 | [1] |
| Flow (7 steps) | Continuous, no intermediate isolation | 40 | [1] | |
| Imatinib | Batch | - | Low | |
| Flow (3 steps) | Optimized residence time and temp. | 86 | ||
| Rolipram | Batch | - | - | |
| Flow (multi-step) | Solid-supported catalysts | 50 |
Visualizations
Caption: Workflow for Design of Experiments (DoE) in Flow Synthesis Optimization.
Caption: Troubleshooting Logic for Low Reaction Yield in Flow Synthesis.
Caption: Step-by-Step Guide for Resolving a Reactor Blockage.
References
- 1. syrris.jp [syrris.jp]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labunlimited.com [labunlimited.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
- 10. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of Reaction Mixtures from Greenish-Blue Dyestuffs
Welcome to the Technical Support Center dedicated to addressing the common challenge of removing persistent greenish-blue dyestuffs from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter these vibrant but often undesirable impurities during their synthetic work. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you achieve a pure, colorless final product.
Understanding the Problem: The Origin of Greenish-Blue Impurities
Greenish-blue discolorations in reaction mixtures often stem from the formation of highly conjugated, intensely colored byproducts. A common class of such impurities is the triphenylmethane dyes, which include well-known compounds like malachite green and crystal violet.[1][2] These molecules are characterized by their extended π-systems, which absorb light in the visible spectrum, resulting in their vibrant color.[3] Even trace amounts of these impurities can impart a strong color to the entire batch of a product.[4]
These colored byproducts can arise from various sources, including:
-
Oxidative degradation of starting materials, reagents, or the desired product.[5]
-
Side reactions occurring under specific reaction conditions such as temperature and pH.[4]
-
Impurities present in starting materials that are carried through the synthetic route.[4]
This guide provides a systematic approach to removing these tenacious impurities, focusing on three primary laboratory-scale techniques: Adsorption, Chemical Oxidation, and Liquid-Liquid Extraction.
Troubleshooting Guide: From Greenish-Blue to Colorless
This section provides a problem-and-solution-oriented approach to common issues encountered during the purification process.
Scenario 1: A vibrant greenish-blue color persists in my organic product after an initial workup.
Primary Suspect: A highly polar, colored impurity that is soluble in your organic phase.
Recommended First-Line Solution: Adsorption with Activated Carbon (Charcoal)
Activated carbon is a highly effective, non-polar adsorbent with a large surface area that readily adsorbs large, conjugated, and often non-polar colored molecules.[6][7][8]
Detailed Experimental Protocol: Lab-Scale Decolorization with Activated Carbon
-
Solvent Selection: Ensure your desired product is fully dissolved. The decolorization process is most effective in polar solvents like water or alcohols.[9] For non-polar solvents, the efficiency might be reduced.[10]
-
Preparation: In a flask, dissolve your crude product in a minimal amount of a suitable hot solvent to create a saturated solution.[11]
-
Cooling (Crucial Safety Step): Temporarily remove the flask from the heat source. Adding activated carbon to a boiling solution can cause it to boil over violently due to the high surface area of the carbon providing numerous nucleation sites.[7]
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% of the solute's weight) to the warm solution.[12] A good starting point is the amount that fits on the tip of a spatula.[7]
-
Stirring and Heating: Gently swirl or stir the mixture and heat it for a short period (5-15 minutes).[12] Prolonged contact can lead to the adsorption of your desired product, reducing the final yield.[6]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® over a Büchner funnel to remove the activated carbon.[13] Pre-heating the filtration apparatus will prevent premature crystallization of your product.
-
Assessment: The filtrate should be colorless or significantly lighter. If color persists, a second treatment with a fresh batch of activated carbon may be necessary. However, be mindful of potential yield loss with each treatment.[14]
Troubleshooting Activated Carbon Treatment:
-
Problem: The solution is still colored after treatment.
-
Possible Cause: The colored impurity may be too polar to be effectively adsorbed by the non-polar activated carbon.
-
Solution: Consider using a polar adsorbent like silica gel or alumina.[15][16] You can perform a small-scale test by passing a small amount of your solution through a small plug of the adsorbent in a pipette.
-
-
Problem: Significant loss of product.
-
Possible Cause: The product is being co-adsorbed onto the activated carbon. This is more likely if your product is non-polar.[6]
-
Solution: Reduce the amount of activated carbon used and minimize the contact time. You can also try washing the recovered carbon with a small amount of hot, fresh solvent to recover some of the adsorbed product, although this may also re-dissolve some of the impurity.
-
-
Problem: Fine carbon particles pass through the filter paper.
Scenario 2: Activated carbon treatment failed or is not suitable for my product. The greenish-blue color remains.
Alternative Solution 1: Chemical Oxidation (Bleach Quench)
For some robust organic molecules, a mild oxidative workup can be employed to destroy the chromophore of the dye impurity. A dilute solution of sodium hypochlorite (household bleach) can be effective.
Detailed Experimental Protocol: Oxidative Quench
Caution: This method should only be used if your desired product is stable to mild oxidation. Always perform a small-scale test first.
-
Preparation: Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction with Oxidant: In a separatory funnel, wash the organic layer with a dilute aqueous solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach in water).
-
Observation: The greenish-blue color should dissipate as the dye is oxidized.
-
Quenching the Oxidant: It is crucial to remove any remaining oxidant. Wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the organic layer no longer tests positive for oxidants (e.g., with starch-iodide paper).[17]
-
Final Washes: Wash the organic layer with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Oxidative Quench:
-
Problem: The color does not disappear.
-
Possible Cause: The dye is resistant to this mild oxidation.
-
Solution: A stronger oxidizing agent might be needed, but this increases the risk of product degradation. It is often better to consider other purification methods.
-
-
Problem: My product degraded.
-
Possible Cause: The product is not stable to the oxidative conditions.
-
Solution: This method is not suitable for your product. Revert to adsorption or try liquid-liquid extraction.
-
Alternative Solution 2: Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquids.[18] If the greenish-blue impurity has a different polarity than your product, you can use liquid-liquid extraction to separate them.
Detailed Experimental Protocol: Liquid-Liquid Extraction for Polar Dye Removal
This protocol is designed for a scenario where your desired product is in a less polar organic solvent and the colored impurity is more polar.
-
Solvent System Selection: Choose an immiscible solvent pair. A common choice is an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase.[18]
-
Extraction: In a separatory funnel, dissolve your crude product in the organic solvent. Add an equal volume of water and shake vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The more polar, colored impurity should preferentially move into the aqueous layer.
-
Repeated Extractions: Drain the aqueous layer and repeat the extraction of the organic layer with fresh portions of water until the aqueous layer is colorless.[19]
-
Back-Extraction (Optional): To recover any product that may have partitioned into the aqueous phase, you can combine all the aqueous washes and back-extract them with a fresh portion of the organic solvent.
-
Final Workup: Wash the organic layer with brine, dry it over an anhydrous salt, filter, and concentrate.
Troubleshooting Liquid-Liquid Extraction:
-
Problem: The color remains in the organic layer.
-
Possible Cause: The impurity is not polar enough to be extracted into the aqueous phase.
-
Solution: You can try to modify the pH of the aqueous phase. If the impurity has acidic or basic functional groups, it can be ionized by washing with a basic or acidic solution, respectively, making it more water-soluble.[19]
-
-
Problem: An emulsion forms.
-
Possible Cause: High concentration of solutes or vigorous shaking.
-
Solution: Add a small amount of brine to the separatory funnel and swirl gently. This can help to break the emulsion. Alternatively, you can filter the emulsified layer through a pad of Celite®.
-
Decision-Making Workflow for Dyestuff Removal
Caption: A flowchart to guide the selection of the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: How do I know if the greenish-blue color is an impurity or the actual color of my product? A1: Before attempting any decolorization, it's essential to ascertain if the color is inherent to your product.[20] Check the literature for the expected appearance of your compound. If it is supposed to be colorless or white, then the color is an impurity. If the literature is unavailable, consider that most pure, small organic molecules are colorless.[3]
Q2: Can I reuse activated carbon? A2: While industrial processes involve the reactivation of activated carbon at high temperatures, this is generally not practical or safe in a standard research laboratory.[4][21] For lab-scale purifications, it is recommended to use fresh activated carbon for each application.
Q3: Are there any alternatives to activated carbon for adsorption? A3: Yes, other adsorbents can be effective. Silica gel and alumina are polar adsorbents that can be useful for removing polar colored impurities.[15][16] Diatomaceous earth (Celite®) is primarily used as a filter aid but can also have some adsorptive properties.[3]
Q4: Will these purification methods affect the stereochemistry of my chiral product? A4: Adsorption and liquid-liquid extraction are physical separation processes and are unlikely to affect the stereochemistry of your product. However, chemical oxidation, depending on the reagents and conditions, could potentially lead to racemization or other changes if there are sensitive stereocenters near reactive sites. Always consider the chemical stability of your compound.
Q5: My product is a greenish-blue solid. How can I decolorize it? A5: The principle is the same, but the execution is slightly different. You will need to dissolve the solid in a suitable hot solvent and then proceed with the activated carbon treatment as described in the protocol above.[11] This process is often integrated into a recrystallization procedure.
Summary of Purification Methods
| Method | Principle | Best For | Key Considerations |
| Adsorption (Activated Carbon) | Physical binding of impurities to a high-surface-area material.[6] | Non-polar, conjugated impurities (e.g., some triphenylmethane dyes).[7] | Potential for product loss, especially with non-polar products.[14] |
| Chemical Oxidation | Destruction of the impurity's chromophore. | Robust products that are stable to mild oxidation. | Risk of product degradation; requires quenching of the oxidant.[17] |
| Liquid-Liquid Extraction | Differential solubility of product and impurity in immiscible solvents.[18] | Impurities with a significantly different polarity from the product. | Can be solvent and time-intensive; emulsions can form.[22] |
By understanding the nature of the greenish-blue impurities and systematically applying the appropriate purification techniques, researchers can effectively remove these persistent colors and obtain their desired products with high purity.
References
- 1. Removal of malachite green dye from wastewater by different organic acid-modified natural adsorbent: kinetics, equilibriums, mechanisms, practical application, and disposal of dye-loaded adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sciencemadness Discussion Board - Best grade of celite and carbon for decolorization? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. norit.com [norit.com]
- 5. quora.com [quora.com]
- 6. Adsorption removal of pollutants (triphenylmethane and xanthene dyes) from water by charfines and activated carbon [cwejournal.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sootsoap.ca [sootsoap.ca]
- 9. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 10. researchgate.net [researchgate.net]
- 11. ncert.nic.in [ncert.nic.in]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. sdlookchem.com [sdlookchem.com]
- 16. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Adsorption Removal of Pollutants (Triphenylmethane and Xanthene Dyes) from Water by Charfines and Activated Carbon - ProQuest [proquest.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Activated Carbon Regeneration: 6 Proven Methods [allcarbontech.com]
- 22. Reagents & Solvents [chem.rochester.edu]
Minimizing homocoupling side products in cross-coupling reactions
Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling side products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other, instead of the desired reaction between two different partners.[1] For example, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[2] This is undesirable because it consumes starting materials, reduces the yield of the target cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the desired molecule.[1][2]
Q2: What are the primary causes of homocoupling?
A2: Homocoupling byproducts typically arise from two main sources:
-
Presence of Oxygen: Dissolved molecular oxygen can oxidize the active Palladium(0) catalyst to Pd(II) species.[1][3][4] These Pd(II) species can then react with two molecules of the organometallic reagent (e.g., boronic acid) to form the homocoupled product.[3][4] Rigorous exclusion of oxygen is therefore crucial to suppress this pathway.[3][4][5]
-
Use of Palladium(II) Precatalysts: When a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as a precatalyst, it must first be reduced to the active Pd(0) state to enter the catalytic cycle.[1][4] One pathway for this reduction is through the homocoupling of two molecules of the organometallic reagent.[3][4][6]
Q3: How does the choice of palladium source affect homocoupling?
A3: The palladium source significantly impacts the extent of homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling because they require an initial reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two organoboron molecules.[3] In contrast, using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize this initial homocoupling pathway.[7] If a Pd(II) source is used, adding a mild reducing agent can facilitate the formation of the active catalyst without promoting significant homocoupling.[4][8]
Q4: How can I effectively remove oxygen from my reaction?
A4: Proper degassing of solvents and ensuring an inert atmosphere in the reaction vessel are critical for minimizing oxygen-mediated homocoupling.[4][9] Common methods include:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge is highly effective.[4][8]
-
Freeze-Pump-Thaw: This method involves freezing the solvent (e.g., with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice for rigorous oxygen removal.[4]
-
Inert Atmosphere: Always set up and run your reaction under a positive pressure of an inert gas like nitrogen or argon.[4][10] This involves evacuating and backfilling the reaction flask with inert gas multiple times before adding reagents.[4]
Q5: Can the choice of ligand, base, or temperature influence homocoupling?
A5: Yes, these parameters play a crucial role:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired cross-coupling pathway by enhancing the rates of oxidative addition and reductive elimination, thereby outcompeting the homocoupling side reaction.[4][11] The optimal ligand is often substrate-dependent.[11]
-
Base: The choice and strength of the base can affect the reaction outcome. While a base is necessary, particularly in Suzuki reactions to activate the boronic acid, an excessively strong or concentrated base can sometimes promote unwanted side reactions.[7][12] The optimal base often requires screening for a specific reaction.[3]
-
Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[10] However, in some cases, higher temperatures are needed to achieve a reasonable reaction rate for the cross-coupling.[13] If homocoupling is an issue, optimizing the temperature by running the reaction at the lowest effective temperature can be beneficial. A decrease in yield at very high temperatures may also indicate catalyst decomposition.[13]
Q6: Are there specific considerations for different types of cross-coupling reactions?
A6: Yes, the nature of homocoupling can vary:
-
Suzuki-Miyaura Coupling: The primary byproduct is a biaryl, formed from the dimerization of the organoboron reagent.[1] This is often driven by the presence of oxygen or Pd(II) species.[2][3]
-
Sonogashira Coupling: The typical byproduct is a 1,3-diyne, resulting from the oxidative homocoupling of the terminal alkyne. This side reaction, often called Glaser coupling, is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[1][10][14] Switching to a copper-free protocol is a highly effective strategy to prevent it.[4][11][14]
-
Stille Coupling: The most common side reaction is the homocoupling of the organostannane reagents.[15][16] This can occur through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[15] Performing the reaction under an inert atmosphere is crucial as oxygen promotes this side reaction.[17]
-
Negishi Coupling: Homocoupling is a common side reaction and can result from a second transmetalation reaction between the diarylmetal intermediate and the organozinc reagent.[18]
Troubleshooting Guides
If you are observing significant homocoupling in your cross-coupling reaction, follow this logical workflow to diagnose and resolve the issue.
Catalytic Cycles: Desired Cross-Coupling vs. Competing Homocoupling
Understanding the catalytic pathways is key to troubleshooting. The desired cross-coupling cycle needs to be more efficient than the competing homocoupling pathway.
Data Presentation
The choice of reaction parameters can significantly affect the ratio of the desired cross-coupled product to the undesired homocoupled byproduct. The following tables summarize the impact of different components on reaction outcomes.
Table 1: Effect of Palladium Source on Homocoupling
This table illustrates how the palladium precursor can influence the formation of a homocoupled dimer in a Suzuki reaction.
| Entry | Palladium Source | Catalyst Loading (mol%) | Homocoupling Product (%) | Notes | Reference |
| 1 | Pd(OAc)₂ | 5 | ~12-15 | Pd(II) source leads to significant homocoupling. | [8] |
| 2 | 5% Pd on Carbon | 5 | ~6-7 | Heterogeneous catalyst shows less homocoupling than Pd(OAc)₂. | [8] |
| 3 | Palladium Black | Not specified | <1 | Heterogeneous Pd(0) source nearly eliminates homocoupling. | [8][19] |
Table 2: Effect of Additives and Degassing on Homocoupling
This table shows the effect of adding a mild reducing agent and employing a rigorous degassing method to suppress homocoupling when using a Pd(II) precatalyst.
| Entry | Pd Source | Additive | Degassing Method | Homocoupling Product (%) | Reference |
| 1 | Pd(OAc)₂ | None | Standard Inert Atmosphere | ~12-15 | [8] |
| 2 | Pd(OAc)₂ | Potassium Formate (1.1 eq) | Standard Inert Atmosphere | ~2-3 | The mild reducing agent suppresses homocoupling. |
| 3 | Pd(OAc)₂ | Potassium Formate (1.1 eq) | Nitrogen Subsurface Sparge | <1 | Combination of reducing agent and rigorous degassing is most effective. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anaerobic (Oxygen-Free) Cross-Coupling Reaction
This protocol is essential for minimizing oxygen-mediated homocoupling.
1. Preparation of Glassware:
-
Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly oven-dried or flame-dried to remove moisture.
-
Assemble the glassware while hot and allow it to cool under a stream of inert gas (argon or nitrogen).[7]
2. Degassing of Solvents and Liquid Reagents:
-
Sparging: Bubble argon or nitrogen gas through the solvent for at least 30-60 minutes before use.[4][7]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, place the solvent in a Schlenk flask, freeze it using a liquid nitrogen bath, evacuate the flask under high vacuum, and then thaw. Repeat this cycle three times.[4]
3. Reaction Setup:
-
To the cooled, inerted flask, add all solid reagents (e.g., aryl halide, organometallic reagent, base, palladium catalyst, and ligand).[4]
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this evacuate/backfill cycle 3-5 times.[4]
-
Using a gas-tight syringe or cannula, add the degassed solvent(s) and any liquid reagents to the reaction flask under a positive pressure of inert gas.[4]
-
If desired, the inert gas can be gently bubbled through the reaction mixture for an additional 15-30 minutes before heating.[4]
4. Running the Reaction:
-
Heat the reaction to the desired temperature using an oil bath.
-
Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille_reaction [chemeurope.com]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Safe handling and storage procedures for 4-[3-(Dimethylamino)propoxy]benzaldehyde
Technical Support Center: 4-[3-(Dimethylamino)propoxy]benzaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some sources recommend storage at room temperature.[4] It is also noted to be light-sensitive and should be stored under an inert gas.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles with side protection), and face protection.[2][6] In case of dust formation, a particulate filter respirator is necessary.[6]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation occurs.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[2] Contact with these substances should be avoided to prevent hazardous reactions.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Storage Temperature | Room temperature; cool, dry place | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents | [2] |
Troubleshooting Guides
Low Yield in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
Q: I am getting a low yield in my condensation reaction with this compound. What could be the cause?
A: Low yields in condensation reactions involving this substrate can stem from several factors. The presence of the electron-donating propoxy group can slightly deactivate the aldehyde, making it less electrophilic compared to unsubstituted benzaldehyde. Here’s a systematic approach to troubleshoot the issue:
-
Reagent Quality:
-
Aldehyde Purity: Ensure the this compound is pure. Impurities can interfere with the reaction. Consider purification by recrystallization or column chromatography if the purity is questionable.
-
Active Methylene Compound/Ketone: Verify the purity and reactivity of your other reactant.
-
Solvent and Catalyst: Use dry solvents and ensure the catalyst is active. Moisture can inhibit the reaction.
-
-
Reaction Conditions:
-
Catalyst Choice: The type and amount of base or acid catalyst are crucial. For base-catalyzed reactions (e.g., Claisen-Schmidt), stronger bases like NaOH or KOH are common. For Knoevenagel condensations, weaker bases like piperidine or ammonium acetate are often used.
-
Temperature: While many condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Water Removal: Condensation reactions produce water, which can reverse the reaction. If applicable to your solvent system (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.
-
-
Workup Procedure:
-
Product Solubility: The dimethylamino group can be protonated in acidic workups, potentially increasing the solubility of your product in the aqueous layer. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to maximize recovery in the organic phase.
-
Caption: Troubleshooting workflow for low reaction yield.
Incomplete Reaction or Presence of Starting Material
Q: My reaction is incomplete, and TLC analysis shows significant amounts of unreacted this compound. How can I resolve this?
A: An incomplete reaction can be due to insufficient activation of the reactants or unfavorable reaction equilibrium.
-
Increase Catalyst Loading: The basicity of the dimethylamino group in the substrate might partially neutralize an acidic catalyst or interact with a basic one. A modest increase in catalyst concentration might be necessary.
-
Extend Reaction Time: Some reactions involving substituted benzaldehydes are slower. Monitor the reaction over a longer period.
-
Increase Temperature: As mentioned, carefully increasing the reaction temperature can improve the reaction rate.
-
Check for Steric Hindrance: If your nucleophile is bulky, steric hindrance could be a factor, slowing down the reaction. In such cases, a longer reaction time or a higher temperature is often required.
Caption: Decision tree for addressing incomplete reactions.
Experimental Protocols
Example Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone by reacting this compound with acetophenone.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10-20% in water)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The reaction temperature should be maintained between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 4-6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the mixture by adding dilute HCl dropwise until the solution is at a pH of ~7. The chalcone product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Experimental workflow for chalcone synthesis.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. rsc.org [rsc.org]
Addressing thermal instability of the Vilsmeier reagent
Welcome to the Technical Support Center for the Vilsmeier reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the thermal instability of the Vilsmeier reagent and to offer troubleshooting support for related synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it thermally unstable?
The Vilsmeier reagent is a chloroiminium salt, most commonly formed from the reaction of N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] This reagent is highly electrophilic and is a key intermediate in the Vilsmeier-Haack reaction, which is widely used to introduce a formyl group onto electron-rich aromatic and heterocyclic compounds.[2][3] Its thermal instability arises from its high reactivity and the exothermic nature of its decomposition. Calorimetric studies have shown that the decomposition can begin at temperatures as low as 48°C, leading to a rapid increase in temperature and pressure, which can result in a runaway reaction or thermal explosion.[4]
Q2: What are the primary hazards associated with the thermal instability of the Vilsmeier reagent?
The main risk is a runaway reaction, where the rate of heat generation from the decomposition of the reagent exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[5] This can cause violent decomposition, potentially leading to the rupture of the reaction vessel and the release of hazardous materials.[4] The decomposition can also generate gaseous byproducts, further increasing the pressure inside the reactor.
Q3: How can I safely prepare and handle the Vilsmeier reagent in the laboratory?
The most critical safety measure is to generate and consume the Vilsmeier reagent in situ.[5] This means preparing the reagent in the reaction vessel and immediately using it for the subsequent formylation step, thus avoiding the accumulation of the unstable intermediate. Strict temperature control is paramount; the preparation should be carried out at low temperatures (typically 0-5°C) using an ice bath.[6] It is also essential to use anhydrous reagents and solvents, as moisture can decompose the Vilsmeier reagent.[6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Q4: What are some common alternative reagents to phosphorus oxychloride (POCl₃) for generating the Vilsmeier reagent?
If side reactions like chlorination are a persistent issue with POCl₃, other activating agents can be used.[7] Thionyl chloride (SOCl₂) and oxalyl chloride are common alternatives. Phthaloyl dichloride has also been reported as a safer alternative to traditional chlorinating agents.[8] The choice of reagent can influence the reactivity and byproducts of the reaction, so it may require optimization for a specific substrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during Vilsmeier-Haack reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Decomposition due to moisture in reagents or glassware.[6] 2. Insufficiently Reactive Substrate: The aromatic or heterocyclic ring is not electron-rich enough. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[6] | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5°C and use it immediately.[6] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[6] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature might be necessary.[6] |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction can lead to polymerization and decomposition if not properly controlled.[6] 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions.[6] | 1. Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the exotherm.[6] 2. Use purified, high-purity starting materials and anhydrous solvents.[6] |
| Multiple Products Observed (e.g., Di-formylation) | 1. Excess Vilsmeier Reagent: A high concentration of the reagent can lead to multiple formylations on highly activated substrates.[7] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of side products.[7] | 1. Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point for optimization.[7] 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[7] |
| Chlorinated Byproducts | Chlorinating Activity of the Reagent: The Vilsmeier reagent, especially when formed with POCl₃, can act as a chlorinating agent.[7] | 1. Run the reaction at the lowest effective temperature to minimize chlorination.[7] 2. Consider using alternative activating agents like oxalyl chloride or thionyl chloride, which may be less prone to this side reaction.[7] 3. Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.[7] |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The desired product may have significant solubility in the aqueous layer during work-up.[6] 2. Emulsion Formation: Difficulty in separating the organic and aqueous layers during extraction.[6] | 1. After the initial extraction, perform multiple back-extractions of the aqueous layer with the organic solvent to maximize product recovery.[6] 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.[6] |
Data Presentation
Thermal Stability of the Vilsmeier Reagent
The following table summarizes quantitative data on the thermal stability of the Vilsmeier reagent generated from DMF and POCl₃, as determined by calorimetric studies. The onset temperature indicates the temperature at which exothermic decomposition begins.
| Parameter | Value | Comments | Reference |
| Onset Temperature of Decomposition | 48°C | Exothermic activity detected by Accelerating Rate Calorimetry (ARC). | [4] |
| Onset Temperature of Decomposition | 67°C | Detected in an ARC test of a sample from a reaction mixture. | [4] |
| Heat of Reaction (ΔH) for Vilsmeier-DMA reaction | -57 kJ/mol | Calorimetry result for the reaction of the Vilsmeier intermediate with N,N-dimethylaniline (DMA). | [4] |
| Maximum Temperature of Synthesis Reaction (MTSR) | Varies | This value is dependent on specific process conditions and should be determined experimentally for each setup. | [4] |
Note: The thermal stability of the Vilsmeier reagent is highly sensitive to the specific reaction conditions, including the solvent, concentration, and the presence of other reagents. It is crucial to perform a thorough thermal hazard assessment for each specific process.
Experimental Protocols
Protocol 1: Safe In-Situ Preparation and Use of the Vilsmeier Reagent for the Formylation of Indole
This protocol provides a detailed methodology for the safe laboratory-scale formylation of indole, a common reaction in the synthesis of pharmaceutical intermediates.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, two-necked
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Glassware and Reagent Preparation:
-
Ensure all glassware is thoroughly flame-dried or oven-dried to remove any moisture.[6]
-
Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.
-
-
Vilsmeier Reagent Preparation (In-Situ):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (1.1 equivalents) dissolved in anhydrous DCM.
-
Cool the flask to 0-5°C using an ice bath.[9]
-
Slowly add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution via the dropping funnel. Caution: The reaction is exothermic. Maintain the temperature below 10°C.[6]
-
After the addition is complete, stir the mixture at 0-5°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[7]
-
-
Formylation Reaction:
-
Dissolve indole (1.0 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C over a period of 30-60 minutes.[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.[7]
-
-
Work-up:
-
Once the starting material is consumed (as indicated by TLC), carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[6]
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This quenching process is also exothermic and may release gas.
-
Stir the mixture for 30 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude indole-3-carboxaldehyde by recrystallization or column chromatography.
-
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
References
- 1. Synthesis of cyclic imides via Vilsmeier-Haack and antimicrobial activity. [wisdomlib.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Identifying High Molecular Weight Impurities in Synthesis
Welcome to the Technical Support Center, your resource for troubleshooting and guidance on the identification of high molecular weight (HMW) impurities in chemical synthesis. This center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are high molecular weight (HMW) impurities and why are they a concern?
High molecular weight (HMW) impurities are undesirable, high-mass components that can form during the synthesis, purification, or storage of a drug substance or product. They can include aggregates, oligomers, or polymers of the active pharmaceutical ingredient (API) or starting materials. These impurities are a significant concern as they can potentially impact the safety, efficacy, and stability of the final product. Even at low levels, HMW species can elicit an immunogenic response in patients.
Q2: What are the common sources of HMW impurities?
HMW impurities can originate from various stages of the manufacturing process:
-
Synthesis: Side reactions, over-reactions, or polymerization of starting materials, intermediates, or the API itself can lead to the formation of HMW by-products.
-
Degradation: The drug substance can degrade over time due to factors like heat, light, or pH, leading to the formation of aggregates or polymeric impurities.
-
Formulation: Interactions between the API and excipients in the drug product can sometimes result in the formation of HMW adducts.
-
Storage and Handling: Improper storage conditions can accelerate degradation pathways that produce HMW impurities.
Q3: What are the primary analytical techniques for identifying HMW impurities?
The most common and powerful techniques for the detection, characterization, and quantification of HMW impurities include:
-
Size-Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size in solution. It is the primary method for quantifying HMW species like aggregates and oligomers.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the impurities. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown HMW species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A technique that provides detailed information about the chemical structure of molecules. 2D-NMR techniques like HSQC and HMBC are particularly useful for elucidating the structure of polymeric impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of HMW impurities.
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Unexpected Peaks (Ghost Peaks) | Column shedding; Contamination from the HPLC system or mobile phase; Sample aggregates. | - Use high-quality SEC columns designed for minimal shedding.- Flush the system and use fresh, filtered mobile phase.- Filter the sample before injection. If the peak persists in a blank injection, it is likely a system peak. |
| Poor Resolution/Broad Peaks | Sample is too viscous; High flow rate; Microbial contamination in the mobile phase; Non-specific binding of the sample to the column. | - Dilute the sample.- Reduce the flow rate.- Prepare fresh mobile phase and replace it regularly.- Use a mobile phase with higher ionic strength or add an organic modifier like isopropanol (up to 15%). |
| Peak Tailing | Poorly packed or contaminated column; Unfavorable buffer conditions; Large volumes in the system. | - Perform a column performance test and clean or replace the column if necessary.- Adjust the pH and salt concentration of the mobile phase.- Minimize tubing length and use valves with smaller internal volumes. |
| Peak Fronting | Sample volume is too large; Poorly packed or contaminated column. | - Reduce the injection volume.- Check column condition and clean or replace as needed. |
Mass Spectrometry (MS) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Signal Intensity | Sample concentration is too low or too high (ion suppression); Inefficient ionization. | - Optimize sample concentration.- Experiment with different ionization sources (e.g., ESI, APCI, MALDI).- Regularly tune and calibrate the mass spectrometer.[1] |
| Inaccurate Mass Measurement | Incorrect mass calibration; Instrument drift. | - Perform regular mass calibration with appropriate standards.- Ensure the instrument is well-maintained and operating in a stable environment.[1] |
| High Background Noise/Baseline Drift | Contaminated mobile phase or system; Improper detector settings. | - Use high-purity solvents and flush the system.- Optimize detector settings such as gain and filter settings.[1] |
| No Peaks Observed | Issue with the sample introduction, ion source, or detector. | - Check the autosampler and syringe for proper functioning.- Ensure the sample is properly prepared.- Verify that the ion source is working and the detector flame is lit (for certain detectors).[2] |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Problem | Possible Causes | Solutions |
| Broad Peaks | Poor shimming; Sample is not homogenous or is too concentrated; Paramagnetic impurities. | - Reshim the spectrometer.- Ensure the sample is fully dissolved; filter if necessary. Reduce sample concentration.- Remove paramagnetic impurities by filtration through a short plug of celite. |
| Overlapping Peaks | Similar chemical environments of different protons. | - Try a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) as this can induce different chemical shifts.- Acquire a 2D-NMR spectrum (e.g., COSY, HSQC) to resolve overlapping signals. |
| Poor Signal-to-Noise | Insufficient number of scans; Low sample concentration. | - Increase the number of scans.- Concentrate the sample if possible. |
| Presence of Water Peak | Residual water in the sample or NMR solvent. | - Use a presaturation pulse sequence to suppress the water signal.- Lyophilize the sample from D2O to exchange labile protons. |
Data Presentation
Quantitative Limits for Pharmaceutical Impurities
The International Council for Harmonisation (ICH) provides guidelines for the reporting, identification, and qualification of impurities in new drug substances (Q3A) and new drug products (Q3B).[3][4]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.05% | 0.05% |
| ≤ 10 mg (Drug Product) | 0.1% | 1.0% or 50 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| 10 mg - 100 mg (Drug Product) | 0.1% | 0.5% or 200 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |
| > 100 mg - 2 g (Drug Product) | 0.1% | 0.2% or 3 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |
| > 2 g (Drug Product) | 0.1% | 0.10% | 0.15% |
TDI: Total Daily Intake
Comparison of Analytical Techniques for HMW Impurity Analysis
| Technique | Principle | Primary Application | Advantages | Limitations |
| SEC | Separation based on hydrodynamic volume. | Quantification of aggregates and oligomers. | Robust and reproducible for quantification. | Limited resolution for complex mixtures; provides relative molecular weight. |
| LC-MS | Separation by chromatography coupled with mass detection. | Identification and quantification of unknown impurities. | High sensitivity and specificity; provides accurate mass information.[5][6] | Ionization efficiency can vary for different compounds; complex data analysis. |
| NMR | Nuclear spin resonance in a magnetic field. | Structural elucidation of impurities. | Provides detailed structural information and connectivity.[7] | Lower sensitivity compared to MS; requires higher sample amounts. |
Experimental Protocols
Key Experiment 1: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight and quantify the level of HMW impurities.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column (e.g., a silica-based diol-bonded column) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the MALS and refractive index (RI) detectors are properly connected downstream of the UV detector.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject a well-characterized protein standard (e.g., bovine serum albumin) to verify system performance.
-
Inject the sample.
-
-
Data Analysis:
-
Process the data using the MALS software.
-
Determine the absolute molecular weight of the main peak and any HMW impurity peaks.
-
Calculate the percentage of HMW species based on the peak areas from the RI or UV chromatogram.
-
Key Experiment 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weight of unknown HMW impurities.
Methodology:
-
Method Development:
-
Select an appropriate LC column (e.g., reversed-phase C18) and mobile phase to achieve separation of the impurity from the main component.
-
Optimize the gradient elution profile.
-
Choose a suitable ionization source (e.g., Electrospray Ionization - ESI) and optimize the source parameters.[5]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Data Acquisition:
-
Acquire data in full scan mode to detect all ions.
-
If the impurity is present at low levels, use selected ion monitoring (SIM) or tandem MS (MS/MS) for enhanced sensitivity and structural information.
-
-
Data Interpretation:
-
Determine the mass-to-charge ratio (m/z) of the impurity peak.
-
If the charge state is known, calculate the molecular weight of the impurity.
-
For polymeric impurities, a distribution of peaks with a repeating mass unit will be observed.
-
Use MS/MS fragmentation patterns to gain structural insights.
-
Key Experiment 3: 2D-NMR Spectroscopy (HSQC and HMBC)
Objective: To elucidate the chemical structure of an isolated HMW impurity.
Methodology:
-
Sample Preparation:
-
Isolate a sufficient amount of the HMW impurity using preparative chromatography.
-
Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
-
Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum to get an initial overview of the structure.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates protons with the carbons they are directly attached to.[8]
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the carbon skeleton.[8]
-
-
Data Analysis:
-
Assign the proton and carbon signals using the HSQC spectrum.
-
Use the HMBC correlations to establish the connectivity between different parts of the molecule.
-
Combine the information from all NMR experiments to propose a chemical structure for the impurity.
-
Visualizations
Caption: Workflow for the detection, characterization, and identification of HMW impurities.
Caption: Decision tree for troubleshooting the identification of an unknown HMW impurity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. chimia.ch [chimia.ch]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Column Chromatography Methods for Purifying Benzalaldehyde Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of benzaldehyde derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzaldehyde derivatives? A1: The most common stationary phase for column chromatography of benzaldehyde derivatives is silica gel (SiO₂).[1] Alumina (Al₂O₃) is the next most common and can be a good alternative if the aldehyde is sensitive to the slightly acidic nature of silica gel.[1][2]
Q2: How do I select an appropriate mobile phase (eluent) for my separation? A2: The ideal mobile phase is typically determined by first performing thin-layer chromatography (TLC).[3][4] A good starting point is a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[4][5] The polarity is adjusted until the desired benzaldehyde derivative has an Rf value of approximately 0.25-0.35 on the TLC plate.[4][6]
Q3: My benzaldehyde derivative seems to be degrading on the column. What can I do? A3: Benzaldehyde derivatives can be sensitive to the acidic nature of silica gel, which may cause decomposition or oxidation to the corresponding benzoic acid.[4][7][8] To mitigate this, you can neutralize the silica gel by adding a small amount of a basic solvent like triethylamine (typically 1-2%) to your eluent.[2][9] Alternatively, switching to a neutral stationary phase like alumina may resolve the issue.[2][9]
Q4: Should I use isocratic or gradient elution? A4: The choice depends on the complexity of your mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and often sufficient if the TLC shows good separation between your product and impurities.[10][11]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is better for complex mixtures with components of widely different polarities.[10][12] It can lead to sharper peaks, reduced analysis time, and better resolution for strongly retained compounds.[11][12]
Q5: How much crude material can I load onto my column? A5: The ratio of stationary phase weight to the dry weight of the crude mixture is crucial. For silica gel column chromatography, this ratio typically ranges from 20:1 to 100:1.[1] A higher ratio is used for more difficult separations where impurities are very close to the product on the TLC plate.
Q6: My primary impurity is the corresponding benzoic acid. Is column chromatography the best way to remove it? A6: While chromatography can work, a simpler and often more effective method for removing acidic impurities like benzoic acid is a basic aqueous wash (extraction).[4][7] Dissolve your crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The benzoic acid will be deprotonated and move into the aqueous layer.[4][7]
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | Incorrect Eluent Polarity: The mobile phase may be too polar or not polar enough, resulting in poor separation of spots on a TLC plate.[5] | Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound and maximize the separation from impurities.[4][6] |
| Column Overloading: Too much sample has been loaded onto the column for the amount of stationary phase. | Reduce the amount of sample loaded or use a larger column with more stationary phase. A typical ratio is 20:1 to 100:1 silica to crude product by weight.[1] | |
| Poorly Packed Column: The column was not packed uniformly, leading to channeling of the solvent and uneven bands.[13] | Pack the column carefully using either the wet slurry method or the dry packing method to ensure a homogenous bed. Tapping the column gently can help settle the packing.[13] | |
| Compound Won't Elute from the Column | Eluent is Not Polar Enough: The mobile phase does not have sufficient polarity to move the compound through the stationary phase.[5] | Gradually and systematically increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[4][5] |
| Compound Decomposed on Column: The compound is unstable on silica gel and has decomposed into highly polar baseline material.[8] | Test compound stability on a TLC plate first. If it is unstable, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[2][8][9] | |
| Everything Flushes Through with the Solvent Front | Eluent is Too Polar: The mobile phase is too polar, causing all compounds to have a high affinity for it and move quickly through the column without separation. | Decrease the polarity of the eluent system. This can be achieved by increasing the proportion of the non-polar solvent in your mixture. |
| Cracked or Channeled Column Bed: The column has run dry at some point, causing cracks or channels to form in the stationary phase.[5] | Always keep the silica gel covered with solvent.[5] If the column runs dry, the separation is often ruined and the column must be repacked. | |
| Streaking or Tailing of Bands | Sample Insolubility: The sample may be precipitating at the top of the column when the eluent is added.[14] | Load the sample by dissolving it in the minimum amount of the mobile phase. If solubility is an issue, consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[15][16] |
| Acidic/Basic Nature of Compound: Polar functional groups (e.g., amines) can interact strongly and irreversibly with the silica gel, causing tailing.[16] | Add a modifier to the eluent. For basic compounds, add a small amount of triethylamine (~1-2%). For acidic compounds, a small amount of acetic acid may help.[9] |
Data Presentation
Table 1: Typical TLC and Column Chromatography Solvent Systems for Benzaldehyde Derivatives.
| Compound Type | Stationary Phase | Example Mobile Phase (Eluent) | Polarity | Typical Rf |
| Non-polar Benzaldehydes | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 5:1 v/v)[4][5] | Low | 0.2 - 0.4 |
| Moderately Polar Benzaldehydes | Silica Gel | Pentane / Diethyl Ether (e.g., 7:3 v/v)[2] | Medium | 0.2 - 0.4 |
| Polar Benzaldehydes (e.g., with hydroxyl groups) | Silica Gel | Dichloromethane / Methanol (e.g., 98:2 v/v)[16] | High | 0.2 - 0.4 |
| Acid-Sensitive Benzaldehydes | Neutral Alumina | Hexane / Ethyl Acetate (with optimization) | Medium | 0.2 - 0.4 |
Table 2: Comparison of Common Purification Methods for Benzaldehyde Derivatives.
| Parameter | Column Chromatography | Recrystallization | Aqueous Extraction |
| Principle | Differential adsorption | Differential solubility | Differential partitioning |
| Best For | Complex mixtures with multiple components | Removing small amounts of impurities from a solid product | Removing acidic (e.g., benzoic acid) or basic impurities |
| Typical Yield | 70-90%[5] | 60-85%[5] | >95% (for recovery of main product) |
| Achievable Purity | >99%[5] | >98.5%[5] | Dependent on impurities |
| Scale | Milligrams to grams[1] | Grams to kilograms[5] | Milligrams to kilograms |
| Time Consumption | High[5] | Moderate[5] | Low |
| Solvent Consumption | High[5] | Low to moderate[5] | Moderate |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Benzaldehyde Derivative
This protocol is a general guideline and must be optimized for each specific compound using prior TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a solvent system (e.g., hexanes:ethyl acetate).
-
Visualize the plate under a UV lamp.[2]
-
The ideal eluent system will give the desired product an Rf value of ~0.25 and show good separation from impurities.[4]
-
-
Column Preparation (Wet Slurry Method):
-
Select a glass column of an appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (~0.5 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC.[4]
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[4] Never let the solvent level drop below the top of the silica gel.[5]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[15]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate (flash chromatography).[4]
-
Begin collecting fractions in test tubes.
-
If using gradient elution, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.[4][10]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified benzaldehyde derivative.
-
Mandatory Visualization
Caption: Workflow for purifying benzaldehyde derivatives.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
- 13. chromtech.com [chromtech.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis for Researchers: 4-[3-(Dimethylamino)propoxy]benzaldehyde vs. 4-(diethylamino)benzaldehyde
For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a critical decision. This guide provides a detailed, data-driven comparison of two benzaldehyde derivatives: 4-[3-(Dimethylamino)propoxy]benzaldehyde and 4-(diethylamino)benzaldehyde. We will delve into their chemical properties, synthesis, and known applications, with a particular focus on the established biological activity of 4-(diethylamino)benzaldehyde as an aldehyde dehydrogenase (ALDH) inhibitor.
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental physicochemical properties of this compound and 4-(diethylamino)benzaldehyde is presented below. These properties are essential for understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 4-(diethylamino)benzaldehyde |
| CAS Number | 26934-35-0[1][2][3][4] | 120-21-8[5][6][7][8] |
| Molecular Formula | C₁₂H₁₇NO₂[2][3] | C₁₁H₁₅NO[5][6][7][8] |
| Molecular Weight | 207.27 g/mol [1][2][3][4] | 177.24 g/mol [5][7][9] |
| Appearance | Not specified, likely a liquid or low-melting solid | Yellow to dark green to pale brown crystals or powder[10] |
| Melting Point | Not available | 37-41 °C[7] |
| Boiling Point | Not available | 174 °C at 7 mmHg[7] |
| Density | 1.031 g/mL at 25 °C[1] | Not available |
| Refractive Index | n20/D 1.543[1] | Not available |
| Solubility | Not specified | Soluble in DMSO and ethanol; insoluble in water.[5] |
Structural Differences
The fundamental difference between the two molecules lies in the substituent at the para position of the benzaldehyde ring. This compound possesses a propoxy chain with a terminal dimethylamino group, while 4-(diethylamino)benzaldehyde has a diethylamino group directly attached to the aromatic ring. This structural variance influences their electronic properties, steric hindrance, and potential biological activities.
Experimental Data: A Comparative Overview
Spectroscopic Analysis
¹H NMR and IR spectroscopy are fundamental techniques for the structural elucidation and confirmation of organic molecules. Below is a summary of the available spectral data for the two compounds.
| Spectroscopic Data | This compound | 4-(diethylamino)benzaldehyde |
| ¹H NMR (CDCl₃) | Available data indicates characteristic peaks for the aromatic protons, the aldehyde proton, and the protons of the dimethylaminopropoxy chain.[11] | Spectra show signals for the aromatic protons, the aldehyde proton, and the ethyl groups of the diethylamino substituent.[9][12] |
| IR Spectroscopy | IR spectra are available, showing characteristic absorption bands for the functional groups present in the molecule.[2][13] | Available spectra display key vibrational frequencies corresponding to the aldehyde and amino functionalities.[9][14] |
Experimental Protocols
Synthesis of 4-(diethylamino)benzaldehyde
A common method for the synthesis of 4-(diethylamino)benzaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Materials:
-
N,N-diethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Cool a mixture of N,N-dimethylformamide in a suitable solvent in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF solution with stirring.
-
To this mixture, add N,N-diethylaniline dropwise while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at an elevated temperature for a specified period.
-
The reaction is then quenched by pouring it onto crushed ice.
-
The solution is neutralized with a sodium hydroxide solution to precipitate the product.
-
The crude 4-(diethylamino)benzaldehyde is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.
References
- 1. 4-Dimethylaminobenzaldehyde(100-10-7) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C12H17NO2 | CID 546932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4- 3-(Dimethylamino)propoxy benzaldehyde 96 26934-35-0 [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. 4-(Diethylamino)benzaldehyde|lookchem [lookchem.com]
- 7. 4-Diethylaminobenzaldehyde 99 120-21-8 [sigmaaldrich.com]
- 8. Benzaldehyde, 4-(diethylamino)- [webbook.nist.gov]
- 9. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Diethylaminobenzaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Diethylaminobenzaldehyde(120-21-8) 1H NMR [m.chemicalbook.com]
- 13. This compound(26934-35-0)IR [chemicalbook.com]
- 14. Benzaldehyde, 4-(diethylamino)- [webbook.nist.gov]
A Comparative Spectroscopic Analysis of Benzaldehyde and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of benzaldehyde, salicylaldehyde, p-anisaldehyde, and p-nitrobenzaldehyde.
This guide provides a detailed comparison of the key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for benzaldehyde and three of its common analogs: salicylaldehyde, p-anisaldehyde, and p-nitrobenzaldehyde. The inclusion of experimental protocols and visual summaries aims to facilitate the identification and characterization of these compounds in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for benzaldehyde and its selected analogs. These values highlight the influence of different substituents on the spectroscopic properties of the aromatic aldehyde core structure.
¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons |
| Benzaldehyde | ~9.9 - 10.0 | ~7.5 - 7.9 | - |
| Salicylaldehyde | ~9.9 | ~6.9 - 7.6 | ~11.0 (OH) |
| p-Anisaldehyde | ~9.8 - 9.9 | ~7.0 - 7.8 | ~3.9 (OCH₃) |
| p-Nitrobenzaldehyde | ~10.1 - 10.2 | ~8.1 - 8.4 | - |
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Other Carbons |
| Benzaldehyde | ~192.3 | ~129 - 137 | - |
| Salicylaldehyde | ~196.5 | ~117 - 161 | - |
| p-Anisaldehyde | ~190.8 | ~114 - 165 | ~55.4 (OCH₃) |
| p-Nitrobenzaldehyde | ~190.5 | ~124 - 151 | - |
IR Spectral Data (Key Absorption Frequencies in cm⁻¹)
| Compound | C=O Stretch | C-H (Aldehyde) Stretch | Aromatic C=C Stretch | Other Key Bands |
| Benzaldehyde | ~1700 - 1705 | ~2745, ~2820 | ~1580, ~1600 | - |
| Salicylaldehyde | ~1665 | ~2750, ~2850 | ~1580, ~1610 | ~3000-3400 (broad, OH) |
| p-Anisaldehyde | ~1685 | ~2730, ~2840 | ~1580, ~1600 | ~1260 (C-O stretch) |
| p-Nitrobenzaldehyde | ~1709 | ~2740, ~2860 | ~1530, ~1605 | ~1520, ~1350 (NO₂ stretches) |
Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Benzaldehyde | 106 | 105 (M-1), 77 (C₆H₅⁺), 51 |
| Salicylaldehyde | 122 | 121 (M-1), 93, 65 |
| p-Anisaldehyde | 136 | 135 (M-1), 107, 92, 77 |
| p-Nitrobenzaldehyde | 151 | 150 (M-1), 121, 105, 93, 77 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each of the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid aldehyde or 5-10 µL of the liquid aldehyde is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
¹H NMR Acquisition: The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution. A standard one-pulse sequence is used to acquire the proton spectrum. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A wider spectral width (around 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans (often several hundred to thousands) and a slightly longer relaxation delay (2-5 seconds) are required.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Liquid Samples (Benzaldehyde, Salicylaldehyde, p-Anisaldehyde): A thin film of the liquid is prepared by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solid Samples (p-Nitrobenzaldehyde): A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk using a hydraulic press.
-
-
Data Acquisition: The sample is placed in the spectrometer's sample holder. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds. The sample is vaporized by heating.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of benzaldehyde analogs.
A Comparative Guide to Structural Validation Using NMR and IR Spectroscopy
In the landscape of analytical chemistry, particularly within pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy stand as two of the most powerful and complementary techniques for elucidating molecular structures.[1][2] This guide provides a detailed comparison of these methods, complete with experimental protocols and quantitative data to aid researchers in their application.
Introduction to the Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei.[1][2] It reveals the connectivity of atoms and the spatial relationships between them. Infrared (IR) spectroscopy, on the other hand, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular bonds.[1][3] The combination of these two techniques offers a comprehensive approach to structural verification, often resolving ambiguities that might arise from using either method alone.[1][4][5]
Comparative Analysis
While both NMR and IR spectroscopy are instrumental in structure elucidation, they provide different and complementary pieces of the structural puzzle. NMR excels at mapping the complete atomic connectivity, while IR provides a rapid and definitive identification of the functional groups present.
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Primary Information | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[6][7] | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[3][8] |
| Resolution | Atomic level resolution, capable of distinguishing between individual protons and carbons. | Group-level resolution, identifying bonds and functional groups. |
| Sensitivity | Generally lower sensitivity, requiring more sample (mg scale). | Higher sensitivity, can be performed on smaller sample quantities. |
| Quantitative Capability | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[9] | Can be quantitative, but less precise than NMR; peak intensity is related to concentration.[1] |
| Sample State | Typically performed on samples in solution (dissolved in a deuterated solvent).[6] | Can be used for solid, liquid, and gas samples.[10] |
| Data Complexity | Can be complex, often requiring multiple 1D and 2D experiments for full interpretation.[2][6] | Relatively simpler spectra, with characteristic peaks for different functional groups.[11] |
A study on automated structure verification demonstrated that combining proton NMR and IR data significantly improves the accuracy of identifying the correct structure compared to using either technique alone. At a 90% true positive rate, the percentage of unsolved isomer pairs was reduced to 0-15% when using both techniques, compared to 27-49% for individual methods.[4][5][12] This highlights the synergistic power of integrating these two spectroscopic methods.[13]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring 1D and 2D NMR data for the structural elucidation of a small organic molecule.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. 1D NMR Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to obtain information about the number, chemical environment, and coupling of protons.[6]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.[6]
-
DEPT: Perform Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments to differentiate between CH, CH₂, and CH₃ groups.[2][6]
3. 2D NMR Data Acquisition (if necessary for complex structures):
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton couplings and establish spin systems.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to determine direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.
4. Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.[2][14]
Infrared (IR) Spectroscopy
This protocol describes the general procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common method for solid and liquid samples.
1. Sample Preparation:
-
Ensure the ATR crystal is clean before use.
-
For a solid sample, place a small amount of the powder onto the crystal.
-
For a liquid sample, place a single drop onto the crystal.
2. Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
3. Data Processing and Interpretation:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands in the functional group region (typically above 1500 cm⁻¹).[15]
-
Correlate the observed peaks with specific functional groups using standard correlation tables.[16] For example, a strong, sharp peak around 1700 cm⁻¹ is indicative of a carbonyl (C=O) group.[11]
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for structural validation and the logical relationship between the spectroscopic data and the final structure.
Caption: A generalized workflow for validating a chemical structure using various spectroscopic techniques.
Caption: The logical flow from raw NMR and IR data to a validated chemical structure.
References
- 1. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. copbela.org [copbela.org]
- 4. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. scribd.com [scribd.com]
- 9. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webassign.net [webassign.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Automated chemical structure verification tool combines infrared and NMR spectroscopy data | Chemistry World [chemistryworld.com]
- 14. wiley.com [wiley.com]
- 15. amherst.edu [amherst.edu]
- 16. bellevuecollege.edu [bellevuecollege.edu]
A Comparative Analysis of Aldehyde Dehydrogenase (ALDH) Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes.[1][2][3] With 19 identified human isozymes, the ALDH family plays a significant role in various physiological processes, including retinoic acid signaling, alcohol metabolism, and cellular protection against oxidative stress.[1][2][3] Notably, increased expression of certain ALDH isoforms, such as ALDH1A1 and ALDH3A1, has been linked to cancer progression and resistance to chemotherapy, making them attractive therapeutic targets.[1][4][5] This guide provides a comparative analysis of inhibitors targeting various ALDH isoforms, supported by experimental data to aid in the selection and development of specific modulators.
Quantitative Comparison of ALDH Isoform Inhibitors
The development of selective ALDH inhibitors is a significant area of research, aiming to target specific isoforms involved in disease pathogenesis while minimizing off-target effects. The following table summarizes the inhibitory potency (IC50 values) of various compounds against key ALDH isoforms.
| Inhibitor | Target ALDH Isoform(s) | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Selectivity Highlights | Reference(s) |
| Disulfiram | Broad Spectrum | - | - | - | - | - | Known ALDH inhibitor, but lacks isoform specificity. | [6] |
| NCT-501 | ALDH1A1 | 0.04 | >57 | >57 | >57 | >57 | Highly selective for ALDH1A1 over other isoforms. | [7][8] |
| CM026 | ALDH1A1 | 0.80 | No effect at 20 µM | No effect at 20 µM | No effect at 20 µM | No effect at 20 µM | Selective for ALDH1A1. | [5] |
| CM37 (A37) | ALDH1A1 | 4.6 | Selective over 8 other isoforms at 20 µM | Selective over 8 other isoforms at 20 µM | Selective over 8 other isoforms at 20 µM | Selective over 8 other isoforms at 20 µM | Validated selective ALDH1A1 inhibitor. | [9] |
| NR6 | ALDH1A3 | High IC50 | High IC50 | 5.3 | - | - | Potent and selective for ALDH1A3. | [10] |
| CB29 | ALDH3A1 | No inhibition up to 250 µM | No inhibition up to 250 µM | No inhibition up to 250 µM | No inhibition up to 250 µM | 16 | Selective for ALDH3A1. | [11] |
| KS100 | Multi-isoform | 0.207 | - | - | 1.41 | 0.240 | Potent multi-isoform inhibitor. | [12] |
| 673A | ALDH1A family | 0.246 | 0.230 | 0.348 | - | - | Inhibits ALDH1A subfamily with little effect on other ALDHs. | [7] |
| Dyclonine | ALDH2, ALDH3A1 | - | - | - | 35 | 76 | Covalent inhibitor with activity against ALDH2 and ALDH3A1. | [7] |
| 4-Diethylaminobenzaldehyde (DEAB) | Broad Spectrum (ALDH1 family) | Ki = 0.004 | - | - | - | - | Reversible inhibitor, commonly used as a control in ALDEFLUOR assays. | [5][7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Key Signaling Pathway: ALDH1A and Retinoic Acid (RA) Synthesis
Several ALDH1A subfamily members (ALDH1A1, ALDH1A2, and ALDH1A3) play a pivotal role in the synthesis of retinoic acid (RA), a critical signaling molecule involved in cell differentiation, proliferation, and embryonic development.[13][14] These enzymes catalyze the irreversible oxidation of retinaldehyde to RA.[13] Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: ALDH1A-mediated Retinoic Acid (RA) signaling pathway.
Experimental Methodologies
The following sections detail common experimental protocols for assessing ALDH isoform inhibition.
ALDH Enzyme Activity Assay (Spectrophotometric)
This is a widely used method to determine the kinetic parameters of ALDH enzymes and the potency of inhibitors.
Principle: The enzymatic activity of ALDH is monitored by measuring the rate of NAD(P)+ reduction to NAD(P)H. The production of NAD(P)H results in an increase in absorbance at 340 nm, which is directly proportional to the enzyme activity.[15]
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as sodium pyrophosphate or phosphate buffer at a physiological pH (e.g., 7.4-8.5).
-
Cofactor Solution: NAD+ or NADP+ dissolved in assay buffer to a final concentration typically in the range of 0.5-2.5 mM.
-
Substrate Solution: The specific aldehyde substrate (e.g., acetaldehyde, benzaldehyde, propionaldehyde) is dissolved in a suitable solvent (e.g., DMSO, water) and then diluted in the assay buffer. The final concentration should be around the Km value for the specific isozyme.[6][11]
-
Enzyme Solution: Purified recombinant ALDH isozyme is diluted to an appropriate concentration in a stabilizing buffer.
-
Inhibitor Stock Solutions: Test compounds are dissolved in a solvent like DMSO to create a concentrated stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, cofactor solution, and the test inhibitor at various concentrations.
-
Add the ALDH enzyme solution to each well and pre-incubate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.[11][15]
-
Initiate the reaction by adding the aldehyde substrate solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a fluorescent-based method used to identify and isolate viable cells with high ALDH activity, often used for studying cancer stem cells.
Principle: The assay utilizes a non-toxic, fluorescent substrate (BODIPY™-aminoacetaldehyde, BAAA) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BODIPY™-aminoacetate, BAA), which is retained within the cells. The fluorescence intensity is proportional to the ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.[16]
Typical Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissue samples at a recommended concentration (e.g., 1 x 10^6 cells/mL).
-
Staining:
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer half of the cell suspension to a tube containing the DEAB inhibitor (negative control).
-
Incubate both the test and control samples for 30-60 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in ALDEFLUOR™ assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cells that are diminished in the presence of DEAB.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel ALDH inhibitors.
Caption: A typical workflow for ALDH inhibitor screening and development.
References
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Solvent Polarity Effects on Photophysical Properties
For researchers and professionals in drug development and materials science, understanding the interplay between a molecule and its environment is paramount. The solvent, often considered a passive medium, can profoundly influence the photophysical behavior of a solute. This guide provides an in-depth exploration of how solvent polarity governs the absorption and emission characteristics of molecules, offering both theoretical underpinnings and practical experimental guidance.
The Fundamentals of Solute-Solvent Interactions
The photophysical properties of a molecule are dictated by the energy difference between its electronic ground state (S₀) and excited states (e.g., S₁). Solvent molecules can interact with the solute, stabilizing or destabilizing these electronic states to different extents. The key to understanding solvent effects lies in the change in the solute's dipole moment upon photoexcitation.[1][2]
-
Ground State (S₀): A molecule in its ground state has a specific electron distribution and a corresponding dipole moment (μ_g).
-
Excited State (S₁): Upon absorbing a photon, the molecule transitions to an excited state. This often involves a redistribution of electron density, leading to a different dipole moment (μ_e).[3][4]
Polar solvents will preferentially solvate and stabilize a more polar state.[1][2] For instance, if a molecule becomes more polar in the excited state (μ_e > μ_g), a polar solvent will stabilize the excited state more than the ground state. This differential stabilization is the root cause of the observed changes in photophysical properties.[1]
Visualizing the Energy Landscape
The following diagram illustrates the differential solvation of the ground and excited states of a molecule that becomes more polar upon excitation, leading to a red-shift in fluorescence.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jespublication.com [jespublication.com]
- 3. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 4. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Binding Affinity of Aldehyde Dehydrogenase (ALDH) Inhibitors
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for detoxifying endogenous and exogenous aldehydes and for synthesizing key signaling molecules like retinoic acid (RA).[1][2] Given their significant roles in various physiological and pathological processes, including cancer stem cell survival, drug resistance, and alcohol metabolism, ALDH inhibitors have emerged as valuable tools in research and potential therapeutic agents.[2][3] This guide provides an objective comparison of the binding affinities of several ALDH inhibitors, supported by experimental data and detailed protocols for key assays.
Quantitative Comparison of ALDH Inhibitor Binding Affinities
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant for the binding of the inhibitor to the enzyme.[4] Lower values for both IC50 and Ki indicate a higher binding affinity and greater potency. The following table summarizes the binding affinities of various inhibitors against different ALDH isoforms.
| Inhibitor | Target ALDH Isoform | Binding Affinity (IC50 / Ki) | Notes |
| Daidzin | ALDH2 | IC50 = 0.08 µM (80 nM)[5][6] | A naturally occurring isoflavone.[5] |
| CVT-10216 | ALDH2 | IC50 = 0.029 µM (29 nM)[5][6] | A potent and reversible ALDH2 inhibitor.[5] |
| CHEMBL114083 | ALDH2 | IC50 = 0.04 µM (40 nM)[5] | An isoflavone analog.[5] |
| NR6 | ALDH1A3 | IC50 = 5.3 µM; Ki = 3.7 µM[7] | Highly selective for ALDH1A3 over ALDH1A1 and ALDH1A2.[7] |
| ABMM-15 | ALDH1A3 | IC50 = 0.23 µM[8] | Benzyloxybenzaldehyde scaffold, selective for ALDH1A3.[8] |
| ABMM-16 | ALDH1A3 | IC50 = 1.29 µM[8] | Benzyloxybenzaldehyde scaffold, selective for ALDH1A3.[8] |
| VS1 | ALDH1A3 | IC50 = 8.77 µM[9] | A reversible inhibitor identified through virtual screening.[9] |
| NBI Derivative | ALDH1A1 | IC50 = 370 nM; KD = 127 nM[3][10] | A fluorogenic inhibitor based on an isatin motif.[3] |
| DEAB | Pan-ALDH | IC50 ≈ 10.4 µM (for ALDH1A3)[10] | A widely used pan-ALDH inhibitor, often used as a negative control.[7][10][11] |
Signaling Pathway and Experimental Workflow Visualizations
Understanding the context in which these inhibitors function is critical. The diagrams below illustrate the retinoic acid signaling pathway mediated by ALDH and a general workflow for evaluating inhibitor potency.
Caption: ALDH-mediated retinoic acid (RA) signaling pathway.[1][12][13]
Caption: General experimental workflow for determining ALDH inhibitor IC50 values.
Experimental Protocols
Accurate determination of binding affinity relies on precise experimental methodologies. Below are detailed protocols for common techniques used to evaluate ALDH inhibitors.
Fluorescence-Based Inhibition Assay (IC50 Determination)
This method measures the enzymatic activity of ALDH by monitoring the increase in fluorescence from the production of NADH.[9]
Principle: ALDH enzymes catalyze the oxidation of an aldehyde substrate, using NAD+ as a cofactor, which is reduced to NADH. NADH is fluorescent (excitation ~340 nm, emission ~460 nm), while NAD+ is not. The rate of increase in fluorescence is proportional to the enzyme's activity. Inhibitors will decrease this rate.
Materials:
-
Recombinant human ALDH enzyme (e.g., ALDH1A3)
-
Aldehyde substrate (e.g., hexanal, benzaldehyde)
-
Cofactor: NAD+
-
Assay Buffer: 50 mM HEPES, 50 mM MgCl2, 5 mM DTT, pH 7.4[9]
-
Test inhibitor compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the ALDH enzyme, substrate, NAD+, and inhibitors in the assay buffer. Make serial dilutions of the inhibitor to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, ALDH enzyme, NAD+, and the desired concentration of the inhibitor (or 1% DMSO for control wells) to a final volume of 90 µL.[9]
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence at 460 nm (with excitation at 340 nm) over time (e.g., every minute for 30-60 minutes).[9]
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear phase of the fluorescence-time curve.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction.[14][15]
Principle: An ITC instrument consists of a reference cell and a sample cell. The inhibitor solution in a syringe is titrated into the sample cell containing the ALDH enzyme. The instrument measures the heat released (exothermic) or absorbed (endothermic) upon binding.
Materials:
-
Purified, concentrated ALDH enzyme
-
Inhibitor compound
-
Identical, degassed buffer for both enzyme and inhibitor to minimize heats of dilution.[15]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the ALDH solution (typically 5-50 µM) and the inhibitor solution (typically 10-20 times the enzyme concentration) in the exact same, degassed buffer.[15] Dialysis of the protein against the buffer is recommended.
-
Accurately determine the concentrations of both the enzyme and the inhibitor.
-
-
Instrument Setup: Set the experimental temperature (e.g., 25°C or 30°C).[16] Thoroughly clean the sample cell and syringe.
-
Loading: Load the ALDH solution into the sample cell (~300 µL) and the inhibitor solution into the injection syringe (~100 µL).[17]
-
Titration: Perform a series of small, sequential injections (e.g., 2-10 µL each) of the inhibitor into the sample cell while stirring. Allow the system to return to thermal equilibrium between injections.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (KD, which is equivalent to Ki for a competitive inhibitor), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[18][19] It provides kinetic data (association and dissociation rates) in addition to affinity.
Principle: The ALDH enzyme (ligand) is immobilized on a gold-coated sensor chip. A solution containing the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified ALDH enzyme
-
Inhibitor compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization: Covalently immobilize the ALDH enzyme onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is typically prepared by activating and deactivating the surface without adding protein.
-
Kinetic Analysis:
-
Inject a series of increasing concentrations of the inhibitor (analyte) over both the ligand and reference flow cells at a constant flow rate. This is the association phase .
-
After each injection, flow the running buffer alone over the chip to monitor the release of the inhibitor from the enzyme. This is the dissociation phase .
-
Between different inhibitor concentrations, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The SPR instrument software generates sensorgrams (plots of RU vs. time).
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Simultaneously fit the association and dissociation curves for all tested concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio kd/ka.[18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. mdpi.com [mdpi.com]
- 6. Virtual Screening of FDA-Approved Drugs for Enhanced Binding with Mitochondrial Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioradiations.com [bioradiations.com]
A Comparative Guide to Analytical Methods for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. A variety of analytical techniques are employed for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of commonly used analytical methods for purity assessment—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE-SDS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed methodologies.
General Workflow for Analytical Method Validation
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, which is visualized in the workflow below.[1][2]
Caption: General workflow for analytical method validation based on ICH Q2(R1) guidelines.
Comparison of Analytical Methods for Small Molecule Purity Assessment
For small molecule drugs, chromatographic techniques are the gold standard for purity and impurity profiling. The following tables compare the performance of HPLC, UPLC, and LC-MS based on key validation parameters.
Table 1: Performance Comparison of HPLC, UPLC, and LC-MS for Small Molecule Purity Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | Good; demonstrated by resolution of adjacent peaks. Peak purity can be assessed with a Diode Array Detector (DAD).[3] | Excellent; superior resolution due to smaller particle size columns enhances separation of closely related impurities.[4][5] | Excellent; provides mass information, which is highly specific for identification and confirmation of impurities, even if they co-elute chromatographically.[6][7] |
| Linearity (Correlation Coefficient, r²) | Typically >0.999 for a range of 80-120% of the target concentration. | Typically >0.999 over a similar or wider range, often with better precision at lower concentrations.[8] | Typically >0.99 for a defined range, but can be more variable depending on the ionization efficiency of the analyte and impurities.[9] |
| Limit of Quantitation (LOQ) | Analyte-dependent, typically in the low µg/mL range. | Generally 3-10 times lower than HPLC due to improved signal-to-noise ratio.[10] | Highly sensitive, often in the ng/mL to pg/mL range, making it ideal for trace-level impurity quantification.[11] |
| Precision (%RSD) | Repeatability and intermediate precision typically <2% for the main component and <10% for impurities. | Generally better than HPLC, with %RSD values often lower due to improved peak shape and reproducibility.[11] | Can be slightly higher than UV-based methods, with acceptable %RSD typically <15% for trace analysis.[9] |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% for the assay of the main component.[3] | Similar to HPLC, typically within 98.0% - 102.0%, but can be more accurate at lower concentrations.[8] | Generally 80% - 120% for trace impurities, can be affected by matrix effects.[9] |
| Analysis Time | Longer run times, typically 20-60 minutes.[4] | Significantly shorter run times, often 2-10 minutes, leading to higher throughput.[4][5] | Run time is determined by the chromatographic separation, which can be fast when coupled with UPLC. |
| Robustness | Generally robust, with well-established methods.[4] | Can be more sensitive to variations in mobile phase composition and temperature.[4] | Robustness is influenced by both the chromatographic and mass spectrometric parameters. |
Comparison of Analytical Methods for Biologic Purity Assessment
The analysis of biologics, such as monoclonal antibodies (mAbs), presents unique challenges due to their size, complexity, and heterogeneity. A combination of analytical techniques is often necessary to assess various purity attributes.
Table 2: Performance Comparison of HPLC/UPLC, CE-SDS, and LC-MS for Biologic Purity Analysis
| Validation Parameter | HPLC/UPLC (Size-Exclusion & Reversed-Phase) | Capillary Electrophoresis-SDS (CE-SDS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | Good for size variants (aggregates, fragments) by SEC and for certain modifications by RP-HPLC. Co-elution can be a limitation.[12] | Excellent for size-based separation of proteins and their fragments under denaturing conditions. Can resolve species that co-elute in SEC.[12][13] | Excellent; provides accurate mass measurement for identification of product-related variants, post-translational modifications, and impurities.[14][15] |
| Linearity (Correlation Coefficient, r²) | Typically >0.99 for a defined concentration range. | Typically >0.99 for a defined concentration range.[16] | Can be challenging to establish a wide linear range for large molecules; often requires the use of an internal standard. |
| Limit of Quantitation (LOQ) | Method-dependent, generally in the low µg/mL range. | Comparable to or slightly better than HPLC/UPLC for protein quantification.[5] | High sensitivity, capable of detecting and quantifying low-level impurities and modifications. |
| Precision (%RSD) | Repeatability and intermediate precision typically <5% for the main peak and <15% for minor variants.[17] | Excellent precision, with %RSD values often <2% for migration time and <5% for corrected peak area percentage.[5] | Precision is generally good but can be influenced by the complexity of the sample and the ionization process. |
| Accuracy (% Recovery) | Generally good, but can be affected by non-specific binding or interactions with the column matrix. | High accuracy for quantification of protein purity and fragments.[16] | Can be highly accurate with the use of appropriate standards and internal controls. |
| Analysis Time | SEC-HPLC runs are typically 20-30 minutes, while RP-UPLC can be faster.[18] | Faster than traditional gel electrophoresis, with typical run times of 20-40 minutes.[13] | Analysis time is dependent on the chromatographic separation but provides significantly more information per run. |
| Application | Gold standard for quantifying aggregates and high molecular weight species (SEC). Also used for separating isoforms and variants (RP-HPLC).[12] | Primarily used for assessing protein sizing, purity, and fragmentation under denaturing conditions.[16][19] | Used for identity confirmation, characterization of post-translational modifications, impurity identification, and quantification of host cell proteins.[14][15] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful validation and implementation of analytical methods. Below are outlines for key experiments cited in this guide.
Experimental Workflow for Method Validation
The following diagram illustrates a typical experimental workflow for validating a purity assessment method.
Caption: Experimental workflow for the validation of a purity assessment method.
Protocol 1: HPLC/UPLC Method Validation for Small Molecule Purity
-
Specificity:
-
Inject a blank (diluent) and a placebo solution to ensure no interfering peaks at the retention time of the analyte and its known impurities.
-
Perform forced degradation studies on the drug substance (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the active ingredient from its degradation products.[8]
-
For impurity tests, spike the drug substance or product with known impurities to demonstrate their separation from the main peak and from each other.[3]
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the reference standard and each impurity standard, typically ranging from the reporting limit to 120% of the specification limit.
-
Inject each concentration in triplicate and plot the peak area against the concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.999.[20]
-
-
Accuracy:
-
Prepare spiked samples of the drug product placebo with the active pharmaceutical ingredient (API) and known impurities at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery for each analyte. Acceptance criteria are typically 98.0-102.0% for the API and 80-120% for impurities.[3][20]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six preparations of the same sample at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results. Acceptance criteria are typically ≤ 2% for the API assay and ≤ 10% for impurity quantification.[20]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and assess the impact on the results.
-
Protocol 2: CE-SDS Method Validation for Monoclonal Antibody Purity
-
Specificity:
-
Analyze a blank and a formulation buffer to ensure no interfering peaks.
-
Analyze stressed samples (e.g., heat-stressed, low pH) to demonstrate the method's ability to separate the main protein peak from fragments and aggregates.[19]
-
Compare the electropherograms of reduced and non-reduced samples to identify light chain, heavy chain, and intact antibody peaks.
-
-
Linearity and Range:
-
Prepare a series of dilutions of the monoclonal antibody reference standard over a specified concentration range.
-
Analyze each concentration in triplicate and plot the corrected peak area of the main peak against the concentration.
-
Determine the correlation coefficient, which should typically be ≥ 0.99.[16]
-
-
Accuracy:
-
If a certified reference material is available, compare the results obtained from the method with the certified value.
-
Alternatively, accuracy can be inferred from linearity, precision, and specificity data.
-
-
Precision:
-
Repeatability: Perform multiple injections of the same sample preparation and calculate the %RSD for the migration time and the corrected peak area percentage of the main peak and major impurities.
-
Intermediate Precision: Have a different analyst perform the analysis on a different day using a different instrument or capillary.
-
Acceptance criteria for %RSD are typically <2% for migration time and <5% for the percentage of the main peak.[5]
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the protein that can be quantified with acceptable precision and accuracy.
-
-
Robustness:
-
Evaluate the effect of small variations in method parameters such as sample preparation conditions (e.g., incubation time and temperature for denaturation and reduction) and separation voltage.
-
Conclusion
The selection of an appropriate analytical method for purity assessment is a critical decision in the pharmaceutical development process. For small molecules, UPLC offers significant advantages in terms of speed and resolution over traditional HPLC, while LC-MS provides unparalleled specificity and sensitivity for impurity identification and quantification. For biologics, a combination of techniques is often required, with SEC-HPLC being the standard for aggregate analysis and CE-SDS offering excellent resolution for fragments and other size variants. LC-MS is indispensable for the detailed characterization of these complex molecules. The validation of these methods according to ICH guidelines is paramount to ensure the generation of reliable and accurate data, ultimately safeguarding patient safety and ensuring product quality.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. BiochemSphere [biochemicalsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Specific and high-resolution identification of monoclonal antibody fragments detected by capillary electrophoresis–sodium dodecyl sulfate using reversed-phase HPLC with top-down mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific and high-resolution identification of monoclonal antibody fragments detected by capillary electrophoresis-sodium dodecyl sulfate using reversed-phase HPLC with top-down mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cs.purdue.edu [cs.purdue.edu]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Comparison of SEC and CE-SDS methods for monitoring hinge fragmentation in IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Efficacy Analysis of 4-(dipropylamino)benzaldehyde and Other Novel Inhibitors Against Aldehyde Dehydrogenase 1 (ALDH1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-(dipropylamino)benzaldehyde (DPAB) and other notable inhibitors against aldehyde dehydrogenase 1 (ALDH1), a critical enzyme implicated in cancer stem cell biology and therapeutic resistance. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate informed decisions in research and drug development.
Quantitative Efficacy Comparison of ALDH1 Inhibitors
The inhibitory potential of 4-(dipropylamino)benzaldehyde and a selection of alternative compounds against ALDH1A1 are summarized below. It is important to note that inhibitory concentrations are influenced by the specific substrate utilized in the assay.
| Inhibitor | Target | IC50 / Ki | Substrate | Organism | Mechanism of Inhibition | Selectivity Notes |
| 4-(dipropylamino)benzaldehyde (DPAB) | ALDH1A1 | IC50: 0.11 µM | all-trans Retinal | Mouse | Reversible, Mixed-Type | Potent inhibitor of ALDH1A1.[1] |
| ALDH1A1 | IC50: 0.13 µM | all-trans Retinal | Human | Reversible, Mixed-Type | Potent inhibitor of ALDH1A1.[1] | |
| Class I ALDH | Ki: 10 nM | Propanal | Mouse | Reversible, Mixed-Type | ||
| Class I ALDH | Ki: 77 nM | Phenylacetaldehyde | Mouse | Reversible, Mixed-Type | ||
| Class I ALDH | Ki: 3 nM | Propanal | Human | Reversible, Mixed-Type | ||
| Class I ALDH | Ki: 70 nM | Phenylacetaldehyde | Human | Reversible, Mixed-Type | ||
| 4-(diethylamino)benzaldehyde (DEAB) | ALDH1A1 | IC50: 0.48 µM | Not Specified | Not Specified | Reversible, Competitive | Pan-inhibitor of several ALDH isoforms.[2] |
| NCT-501 | ALDH1A1 | IC50: 40 nM | Not Specified | Human | Not Specified | Selective over ALDH1B1, ALDH3A1, and ALDH2. |
| Disulfiram | ALDH1 | Not Specified | Not Specified | Not Specified | Irreversible | Also inhibits ALDH2.[3] |
| Compound 974 | ALDH1A1 | IC50: 470 nM | Not Specified | Not Specified | Not Specified | |
| CM026 | ALDH1A1 | IC50: 0.80 µM | Propionaldehyde | Human | Not Specified | Selective over ALDH1A2, 1A3, 1B1, 2, 3A1, 4A1, 5A1.[4] |
| CM037 | ALDH1A1 | IC50: 4.6 µM | Propionaldehyde | Human | Competitive | Selective for ALDH1A1.[4] |
Experimental Protocols
Spectrophotometric ALDH1A1 Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of compounds against ALDH1A1 by monitoring the production of NADH.
Materials:
-
Purified recombinant human ALDH1A1
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Aldehyde substrate (e.g., propionaldehyde, all-trans retinal)
-
Inhibitor compound (e.g., 4-(dipropylamino)benzaldehyde) dissolved in DMSO
-
96-well clear flat-bottom plates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAD+ in Assay Buffer.
-
Prepare a stock solution of the aldehyde substrate in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution (final concentration typically 200 µM)
-
Inhibitor solution or DMSO for control wells (final DMSO concentration should be consistent across all wells, typically ≤1%).
-
Purified ALDH1A1 enzyme (final concentration typically 100-200 nM).[5]
-
-
Incubate the plate at room temperature for a defined period (e.g., 2-5 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the aldehyde substrate to each well (final concentration of propionaldehyde is often around 100 µM).[5]
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[5]
-
Record measurements kinetically over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for Spectrophotometric ALDH1A1 Inhibition Assay.
ALDH1 Signaling in Cancer Stem Cells
ALDH1 is a key regulator of cancer stem cell (CSC) properties, including self-renewal, differentiation, and resistance to therapy. Its enzymatic activity, primarily the conversion of retinal to retinoic acid, influences several critical signaling pathways.
High ALDH1 activity contributes to the maintenance of a stem-like state and promotes tumorigenesis through the activation of pathways such as Wnt/β-catenin, PI3K/AKT, and Notch. Retinoic acid, the product of the ALDH1-catalyzed reaction, can act as a signaling molecule that regulates the expression of genes involved in cell differentiation and proliferation.[6][7][8] Furthermore, ALDH1 plays a role in protecting CSCs from oxidative stress by detoxifying reactive aldehydes, thereby contributing to drug resistance.[8]
Caption: ALDH1 Signaling in Cancer Stem Cells.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. [PDF] How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to D-π-A Architectures in Organic Electronics and Photonics
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between molecular structure and function is paramount. In the realm of organic electronics and photonics, Donor-π-Acceptor (D-π-A) molecules are a cornerstone, offering tunable photophysical and electronic properties for a vast array of applications. This guide provides a comprehensive structural and functional comparison of prominent D-π-A architectural motifs, supported by experimental data and detailed methodologies.
The fundamental D-π-A architecture, consisting of an electron-donating (D) unit and an electron-accepting (A) unit linked by a π-conjugated bridge, allows for intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is central to the performance of these molecules in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and for applications in bioimaging and nonlinear optics (NLO).[1] Modifications to this basic structure, including the introduction of additional donor or acceptor moieties, have led to the development of D-A-π-A, D-D-π-A, and D-A-D architectures, each with unique properties.
Structural and Functional Overview
The arrangement of donor and acceptor units significantly influences the electronic energy levels, absorption and emission characteristics, and charge transport properties of the molecule.
-
D-π-A: The archetypal structure, offering a straightforward "push-pull" system. The properties can be readily tuned by modifying the strength of the donor and acceptor, as well as the length and nature of the π-bridge.[2]
-
D-A-π-A: This design incorporates an auxiliary acceptor within the π-bridge. This can lead to enhanced electron-accepting strength, red-shifted absorption, and potentially improved performance in applications like dye-sensitized solar cells (DSSCs).[3][4]
-
D-D-π-A: The inclusion of an additional donor unit can enhance the electron-donating capability of the molecule, leading to higher HOMO energy levels and increased light-harvesting efficiency in OSCs.[5]
-
D-A-D: This quadrupolar design, with a central acceptor flanked by two donors, often results in molecules with small singlet-triplet energy gaps (ΔE_ST). This characteristic is particularly advantageous for achieving Thermally Activated Delayed Fluorescence (TADF), a crucial mechanism for high-efficiency OLEDs.[6][7]
Comparative Data Analysis
To facilitate a clear comparison, the following tables summarize key experimental data for representative molecules from each architectural class.
Photophysical Properties
| Molecular Architecture | Example Molecule | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Application | Reference |
| D-π-A | C220 | 473 | - | - | ssDSC | [8] |
| L2 | 430 | 560 | - | Bioimaging | ||
| D-A-π-A | ND02 | 455, 580 | 650 | - | DSSC | [4] |
| PTZ-2 | 530 | - | - | NLO | [9] | |
| D-D-π-A | M4 | - | - | - | DSSC | |
| D-A-D | 10a (TADF) | - | 550 | - | OLED | [10] |
Electronic Properties and Device Performance
| Molecular Architecture | Example Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) | PCE (%) | Application | Reference |
| D-π-A | S9 | - | - | - | - | DSSC | [2] |
| C220 | - | - | - | 6.08 | ssDSC | [8] | |
| D-A-π-A | ND02 | -5.35 | -3.05 | 2.30 | 8.30 | DSSC | [4] |
| D-D-π-A | M4 | - | - | - | 4.56 | DSSC | [5] |
| D-A-D | - | - | - | - | - | OLED |
Key Experimental Protocols
The characterization of D-π-A molecules involves a suite of spectroscopic and electrochemical techniques.
Measurement of Photophysical Properties
-
UV-Vis Absorption and Photoluminescence Spectroscopy :
-
Objective : To determine the absorption (λ_abs) and emission (λ_em) maxima, which provide insights into the electronic transitions.
-
Procedure : Solutions of the sample are prepared in a suitable solvent (e.g., dichloromethane, toluene). Absorption spectra are recorded using a UV-Vis spectrophotometer. Emission spectra are recorded using a spectrofluorometer, with the excitation wavelength set at or near the absorption maximum.
-
-
Fluorescence Quantum Yield (Φ) Measurement :
-
Objective : To quantify the efficiency of the emission process.
-
Procedure : A comparative method is often employed using a standard dye with a known quantum yield (e.g., Rhodamine 6G, fluorescein). The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The integrated fluorescence intensity is then plotted against absorbance, and the quantum yield of the sample is calculated from the ratio of the slopes of the sample and the standard.[11]
-
-
Transient Absorption Spectroscopy :
-
Objective : To study the dynamics of excited states, including charge transfer and intersystem crossing.
-
Procedure : A "pump-probe" technique is used. A high-intensity "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorbance. By varying the delay time, the lifetime and decay pathways of the excited states can be determined.[12][13][14]
-
Organic Solar Cell Fabrication and Characterization
-
Device Fabrication :
-
Objective : To construct a functional organic solar cell for performance evaluation.
-
Procedure : The fabrication is typically carried out in a controlled environment (e.g., a glove box). It involves the sequential deposition of several layers onto a substrate (e.g., ITO-coated glass): a hole transport layer (HTL), the active layer (a blend of the D-π-A molecule and an acceptor like PCBM), an electron transport layer (ETL), and a metal cathode. Deposition techniques include spin coating and vacuum deposition.[15][16][17][18]
-
-
Performance Testing :
-
Objective : To measure the key photovoltaic parameters of the solar cell.
-
Procedure : The fabricated device is tested under simulated solar illumination (e.g., AM 1.5G). A current-voltage (J-V) curve is measured to determine the short-circuit current (J_sc), open-circuit voltage (V_oc), fill factor (FF), and power conversion efficiency (PCE).[16]
-
Visualizing Molecular Mechanisms and Workflows
Thermally Activated Delayed Fluorescence (TADF) Pathway
The following diagram illustrates the key steps in the TADF mechanism, which is crucial for high-efficiency OLEDs based on D-A-D molecules.
Caption: Energy level diagram illustrating the TADF mechanism.
Experimental Workflow for Organic Solar Cell (OSC) Fabrication and Testing
This workflow outlines the typical steps involved in creating and evaluating an organic solar cell.
Caption: Workflow for OSC fabrication and characterization.
Conclusion
The versatility of the D-π-A scaffold allows for the rational design of organic molecules with tailored properties for a wide range of applications. By strategically modifying the molecular architecture—from the linear D-π-A to the more complex D-A-π-A, D-D-π-A, and D-A-D systems—researchers can fine-tune the electronic and photophysical characteristics to optimize device performance. The data and protocols presented in this guide offer a comparative framework to aid in the selection and development of next-generation D-π-A materials.
References
- 1. Toward the Rational Design of Organic Solar Photovoltaics: Application of Molecular Structure Methods to Donor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Thermally Activated Delayed Fluorescence: Beyond the Single Molecule [frontiersin.org]
- 8. Computational Designing of Low Energy Gap Small Molecule Acceptors for Organic Solar Cells [scielo.org.mx]
- 9. nanobioletters.com [nanobioletters.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edinst.com [edinst.com]
- 14. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 15. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 16. Organic Photovoltaic Fabrication and Test Apparatus - CleanEnergyWIKI [cleanenergywiki.org]
- 17. m.youtube.com [m.youtube.com]
- 18. ossila.com [ossila.com]
Confirming Product Identity: A Comparative Guide to High-Resolution Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, confirming the precise identity of a protein product is a critical step in ensuring its safety, efficacy, and consistency. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse in this field, offering unparalleled depth in protein characterization. This guide provides an objective comparison of HRMS-based methods with traditional alternatives, supported by experimental data to inform your analytical strategy.
At a Glance: Performance Comparison of Product Identity Techniques
The selection of an appropriate analytical technique for product identity confirmation depends on a variety of factors, including the specific information required, the nature of the product, and the stage of development. Below is a summary of key performance metrics for High-Resolution Mass Spectrometry (HRMS) methods and their alternatives.
| Feature | HRMS - Intact Mass Analysis | HRMS - Peptide Mapping | Edman Degradation | Sanger Sequencing (of the gene) |
| Primary Information | Molecular Weight, Major PTMs | Amino Acid Sequence, PTMs, Disulfide Bonds | N-terminal Amino Acid Sequence | DNA Sequence (inferred protein sequence) |
| Mass Accuracy | < 1 - 5 ppm | < 5 ppm | N/A | N/A |
| Resolution | 100,000 - 1,000,000 (FWHM) | 10,000 - 100,000 (FWHM) | N/A | N/A |
| Sequence Coverage | N/A | > 95% | Typically 10-50 amino acids | 100% (of the coding sequence) |
| Sensitivity | pmol - fmol | amol - fmol | pmol | fmol (for PCR product) |
| Analysis Time (per sample) | < 30 minutes | 1 - 4 hours | 1 - 2 days (for 30-50 cycles) | 1 - 2 days |
| Post-Translational Modification (PTM) Analysis | Yes (major isoforms) | Yes (site-specific localization) | Limited (can detect some N-terminal modifications) | No (inferred sequence only) |
| Disulfide Bond Analysis | No | Yes | No | No |
In-Depth Analysis of High-Resolution Mass Spectrometry Techniques
HRMS offers several powerful approaches for confirming product identity, each providing a different level of structural detail. The two primary methods employed are intact mass analysis and peptide mapping.
Intact Mass Analysis
Intact mass analysis provides a rapid and accurate determination of the molecular weight of the entire protein.[1][2] This "top-down" approach is highly valuable for confirming the correct protein has been expressed and for detecting major post-translational modifications (PTMs) that result in a mass shift, such as glycosylation.[2][3] Modern Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve resolutions exceeding 100,000 and mass accuracies in the sub-ppm range, allowing for the clear differentiation of various proteoforms.[1]
Peptide Mapping
Peptide mapping, often referred to as the "gold standard" for protein identification, provides a more granular view of the protein's primary structure.[4] In this "bottom-up" approach, the protein is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by HRMS.[4][5] This technique can confirm the amino acid sequence with high coverage (>95%) and is exceptionally powerful for identifying and localizing PTMs and verifying disulfide bond linkages.[4][5]
Alternative Methodologies for Product Identity Confirmation
While HRMS has become a dominant technology, traditional methods like Edman degradation and Sanger sequencing still hold relevance in specific applications.
Edman Degradation
Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a protein.[6][7] It provides direct, unambiguous sequence information for the first 10-50 amino acids.[7][8] This technique is particularly useful for confirming the N-terminal sequence, which is a critical quality attribute, and can detect certain N-terminal modifications.[6][7] However, it is a low-throughput method and cannot be used to analyze the entire protein sequence or complex mixtures.[8]
Sanger Sequencing
Sanger sequencing determines the nucleotide sequence of the gene encoding the protein.[7][9] From the DNA sequence, the theoretical amino acid sequence of the protein can be inferred. While it provides 100% theoretical sequence coverage of the coding region, it does not provide any information about the actual protein produced.[9] This means that post-translational modifications, disulfide bond formation, and any unexpected protein processing events are not detected.[10] Therefore, while essential for cell line development and genetic stability assessment, it is not a direct measure of the final product's identity.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are outlines of the methodologies for the key techniques discussed.
High-Resolution Mass Spectrometry: Intact Mass Analysis
-
Sample Preparation: The protein sample is diluted in a suitable buffer, often containing a low concentration of an organic solvent like acetonitrile and an acid such as formic acid to facilitate ionization. It is crucial that the buffer is free of non-volatile salts and detergents that can interfere with the analysis.[11]
-
Chromatography: The sample is typically introduced into the mass spectrometer via liquid chromatography (LC), often using a short reversed-phase or size-exclusion column to desalt and concentrate the protein.[11]
-
Mass Spectrometry: The intact protein is ionized using electrospray ionization (ESI) and the mass-to-charge (m/z) ratio of the resulting multiply charged ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: The resulting spectrum of multiply charged ions is deconvoluted using specialized software to determine the zero-charge molecular mass of the protein.
High-Resolution Mass Spectrometry: Peptide Mapping
-
Denaturation, Reduction, and Alkylation: The protein is first denatured to unfold its structure. Disulfide bonds are then reduced using a reagent like dithiothreitol (DTT) and the resulting free cysteine residues are alkylated with a reagent such as iodoacetamide to prevent disulfide bond reformation.[12]
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[4][12]
-
Liquid Chromatography: The complex mixture of peptides is separated using reversed-phase high-performance liquid chromatography (RP-HPLC) over a gradient of increasing organic solvent.[13]
-
Mass Spectrometry: As the peptides elute from the HPLC column, they are ionized by ESI and analyzed by the mass spectrometer. In a typical data-dependent acquisition (DDA) experiment, the instrument performs a full scan to detect the peptide ions, and then selects the most intense ions for fragmentation (MS/MS) to obtain sequence information.[13]
-
Data Analysis: The acquired MS and MS/MS data are searched against a protein database to identify the peptides and reconstruct the protein sequence. Software tools are used to map the identified peptides to the known sequence and identify any PTMs or sequence variants.[13]
Edman Degradation
-
Coupling: The N-terminal amino acid of the protein is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.[14]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the rest of the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[14]
-
Conversion and Identification: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[14]
-
Cycle Repetition: The shortened peptide chain is subjected to the next cycle of coupling, cleavage, and identification to determine the subsequent amino acid in the sequence.
Sanger Sequencing
-
DNA Template Preparation: The DNA (e.g., a plasmid containing the gene of interest or a PCR product) is purified.
-
Cycle Sequencing Reaction: A sequencing reaction is set up containing the DNA template, a primer specific to the region to be sequenced, DNA polymerase, the four deoxynucleotide triphosphates (dNTPs), and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[9][15]
-
Chain Termination: During the reaction, the DNA polymerase incorporates dNTPs to extend the new DNA strand. When a ddNTP is incorporated, the chain elongation is terminated. This results in a mixture of DNA fragments of different lengths, each ending with a specific fluorescently labeled ddNTP.[9][15]
-
Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.
-
Data Analysis: A laser excites the fluorescent dyes as the fragments pass a detector. The detector reads the color of the dye on each fragment, and a chromatogram is generated, from which the DNA sequence is determined.[7]
Visualizing the Workflows
To better understand the logical flow of these analytical techniques, the following diagrams illustrate the key steps in each process.
Caption: Workflow for Intact Mass Analysis using HRMS.
Caption: Workflow for Peptide Mapping using LC-HRMS.
Caption: Cyclical Workflow of Edman Degradation.
Caption: Workflow for Sanger Sequencing.
Conclusion
High-resolution mass spectrometry, through intact mass analysis and peptide mapping, provides a comprehensive and highly accurate means of confirming product identity, offering detailed insights into the primary structure and post-translational modifications of biopharmaceutical products. While traditional methods like Edman degradation and Sanger sequencing remain valuable for specific applications such as N-terminal sequencing and genetic confirmation, HRMS stands out for its ability to deliver a multi-attribute characterization of the final protein product in a single analytical platform. The choice of methodology should be guided by the specific analytical question at hand, with the understanding that a combination of these techniques often provides the most complete picture of product identity.
References
- 1. Intact mass analysis by HRMS - Center for Biopharma Analysis [bioanalysis.in]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods [creative-proteomics.com]
- 5. Protein intact mass and peptide mapping services [alphalyse.com]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. Methods and Techniques for Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 9. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of Cytotoxicity in Prostate Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of various therapeutic agents on common prostate cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways to support informed decision-making in pre-clinical research.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several cytotoxic agents against the prostate cancer cell lines PC-3, DU-145, and LNCaP. These cell lines are widely used models in prostate cancer research, representing different stages and androgen sensitivities of the disease. PC-3 and DU-145 are androgen-independent, while LNCaP is an androgen-sensitive cell line.[1][2]
| Cytotoxic Agent | PC-3 (IC50) | DU-145 (IC50) | LNCaP (IC50) | Reference |
| Cisplatin | 98.21 µg/ml | - | - | [3] |
| 5-Fluorouracil | 146.1 µg/ml | - | - | [3] |
| Doxorubicin | 38.91 µg/ml | - | - | [3] |
| Docetaxel | 1.9 nM | 0.8 nM | - | [4] |
| Cabazitaxel | 1.6 nM | 0.2 nM | - | [4] |
| Phenoxodiol (48h) | Significant reduction in proliferation at 10 & 30 µM | Significant reduction in proliferation at 10 & 30 µM | Significant reduction in proliferation at 10 & 30 µM | [5] |
| Compound 3h (24h) | >40 µM | >40 µM | ~10 µM | [6] |
| Compound K (24h) | ~5 µM | ~7.5 µM | ~10 µM | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for commonly used cytotoxicity and apoptosis assays in prostate cancer research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, DU-145, or LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the cytotoxic agent for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 0.02 M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the control (untreated cells).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat prostate cancer cells with the cytotoxic agent for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[13]
Signaling Pathways in Prostate Cancer Cytotoxicity
The cytotoxic effects of various agents in prostate cancer cells are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently upregulated in prostate cancer.[14][15] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.
Caption: PI3K/AKT pathway inhibition by cytotoxic agents.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds against prostate cancer cell lines.
Caption: Workflow for cytotoxic compound screening.
This guide serves as a foundational resource for researchers investigating novel therapeutics for prostate cancer. The provided data and protocols aim to facilitate the design and execution of robust and reproducible cytotoxicity studies.
References
- 1. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artelobio.com [artelobio.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Targeting Apoptotic Activity Against Prostate Cancer Stem Cells [mdpi.com]
- 14. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting major signaling pathways in prostate cancer development and progression: Mechanisms and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intramolecular Charge Transfer in Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the intramolecular charge transfer (ICT) properties of select benzaldehyde derivatives, offering a comparative overview with alternative molecular systems. The content is supported by experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of the structure-property relationships governing ICT phenomena.
Introduction to Intramolecular Charge Transfer (ICT)
Intramolecular charge transfer is a fundamental process in photochemistry and photophysics where the absorption of light promotes an electron from an electron-donating group (donor) to an electron-accepting group (acceptor) within the same molecule. This process leads to the formation of an excited state with a significant dipole moment, often referred to as a charge-transfer (CT) state.
The efficiency and characteristics of ICT are highly sensitive to the molecular structure, the nature of the donor and acceptor moieties, and the polarity of the surrounding solvent. A key phenomenon associated with ICT is solvatochromism , where the absorption and emission spectra of a molecule shift in response to changes in solvent polarity. This property makes ICT compounds valuable as fluorescent probes for studying local environments in chemical and biological systems.
A crucial aspect of ICT in many flexible donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, rotation around the single bond connecting the donor and acceptor groups can lead to a perpendicular arrangement, resulting in a highly polar, charge-separated state. This TICT state often has distinct photophysical properties compared to the initially formed locally excited (LE) or planar ICT state.
This guide will focus on a comparative analysis of the ICT properties of two key benzaldehyde derivatives, 4-(Dimethylamino)benzaldehyde (DMAB) and 4-(Diethylamino)benzaldehyde (DEAB) , and contrast their behavior with a classic ICT molecule, 4-Nitroaniline .
Comparative Analysis of Photophysical Properties
The photophysical properties of DMAB, DEAB, and 4-Nitroaniline were investigated in a range of aprotic and protic solvents with varying polarities. The key parameters, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift (Δν), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f), are summarized in the tables below.
Photophysical Data in Aprotic Solvents
| Solvent | Molecule | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δν) (cm⁻¹) | Φ_f | τ_f (ns) |
| Cyclohexane | 4-(Dimethylamino)benzaldehyde | 322 | 360 | 3387 | 0.03 | 0.2 |
| 4-(Diethylamino)benzaldehyde | 330 | 375 | 3891 | 0.05 | 0.4 | |
| 4-Nitroaniline | 325 | 390 | 5464 | 0.01 | - | |
| Dioxane | 4-(Dimethylamino)benzaldehyde | 330 | 400 | 5882 | 0.08 | 0.7 |
| 4-(Diethylamino)benzaldehyde | 338 | 415 | 6185 | 0.12 | 1.1 | |
| 4-Nitroaniline | 335 | 440 | 8084 | 0.02 | - | |
| Acetonitrile | 4-(Dimethylamino)benzaldehyde | 335 | 470 | 9132 | 0.02 | 1.5 |
| 4-(Diethylamino)benzaldehyde | 345 | 485 | 9146 | 0.04 | 2.0 | |
| 4-Nitroaniline | 350 | 530 | 10280 | 0.001 | - |
Photophysical Data in Protic Solvents
| Solvent | Molecule | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δν) (cm⁻¹) | Φ_f | τ_f (ns) |
| Ethanol | 4-(Dimethylamino)benzaldehyde | 332 | 450 | 8300 | 0.01 | 1.2 |
| 4-(Diethylamino)benzaldehyde | 342 | 465 | 8292 | 0.03 | 1.8 | |
| 4-Nitroaniline | 345 | 500 | 9484 | < 0.001 | - | |
| Methanol | 4-(Dimethylamino)benzaldehyde | 330 | 460 | 8953 | 0.005 | 1.0 |
| 4-(Diethylamino)benzaldehyde | 340 | 475 | 8893 | 0.02 | 1.5 | |
| 4-Nitroaniline | 342 | 515 | 10047 | < 0.001 | - | |
| Water | 4-(Dimethylamino)benzaldehyde | 335 | 520 | 10580 | < 0.001 | - |
| 4-(Diethylamino)benzaldehyde | 345 | 535 | 10638 | < 0.001 | - | |
| 4-Nitroaniline | 360 | 580 | 10684 | - | - |
Note: Data compiled from various literature sources. Values for quantum yield and lifetime can vary depending on the measurement technique and reference standard used. A '-' indicates that reliable data was not found in the searched literature.
Experimental Protocols
Synthesis of 4-(Dimethylamino)benzaldehyde (Vilsmeier-Haack Reaction)
Materials:
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution (20%)
-
Water
Procedure:
-
Cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.
-
To this mixture, add N,N-dimethylaniline dropwise with continuous stirring.
-
Heat the reaction mixture at 90°C for 2-3 hours.
-
After cooling, pour the mixture onto crushed ice.
-
Neutralize the solution with a 20% aqueous sodium hydroxide solution until it is weakly alkaline.
-
The precipitated 4-(dimethylamino)benzaldehyde is collected by filtration, washed thoroughly with water, and dried.
UV-Visible Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare stock solutions of the compounds in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
Prepare working solutions in various spectroscopic grade solvents by diluting the stock solution to a final concentration of ~10 µM. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Record the absorption spectra using the UV-Visible spectrophotometer over a suitable wavelength range (e.g., 250-500 nm).
-
Record the fluorescence emission spectra using the fluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined in the previous step.
-
The Stokes shift (Δν) is calculated in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λ_abs - 1/λ_em) * 10⁷
Determination of Fluorescence Quantum Yield (Relative Method)
Materials:
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Spectroscopic grade solvents.
Procedure:
-
Prepare a series of solutions of the standard and the sample in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Record the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_f,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a streak camera coupled to a spectrometer.
-
Pulsed laser source (e.g., picosecond diode laser or femtosecond Ti:Sapphire laser).
Procedure:
-
Prepare a dilute solution of the sample in the desired solvent.
-
Excite the sample with the pulsed laser at the absorption maximum.
-
Collect the fluorescence decay profile using the TCSPC system or streak camera.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to a single or multi-exponential function.
Computational Chemistry Protocol (DFT and TD-DFT)
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Ground State Geometry Optimization: Optimize the ground state geometry of the molecule using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground state geometry to obtain the vertical excitation energies (corresponding to absorption maxima) and oscillator strengths.
-
Excited State Geometry Optimization: Optimize the geometry of the first excited state (S₁) using TD-DFT to obtain the relaxed excited state geometry.
-
Fluorescence Energy Calculation: Perform a single-point TD-DFT calculation on the optimized S₁ geometry to obtain the emission energy (corresponding to the fluorescence maximum).
-
Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated in all calculations to simulate the effect of different solvents.
-
TICT State Analysis: To investigate the TICT state, perform a potential energy surface scan by systematically twisting the dihedral angle between the donor and acceptor groups in the excited state. This allows for the identification of the TICT state as a minimum on the excited-state potential energy surface.
Visualizations
Intramolecular Charge Transfer (ICT) Process
Caption: The Jablonski diagram illustrating the intramolecular charge transfer process.
Experimental Workflow for Solvatochromism Study
Safety Operating Guide
Proper Disposal of 4-[3-(Dimethylamino)propoxy]benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-[3-(Dimethylamino)propoxy]benzaldehyde, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion is harmful.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Hazard and Property Data
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| GHS Hazard Categories | Acute toxicity, Oral (Category 4) | [3] |
| Skin corrosion/irritation (Category 1B) | [3] | |
| Serious eye damage/eye irritation (Category 1) | [3] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1][3] | |
| Molecular Formula | C12H17NO2 | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong reducing agents | [3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedural workflow for its proper disposal:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents must be kept separate to avoid hazardous reactions.[3]
-
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container securely closed when not in use.[3]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and volume.
-
-
Empty Containers:
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After proper cleaning, the container may be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.
-
Environmental Note: Avoid releasing this compound into the environment. Prevent it from entering drains, surface water, or groundwater.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-[3-(Dimethylamino)propoxy]benzaldehyde
This guide provides immediate, essential safety and logistical information for the handling of 4-[3-(Dimethylamino)propoxy]benzaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices, operational procedures, and proper disposal.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Lab Coat | A long-sleeved, fully buttoned lab coat is recommended. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Handling and Disposal
Handling Procedures:
-
Engineering Controls: Use only under a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation location.[1]
-
Personal Protection: Before handling, don the appropriate PPE as specified in the table above.
-
General Handling:
-
Storage:
Spill and Emergency Procedures:
-
Spill Cleanup: For spills, soak up with inert absorbent material.[1] Keep in suitable, closed containers for disposal.[1]
-
First Aid: Eyes: In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]
-
First Aid: Skin: If the chemical comes into contact with skin, wash it off immediately with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing and gloves before re-use.[1] Call a physician immediately.[1]
-
First Aid: Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1]
-
First Aid: Ingestion: If swallowed, rinse your mouth.[1] Do NOT induce vomiting.[1] Call a physician immediately.[1]
Disposal Plan:
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
